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Sartorypyrone B

Cat. No.: B3025980
M. Wt: 514.6 g/mol
InChI Key: DFAVZYUGRTVMCA-KNUPVKMWSA-N
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Description

Sartorypyrone B (CAS 1452396-11-0) is a meroterpenoid fungal metabolite that exhibits significant growth-inhibitory activity, making it a valuable compound for oncology research . This natural product, with the molecular formula C30H42O7 and a molecular weight of 514.65 g/mol, has been isolated from fungi such as Neosartorya fischeri and Neosartorya tsunodae . In vitro studies demonstrate that this compound possesses strong, broad-spectrum anticancer activity against a panel of human cancer cell lines. It reported GI50 values of 17.8 μM for MCF-7 (breast adenocarcinoma), 20.5 μM for NCI-H460 (non-small cell lung cancer), and 25.0 μM for A375-C5 (melanoma) . This specific activity profile highlights its particular utility for researchers investigating novel therapeutic approaches for breast cancer, lung cancer, and melanoma. This compound is a 2β-acetoxyl analogue of chevalone C and is biosynthesized by a specific gene cluster involving a polyketide synthase (PKS) and a terpene cyclase . The compound is provided with a minimum purity of ≥95% . This product is intended for research applications only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O7 B3025980 Sartorypyrone B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,11S,14R,15R,17S,18R,20R)-18-acetyloxy-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-17-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-16-13-20(33)19-14-24-28(6)11-9-22-27(4,5)25(36-18(3)32)21(35-17(2)31)15-29(22,7)23(28)10-12-30(24,8)37-26(19)34-16/h13,21-25H,9-12,14-15H2,1-8H3/t21-,22-,23-,24-,25-,28+,29-,30-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAVZYUGRTVMCA-KNUPVKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)OC3(CCC4C(C3C2)(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@H]4[C@]([C@@H]3C2)(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sartorypyrone B: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of Sartorypyrone B and its analogues from Aspergillus species. The document outlines the biosynthetic pathway, detailed experimental protocols for isolation and purification, and comprehensive analytical data.

Introduction

Secondary metabolites from fungal sources are a rich reservoir for novel therapeutic agents. The genus Aspergillus is a well-known producer of a diverse array of bioactive compounds. Recently, a novel biosynthetic gene cluster (BGC), designated the 'spy' BGC, was identified in the opportunistic human pathogen Aspergillus fumigatus. Heterologous expression of this gene cluster in Aspergillus nidulans led to the discovery and characterization of a family of meroterpenoids known as sartorypyrones.

This guide focuses on the key members of this family, Sartorypyrone A and Sartorypyrone D, products of the 'spy' BGC. While the user's query specified this compound, the pivotal research by Lin et al. (2023) extensively characterized Sartorypyrones A and D, which are central to the understanding of this compound class from A. fumigatus. Sartorypyrones have demonstrated potential as antibacterial agents, particularly against Gram-positive bacteria such as S. aureus and B. subtilis[1].

Discovery and Biosynthesis

The discovery of the sartorypyrone biosynthetic pathway in A. fumigatus was achieved through a combination of bioinformatics, molecular biology, and analytical chemistry[2][3]. A previously uncharacterized BGC in A. fumigatus was identified and subsequently expressed in a genetically engineered Aspergillus nidulans strain to facilitate the production and isolation of its metabolic products[2][4].

The 'spy' BGC is responsible for the synthesis of sartorypyrones. The biosynthetic pathway is initiated by the non-ribosomal peptide synthetase (NRPS)-like enzyme, SpyA, which produces triacetic acid lactone (TAL). Subsequent prenylation, cyclization, and tailoring reactions, catalyzed by other enzymes in the cluster, lead to the formation of the sartorypyrone scaffold[3].

Sartorypyrone Biosynthesis Workflow cluster_bioinformatics Bioinformatics cluster_molbio Molecular Biology cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Structural Elucidation BGC_ID Identify Putative BGC in A. fumigatus Heterologous_Expression Heterologous Expression of 'spy' BGC in A. nidulans BGC_ID->Heterologous_Expression Gene Cluster Transfer Fermentation Large-Scale Fermentation Heterologous_Expression->Fermentation Inoculation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Harvest Flash_Chrom Flash Chromatography Extraction->Flash_Chrom Crude Extract HPLC Semi-preparative HPLC Flash_Chrom->HPLC Fractions Analysis Spectroscopic Analysis (NMR, HRESIMS, MicroED) HPLC->Analysis Purified Compounds Sartorypyrones Isolated Sartorypyrones (A, D, F, G) Analysis->Sartorypyrones

Figure 1: Experimental workflow for the discovery and isolation of sartorypyrones.

Experimental Protocols

Fungal Strains and Culture Conditions

The primary production strain used for sartorypyrone isolation is a genetically modified Aspergillus nidulans strain harboring the 'spy' BGC from A. fumigatus[2][3]. For large-scale production, the strain is typically cultivated in a suitable liquid medium, such as potato dextrose broth (PDB), under static conditions at 28°C for a period of three weeks to allow for sufficient accumulation of the secondary metabolites[5].

Extraction of Sartorypyrones

Following incubation, the culture broth is harvested. The mycelia are separated from the liquid medium by filtration. Both the filtrate and the mycelia are extracted with an organic solvent, typically ethyl acetate, to partition the sartorypyrones and other secondary metabolites from the aqueous phase. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification Protocol

The purification of individual sartorypyrones from the crude extract is achieved through a multi-step chromatographic process[3].

  • Flash Chromatography: The crude extract is first subjected to flash chromatography on a silica gel column. A step-gradient of solvents, such as hexane and ethyl acetate, is used to separate the compounds based on polarity, yielding several fractions.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the sartorypyrones of interest, as identified by thin-layer chromatography or analytical HPLC, are further purified by semi-preparative HPLC. A reverse-phase column (e.g., C18) with a gradient of water and methanol or acetonitrile is typically employed to achieve baseline separation of the individual compounds[3].

Data Presentation

Physicochemical Properties of Sartorypyrones
CompoundMolecular FormulaMolecular Weight ( g/mol )
Sartorypyrone A C₂₈H₄₀O₅456.6
Sartorypyrone D C₂₆H₃₈O₄414.58

Data sourced from PubChem and referenced literature.

Spectroscopic Data for Structural Elucidation

The structures of the isolated sartorypyrones were determined using a combination of high-resolution electrospray ionization mass spectrometry (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy[2][3]. The relative stereochemistry was confirmed by microcrystal electron diffraction (MicroED) analysis[3][4].

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ) for Sartorypyrone A and D

Position Sartorypyrone A (δ in ppm) Sartorypyrone D (δ in ppm)
¹H ¹³C
2'-165.2
3'-101.5
4'-163.7
5'5.4599.8
6'-160.1
13.2034.5
25.15124.8
3-135.1
.........

Note: This is a representative subset of the full NMR data. For complete assignments, refer to the supplementary information of Lin et al., 2023.[3]

Signaling Pathways

Currently, the primary focus of research on sartorypyrones has been on their biosynthesis and chemical characterization. While their antibacterial properties suggest an interaction with essential cellular pathways in bacteria, specific signaling pathways in eukaryotic cells that are modulated by sartorypyrones have not yet been extensively elucidated. The proposed biosynthetic pathway, however, is well-defined.

Sartorypyrone Biosynthetic Pathway Acetyl_CoA Acetyl-CoA + 2x Malonyl-CoA SpyA SpyA (NRPS-like) Acetyl_CoA->SpyA TAL Triacetic Acid Lactone (TAL) SpyA->TAL SpyF SpyF (Prenyltransferase) TAL->SpyF Prenylated_TAL Prenylated TAL Intermediate SpyF->Prenylated_TAL SpyD SpyD (Terpene Cyclase) Prenylated_TAL->SpyD Cyclized_Intermediate Monocyclic/Bicyclic Intermediates SpyD->Cyclized_Intermediate SpyB SpyB (Acetyltransferase) Cyclized_Intermediate->SpyB Sartorypyrones Sartorypyrone A, D, F, G SpyB->Sartorypyrones

Figure 2: Proposed biosynthetic pathway for sartorypyrones in Aspergillus.

Conclusion

The discovery of the sartorypyrone family of natural products from Aspergillus fumigatus highlights the power of modern genomic and synthetic biology approaches in natural product discovery. This guide provides the foundational knowledge and detailed methodologies necessary for the isolation and characterization of these promising bioactive molecules. Further research is warranted to explore their full therapeutic potential and to elucidate their mechanisms of action and effects on cellular signaling pathways.

References

The Sartorypyrone B Biosynthetic Gene Cluster in Aspergillus fumigatus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aspergillus fumigatus, a ubiquitous filamentous fungus, is the primary causative agent of the life-threatening disease invasive aspergillosis. Its pathogenicity is intricately linked to a diverse arsenal of secondary metabolites. Recently, a cryptic biosynthetic gene cluster (BGC) responsible for the production of sartorypyrones, a class of meroterpenoid compounds with known antibacterial activity, was identified and characterized. This technical guide provides an in-depth overview of the Sartorypyrone B biosynthetic gene cluster, designated the spy BGC, in Aspergillus fumigatus. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the genetic basis, biosynthetic pathway, and experimental methodologies associated with these promising natural products. This document summarizes the functions of the cluster's constituent genes, presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of the biosynthetic pathway and experimental workflows.

Introduction

Secondary metabolites produced by filamentous fungi are a rich source of bioactive compounds with significant pharmaceutical potential. Aspergillus fumigatus, while a formidable pathogen, possesses a vast and largely uncharacterized secondary metabolome encoded by numerous biosynthetic gene clusters (BGCs). Many of these BGCs remain silent under standard laboratory conditions, necessitating advanced genetic techniques for their activation and the discovery of their products.

The sartorypyrones are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid precursors.[1] Compounds in this family have been reported to exhibit antibacterial activity against Gram-positive bacteria.[1] The recent elucidation of the sartorypyrone BGC in A. fumigatus, termed the spy cluster, was achieved through heterologous expression in the model fungus Aspergillus nidulans.[2] This breakthrough has unveiled a previously unknown component of the A. fumigatus chemical repertoire and has provided a platform for the production and further investigation of these bioactive molecules.

This guide aims to consolidate the current knowledge of the spy BGC, providing a technical resource for its study and potential exploitation in drug discovery and development.

The this compound (spy) Biosynthetic Gene Cluster

The spy BGC in Aspergillus fumigatus strain Af293 is comprised of seven genes, designated spyA through spyG. The cluster was identified and characterized by Lin et al. (2023) through heterologous expression in an Aspergillus nidulans host strain engineered for reduced background secondary metabolite production.[2]

Gene Organization and Function

The genes of the spy cluster are located contiguously within the A. fumigatus genome. Their putative functions, as inferred from homology analysis and confirmed through targeted gene deletion experiments, are summarized in Table 1.

GeneLocus Tag (Af293)Putative FunctionExperimental Evidence
spyAAfu8g02350Non-reducing polyketide synthase (NR-PKS)Produces the polyketide starter unit, triacetic acid lactone (TAL).[2]
spyBAfu8g02360AcetyltransferaseCatalyzes the final acetylation step in the biosynthesis of Sartorypyrone A and G.[2]
spyCAfu8g02380FAD-dependent monooxygenaseResponsible for the epoxidation of the terminal olefin in the diterpene moiety of the precursor.[2]
spyDAfu8g02390Terpene cyclaseCatalyzes the cyclization of the terpenoid component, leading to both bicyclic and monocyclic sartorypyrones.[2]
spyEAfu8g02400Geranylgeranyl pyrophosphate (GGPP) synthaseProvides the GGPP precursor for the terpenoid portion of the molecule.[2]
spyFAfu8g02410PrenyltransferaseAttaches the GGPP moiety to the polyketide core.[2]
spyGAfu8g02370Putative hydrolaseFunction not yet fully elucidated, but its deletion impacts the production of final products.

Table 1: Genes of the spy Biosynthetic Gene Cluster and Their Functions.

Regulation of the spy Gene Cluster

The native regulation of the spy BGC in A. fumigatus has not yet been experimentally determined. The cluster was characterized via heterologous expression, where the individual genes were placed under the control of the inducible alcA promoter in A. nidulans, bypassing native regulatory mechanisms.[2] Many fungal BGCs are controlled by a combination of pathway-specific transcription factors located within the cluster and global regulators that respond to environmental cues.[3] The spy cluster does not appear to contain a dedicated transcription factor. Further research is required to identify the regulatory networks governing the expression of this cluster in its native host.

The this compound Biosynthetic Pathway

The biosynthetic pathway for sartorypyrones produced by the spy BGC has been proposed based on the characterization of intermediates and shunt products from gene deletion mutants.[2] The pathway initiates with the synthesis of a polyketide core, which is then prenylated and subsequently undergoes a series of oxidative and cyclization reactions.

Pathway Overview

The key steps in the proposed biosynthetic pathway are as follows:

  • Polyketide Synthesis: The NR-PKS SpyA synthesizes triacetic acid lactone (TAL) from acetyl-CoA and malonyl-CoA precursors.

  • Prenylation: The prenyltransferase SpyF attaches a geranylgeranyl pyrophosphate (GGPP) moiety, supplied by the GGPP synthase SpyE, to the TAL core.

  • Epoxidation: The FAD-dependent monooxygenase SpyC epoxidizes the terminal double bond of the geranylgeranyl group.

  • Cyclization: The terpene cyclase SpyD facilitates the cyclization of the epoxidized intermediate, promiscuously producing both bicyclic (e.g., Sartorypyrone F) and monocyclic (e.g., Sartorypyrone D) structures.

  • Acetylation: The acetyltransferase SpyB carries out the final tailoring step, acetylating the hydroxyl group to yield the final products, Sartorypyrone A and Sartorypyrone G.

Visualizing the Biosynthetic Pathway

The proposed biosynthetic pathway for Sartorypyrone G is depicted in the following diagram:

Sartorypyrone_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Sartorypyrone Biosynthesis Acetyl-CoA Acetyl-CoA TAL Triacetic Acid Lactone (TAL) Acetyl-CoA->TAL Malonyl-CoA Malonyl-CoA Malonyl-CoA->TAL SpyA (NR-PKS) GGPP Geranylgeranyl Pyrophosphate Prenylated_TAL Geranylgeranyl-TAL GGPP->Prenylated_TAL SpyE (GGPP Synthase) TAL->Prenylated_TAL SpyF (Prenyltransferase) Epoxidized_Intermediate Epoxygeranylgeranyl-TAL Prenylated_TAL->Epoxidized_Intermediate SpyC (Monooxygenase) Cyclized_Intermediate Sartorypyrone F (unacetylated) Epoxidized_Intermediate->Cyclized_Intermediate SpyD (Terpene Cyclase) Sartorypyrone_G Sartorypyrone G Cyclized_Intermediate->Sartorypyrone_G SpyB (Acetyltransferase)

Proposed biosynthetic pathway for Sartorypyrone G.

Quantitative Data

The heterologous expression of the spy BGC in A. nidulans enabled the production and isolation of several sartorypyrone derivatives. While precise, optimized fermentation yields have not yet been published, the initial characterization provides a baseline for production.

CompoundClassProduction Status
Sartorypyrone AMonocyclic MeroterpenoidProduced
Sartorypyrone DMonocyclic MeroterpenoidProduced
Sartorypyrone FBicyclic MeroterpenoidProduced and Isolated
Sartorypyrone GBicyclic MeroterpenoidProduced and Isolated
Triacetic Acid Lactone (TAL)PolyketideProduced by SpyA expression

Table 2: Sartorypyrone-related compounds produced by the heterologous expression of the spy BGC.

Experimental Protocols

The elucidation of the spy BGC and its products relied on a series of key molecular biology and analytical chemistry techniques. The following sections provide an overview of these methodologies, based on the work of Lin et al. (2023).[2]

Heterologous Expression of the spy BGC in Aspergillus nidulans

The workflow for expressing the A. fumigatus spy BGC in A. nidulans is outlined below. This process involves amplifying the target genes, placing them under the control of an inducible promoter, and introducing them into a suitable A. nidulans host strain.

Heterologous_Expression_Workflow cluster_prep Gene Cluster Preparation cluster_vector Expression Vector Construction cluster_transformation Fungal Transformation cluster_analysis Metabolite Production and Analysis gDNA A. fumigatus genomic DNA isolation PCR PCR amplification of spy genes (spyA-G) gDNA->PCR Fusion_PCR Fusion PCR to attach alcA promoter to each spy gene PCR->Fusion_PCR Cloning Cloning into A. nidulans expression vector Fusion_PCR->Cloning Protoplast A. nidulans protoplast preparation Cloning->Protoplast Transformation PEG-mediated transformation of expression cassettes Protoplast->Transformation Selection Selection of transformants on appropriate media Transformation->Selection Cultivation Cultivation of transformants in inducing media Selection->Cultivation Extraction Extraction of secondary metabolites Cultivation->Extraction Analysis HPLC-MS analysis of extracts Extraction->Analysis

Workflow for heterologous expression of the spy BGC.

Protocol:

  • Gene Amplification: The individual genes of the spy cluster (spyA-G) are amplified from A. fumigatus Af293 genomic DNA using high-fidelity DNA polymerase.

  • Promoter Fusion: Each spy gene is fused to the A. nidulans alcohol-inducible promoter, alcA(p), via fusion PCR. This allows for controlled expression of the biosynthetic genes.

  • Vector Construction: The promoter-gene cassettes are cloned into suitable A. nidulans expression vectors, often containing selectable markers for transformation.

  • Fungal Transformation: Protoplasts of an A. nidulans host strain (ideally one with a low background of native secondary metabolites) are generated by enzymatic digestion of the fungal cell wall. The expression cassettes are then introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Cultivation: Transformed fungi are selected on appropriate media. Positive transformants are then grown in liquid culture with an inducing carbon source (e.g., ethanol or threonine) to activate the alcA promoter and induce the production of sartorypyrones.

  • Metabolite Extraction and Analysis: After a suitable incubation period, the fungal mycelium and culture broth are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of sartorypyrones.

Targeted Gene Deletion

To determine the function of individual genes within the spy cluster, targeted gene deletions are performed in the A. nidulans strain expressing the entire BGC. This is typically achieved using CRISPR-Cas9 technology.

Protocol:

  • Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target specific sequences within the coding region of the spy gene of interest.

  • CRISPR-Cas9 Plasmid Construction: The sgRNA cassette is cloned into a plasmid containing the Cas9 nuclease gene, both under the control of appropriate fungal promoters.

  • Transformation and Gene Replacement: The CRISPR-Cas9 plasmid is transformed into the A. nidulans strain expressing the spy BGC, along with a repair template containing a selectable marker flanked by regions homologous to the sequences upstream and downstream of the target gene.

  • Selection and Verification: Transformants are selected, and successful gene deletion is verified by diagnostic PCR.

  • Metabolite Analysis: The gene deletion mutants are cultivated under inducing conditions, and their metabolite profiles are analyzed by HPLC-MS to identify accumulated intermediates or the absence of final products, thereby elucidating the function of the deleted gene.

Purification and Structure Elucidation of Sartorypyrones

Protocol:

  • Large-Scale Fermentation: The A. nidulans strain expressing the spy BGC is grown in large-scale liquid culture to produce sufficient quantities of the sartorypyrones for purification.

  • Extraction: The culture broth and mycelium are extracted with ethyl acetate. The organic extract is dried and concentrated.

  • Chromatographic Purification: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) followed by semi-preparative HPLC to isolate the individual sartorypyrone compounds.

  • Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

    • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry.

Conclusion and Future Perspectives

The discovery and characterization of the this compound biosynthetic gene cluster in Aspergillus fumigatus represents a significant advancement in our understanding of the secondary metabolism of this important fungal pathogen. The heterologous expression platform developed for this work not only enabled the identification of a novel BGC and its products but also provides a robust system for the future discovery of other cryptic secondary metabolites from A. fumigatus and other fungi.

Future research in this area should focus on several key aspects:

  • Optimization of Production: Increasing the yields of sartorypyrones through metabolic engineering of the A. nidulans host strain or by transferring the BGC into a high-production industrial host.

  • Elucidation of Native Regulation: Investigating the regulatory mechanisms that control the expression of the spy BGC in A. fumigatus to understand its role in the fungus's biology and pathogenesis.

  • Bioactivity Profiling: Comprehensive screening of the purified sartorypyrones against a wide range of bacterial and fungal pathogens, as well as in other biological assays, to fully explore their therapeutic potential.

  • Biosynthetic Engineering: Utilizing the knowledge of the biosynthetic pathway to create novel sartorypyrone analogs with improved bioactivity or pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the fascinating biology and therapeutic potential of the sartorypyrone family of natural products.

References

A Technical Guide to the Natural Production of Sartorypyrone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural producers of Sartorypyrone B, a meroterpenoid with potential therapeutic applications. The document details the biosynthetic pathway, experimental protocols for isolation and characterization, and quantitative data where available, tailored for professionals in the fields of natural product chemistry, mycology, and drug discovery.

Natural Producers of this compound

This compound is a secondary metabolite primarily produced by filamentous fungi, particularly within the genera Aspergillus and its teleomorph Neosartorya. These fungi are ubiquitous in the environment and are known for their complex secondary metabolism, which generates a diverse array of bioactive compounds.

The primary identified natural producers of this compound and related compounds include:

  • Aspergillus fumigatus : A well-known human pathogen, this fungus possesses a dedicated biosynthetic gene cluster (BGC) for sartorypyrone production, designated as the "spy" BGC.[1][2] While a significant producer, the expression of this BGC is often silent under standard laboratory conditions, necessitating specific induction methods or heterologous expression for significant yields.[1][2]

  • Neosartorya fischeri (synonymous with Aspergillus fischeri ): This non-pathogenic relative of A. fumigatus is a known producer of various sartorypyrones, including this compound.[3][4] Studies on the secondary metabolite profile of N. fischeri have confirmed its capacity to synthesize these compounds, often with varying yields depending on the culture conditions.[3]

  • Aspergillus felis : This species is also reported to produce sartorypyrones and contains a homologous biosynthetic gene cluster to the one found in A. fumigatus.[1]

Data Presentation

While the production of this compound and its analogues by the aforementioned fungal species is well-documented, specific quantitative yield data (e.g., in mg/L of culture) is not consistently reported in the available scientific literature. Production levels are highly dependent on the fungal strain, culture medium, and fermentation conditions. However, the components of the "spy" biosynthetic gene cluster in Aspergillus fumigatus have been identified, and the resulting products from heterologous expression have been characterized.

Table 1: Components of the "spy" Biosynthetic Gene Cluster in Aspergillus fumigatus

GeneProposed Function
spyANon-reducing polyketide synthase (NR-PKS)
spyBFAD-dependent monooxygenase
spyCGeranylgeranyl pyrophosphate (GGPP) synthase
spyDTerpene cyclase
spyEDi-domain protein (prenyltransferase-like and methyltransferase-like)
spyFPrenyltransferase

Table 2: Characterized Products from the Heterologous Expression of the "spy" BGC

CompoundType
This compoundMeroterpenoid
Sartorypyrone AMeroterpenoid
Sartorypyrone DMeroterpenoid
Sartorypyrone FMeroterpenoid
Triacetic acid lactone (TAL)Polyketide
Several other novel sartorypyrone derivativesMeroterpenoid

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the study of this compound.

Fungal Culture and Isolation of this compound

This protocol outlines the general procedure for culturing a known this compound producing fungus and the subsequent extraction and purification of the compound.

1. Fungal Strain and Culture Conditions:

  • Obtain a pure culture of a known this compound producer, such as Neosartorya fischeri (e.g., NRRL 181).
  • Prepare a suitable solid medium for initial growth and sporulation (e.g., Potato Dextrose Agar - PDA).
  • Inoculate the PDA plates with the fungal spores and incubate at 25-30°C for 7-10 days until sufficient sporulation is observed.
  • For large-scale production, prepare a liquid fermentation medium (e.g., Potato Dextrose Broth - PDB or a defined synthetic medium).
  • Inoculate the liquid medium with a spore suspension or mycelial plugs from the solid culture.
  • Incubate the liquid culture at 25-30°C with shaking (e.g., 150-200 rpm) for 14-21 days.

2. Extraction of Secondary Metabolites:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.
  • Extract the culture broth with an equal volume of a non-polar organic solvent such as ethyl acetate three times.
  • Combine the organic extracts and dry them over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure to obtain the crude extract.
  • The fungal mycelium can also be extracted by soaking in a polar solvent like methanol, followed by filtration and evaporation.

3. Purification of this compound:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
  • Subject the dissolved extract to column chromatography using silica gel.
  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Pool the fractions containing the compound of interest.
  • Perform further purification steps, such as preparative HPLC, to obtain pure this compound.

Heterologous Expression of the "spy" Biosynthetic Gene Cluster

This protocol describes a generalized workflow for the heterologous expression of the A. fumigatus "spy" BGC in a host organism like Aspergillus nidulans.[1][5]

1. Vector Construction:

  • Amplify the individual genes of the "spy" BGC from the genomic DNA of A. fumigatus.
  • Clone the amplified genes into suitable expression vectors under the control of an inducible promoter (e.g., alcA promoter).
  • Assemble the multiple expression cassettes into a single vector or use a multi-vector co-transformation strategy.

2. Fungal Transformation:

  • Prepare protoplasts from the host fungal strain (A. nidulans).
  • Transform the protoplasts with the expression vector(s) using a polyethylene glycol (PEG)-mediated method.
  • Select the transformants on a selective medium.

3. Expression and Analysis:

  • Grow the successful transformants in a suitable liquid medium.
  • Induce the expression of the "spy" BGC genes by adding the appropriate inducer to the medium (e.g., ethanol for the alcA promoter).
  • After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium as described in Protocol 3.1.
  • Analyze the extracts for the production of this compound and other related compounds using HPLC, HRESIMS, and NMR.

Analytical Methods for Identification and Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
  • Detection: A UV detector set at a wavelength appropriate for sartorypyrones (e.g., around 254 nm and 320 nm).
  • Quantification: For quantitative analysis, a calibration curve should be prepared using a purified standard of this compound.

2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

  • This technique is used to determine the exact mass of the isolated compounds, which allows for the determination of their elemental composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the chemical structure of the purified compounds. The spectral data is then compared with published data for this compound for confirmation.

Mandatory Visualization

Sartorypyrone_Biosynthesis cluster_precursors Primary Metabolism cluster_pathway Sartorypyrone Biosynthetic Pathway Acetyl-CoA Acetyl-CoA TAL Triacetic acid lactone (TAL) Acetyl-CoA->TAL spyA (NR-PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->TAL Geranylgeranyl_pyrophosphate Geranylgeranyl pyrophosphate (GGPP) Prenylated_TAL Prenylated TAL Geranylgeranyl_pyrophosphate->Prenylated_TAL TAL->Prenylated_TAL spyF (Prenyltransferase) Oxidized_intermediate Oxidized Intermediate Prenylated_TAL->Oxidized_intermediate spyB (Monooxygenase) Cyclized_intermediate Cyclized Intermediate Oxidized_intermediate->Cyclized_intermediate spyD (Terpene cyclase) Sartorypyrone_B This compound Cyclized_intermediate->Sartorypyrone_B spyE (Methyltransferase-like) Experimental_Workflow cluster_culture Fungal Culture & Production cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization Start Start: Pure Fungal Culture Solid_Culture Solid Culture (e.g., PDA) Start->Solid_Culture Liquid_Culture Liquid Fermentation (e.g., PDB) Solid_Culture->Liquid_Culture Harvest Harvest: Separate Mycelium & Broth Liquid_Culture->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatography (Column, Prep-HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound HPLC HPLC Analysis Pure_Compound->HPLC HRESIMS HRESIMS Analysis Pure_Compound->HRESIMS NMR NMR Spectroscopy Pure_Compound->NMR Structure_Elucidation Structure Elucidation

References

In-depth Technical Guide to Sartorypyrone Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Sartorypyrone A, a representative member of the sartorypyrone class of fungal metabolites. This guide details its spectroscopic data (NMR, MS), experimental protocols, and the general workflow for its isolation and characterization.

Please Note: Extensive searches for "Sartorypyrone B" did not yield specific spectroscopic data. It is possible that this compound is not yet described in scientific literature or is known by a different name. Therefore, this guide focuses on the well-characterized Sartorypyrone A as a representative of this compound class for researchers, scientists, and drug development professionals.

Chemical Structure of Sartorypyrone A

Sartorypyrone A is a meroterpenoid natural product, characterized by a polyketide-derived pyrone core and a diterpene moiety.

Molecular Formula: C₂₈H₄₀O₅[1]

Molecular Weight: 456.6 g/mol [1]

IUPAC Name: [(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate[1]

Spectroscopic Data

The structural elucidation of Sartorypyrone A was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[2] The data presented below is compiled from published literature.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a key technique for determining the elemental composition of novel compounds.

Ion Calculated m/z Observed m/z Reference
[M+H]⁺457.2949457.2948[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule, enabling the determination of its connectivity and stereochemistry. The following data is typically recorded in deuterated chloroform (CDCl₃) or methanol (CD₃OD).

¹H NMR Spectroscopic Data of Sartorypyrone A

Position δ (ppm) Multiplicity J (Hz)
55.86s
1'3.16d7.3
2'5.25t7.3
4'2.06m
5'2.10m
6'5.10t6.8
8'2.00m
9'1.98m
10'4.60dd11.0, 4.5
11'1.25m
12'α1.55m
12'β1.05m
14'4.72s
14'4.58s
15'1.00s
16'0.95s
17'2.04s
18'1.68s
19'1.60s
Me-52.25s

¹³C NMR Spectroscopic Data of Sartorypyrone A

Position δ (ppm) Position δ (ppm)
2165.29'39.8
3101.810'78.5
4169.311'29.5
598.612'36.5
6163.513'148.2
1'25.214'109.8
2'122.815'28.2
3'138.216'22.5
4'39.717'21.4
5'26.518'16.2
6'124.519'16.0
7'135.2Me-519.8
8'49.5OAc171.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols are generalized from typical procedures for the isolation and spectroscopic analysis of fungal metabolites like sartorypyrones.

Fungal Cultivation and Extraction
  • Cultivation: The producing fungal strain (e.g., Aspergillus sp.) is cultivated on a suitable solid or liquid medium (e.g., potato dextrose agar/broth) to encourage the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth is extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of metabolites.[3]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between hexane and methanol, to separate compounds based on their polarity.

Chromatographic Purification
  • Flash Chromatography: The semi-purified extract is fractionated using flash chromatography on a silica gel or C18-reversed-phase column with a gradient of solvents (e.g., hexane-ethyl acetate or water-methanol) to yield fractions with decreasing complexity.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the target compound is achieved by semi-preparative or preparative HPLC, often on a C18 column, using an isocratic or gradient elution system.[4]

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the instrument.

  • NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 400-600 MHz). The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to elucidate the structure. Chemical shifts are referenced to the residual solvent signals.[4]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like Sartorypyrone A.

Spectroscopic_Analysis_Workflow cluster_cultivation Fungal Cultivation & Extraction cluster_purification Purification cluster_analysis Structural Elucidation Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Flash_Chromatography Flash Chromatography Crude_Extract->Flash_Chromatography Fractionation HPLC HPLC Flash_Chromatography->HPLC Pure_Compound Pure Compound (Sartorypyrone A) HPLC->Pure_Compound MS Mass Spectrometry (HRESIMS) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Structure_Determination Structure Determination MS->Structure_Determination NMR->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of Sartorypyrone A.

References

The Architecture of a Fungal Pyrone: A Technical Guide to the Biosynthesis of Sartorypyrone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sartorypyrones, a class of fungal meroterpenoids, have garnered significant interest within the scientific community due to their diverse biological activities. Understanding the intricate biosynthetic pathway of these molecules is paramount for harnessing their therapeutic potential through synthetic biology and medicinal chemistry approaches. This technical guide provides an in-depth exploration of the biosynthesis of the pyrone ring in Sartorypyrone B, focusing on the key enzymatic players and metabolic intermediates. We present a comprehensive overview of the genetic machinery, detailed experimental protocols derived from seminal studies, and quantitative data to facilitate a deeper understanding and further investigation into this fascinating natural product.

Introduction

This compound is a complex meroterpenoid natural product characterized by a distinctive α-pyrone ring fused to a diterpenoid moiety. These compounds are produced by various filamentous fungi, including members of the genus Aspergillus. The biosynthetic pathway of sartorypyrones has been elucidated through a combination of gene cluster identification, heterologous expression, and targeted gene deletion experiments. This guide will focus on the seminal work that has unveiled the step-by-step construction of the sartorypyrone scaffold, providing a technical foundation for researchers in the field.

The Sartorypyrone Biosynthetic Gene Cluster (spy BGC)

The biosynthesis of this compound is orchestrated by a set of co-localized genes known as a biosynthetic gene cluster (BGC). In Aspergillus fumigatus, this has been designated the "spy" cluster. Heterologous expression of this gene cluster in a clean host, such as Aspergillus nidulans, has been instrumental in characterizing the function of each enzyme.[1] The core enzymes involved in the formation of the pyrone ring and subsequent modifications are detailed below.

Table 1: Genes and Enzymes of the this compound Biosynthetic Pathway

GeneEnzymePutative Function
spyANon-reducing Polyketide Synthase (NR-PKS)Catalyzes the formation of the initial polyketide, triacetic acid lactone (TAL).
spyFPrenyltransferaseAttaches a geranylgeranyl pyrophosphate (GGPP) moiety to the TAL core.
spyEGeranylgeranyl Pyrophosphate Synthase (GGPS)Synthesizes the GGPP precursor.
spyCFAD-dependent MonooxygenaseCatalyzes the epoxidation of the terminal olefin of the diterpene side chain.
spyDTerpene CyclaseFacilitates the cyclization of the diterpene moiety.
spyBAcetyltransferaseInvolved in a late-stage acetylation step.

The Biosynthetic Pathway to this compound

The formation of the pyrone ring of this compound is an early and crucial step in the biosynthetic cascade. The pathway is initiated by the non-reducing polyketide synthase, SpyA, which utilizes acetyl-CoA and malonyl-CoA to synthesize triacetic acid lactone (TAL), the foundational α-pyrone core.[1] Subsequent enzymatic modifications, including prenylation, epoxidation, and cyclization, lead to the structurally diverse family of sartorypyrones.

Logical Flow of the this compound Biosynthetic Pathway

This compound Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA SpyA SpyA (PKS) Acetyl-CoA->SpyA Malonyl-CoA Malonyl-CoA Malonyl-CoA->SpyA Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) SpyE SpyE (GGPS) Farnesyl Pyrophosphate (FPP)->SpyE TAL Triacetic Acid Lactone (TAL) SpyF SpyF (Prenyltransferase) TAL->SpyF GGTAL Geranylgeranyl-Triacetate Lactone SartorypyroneE Sartorypyrone E GGTAL->SartorypyroneE shunt product SpyC SpyC (Monooxygenase) GGTAL->SpyC EpoxyGGTAL Epoxygeranylgeranyl-Triacetate Lactone SpyD SpyD (Terpene Cyclase) EpoxyGGTAL->SpyD SartorypyroneF Sartorypyrone F SartorypyroneB This compound SartorypyroneF->SartorypyroneB SpyB SartorypyroneD Sartorypyrone D SpyA->TAL GGPP GGPP SpyE->GGPP GGPP->SpyF SpyF->GGTAL SpyC->EpoxyGGTAL SpyD->SartorypyroneF trans-decalin cyclization SpyD->SartorypyroneD monocyclic cyclization SpyB SpyB (Acetyltransferase)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Analysis of Metabolite Production

The targeted deletion of genes within the spy cluster in the heterologous host A. nidulans has allowed for the isolation and characterization of key biosynthetic intermediates. While precise yields can vary between experiments, the relative accumulation of specific metabolites in mutant strains provides critical evidence for the function of the deleted enzyme.

Table 2: Metabolites Identified in spy Gene Deletion Strains

StrainKey Accumulated Metabolite(s)Inferred Function of Deleted Gene
ΔspyANo sartorypyrone-related productsPKS responsible for initial pyrone formation
ΔspyFTriacetic acid lactone (TAL)Prenyltransferase
ΔspyCGeranylgeranyl-triacetate lactoneFAD-dependent monooxygenase for epoxidation
ΔspyDSartorypyrone E and Epoxygeranylgeranyl-triacetate lactoneTerpene cyclase for diterpene cyclization
ΔspyBSartorypyrone FAcetyltransferase for final conversion to this compound
ΔspyEFarnesyl-derived sartorypyronesGGPS for GGPP synthesis

Note: This table summarizes the qualitative outcomes of gene deletion experiments as reported in the literature. Quantitative yields are often strain and culture condition-dependent.

Detailed Experimental Protocols

The following protocols are adapted from the methodologies used in the elucidation of the this compound biosynthetic pathway.

Construction of Gene Deletion Strains via Multiplex Fusion PCR

This protocol outlines the generation of a gene deletion cassette for targeted gene replacement in Aspergillus.

Experimental Workflow for Gene Deletion Cassette Assembly

Gene Deletion Workflow cluster_pcr1 PCR Amplification cluster_fusion Fusion PCR cluster_transformation Fungal Transformation pcr_5flank Amplify 5' Flanking Region fusion_pcr Fuse Fragments pcr_5flank->fusion_pcr pcr_marker Amplify Selection Marker pcr_marker->fusion_pcr pcr_3flank Amplify 3' Flanking Region pcr_3flank->fusion_pcr protoplast_prep Prepare Protoplasts fusion_pcr->protoplast_prep transform Transform with Cassette protoplast_prep->transform selection Select Transformants transform->selection

References

The Role of Sartorypyrone B in Fungal Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sartorypyrone B belongs to the sartorypyrone class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. These secondary metabolites are produced by various fungi, notably within the Aspergillus genus. The discovery of the sartorypyrone biosynthetic gene cluster (spy) in the opportunistic human pathogen Aspergillus fumigatus has shed light on its formation and diverse chemical structures. Sartorypyrones exhibit notable biological activities, including antibacterial effects against Gram-positive bacteria and enzymatic inhibition, positioning them as compounds of interest for drug discovery and development. This guide provides a comprehensive overview of the biosynthesis, regulation, and known biological functions of sartorypyrones, with a focus on the experimental methodologies used for their study and characterization.

Introduction to Fungal Secondary Metabolism and Meroterpenoids

Fungi produce a vast arsenal of small molecules known as secondary metabolites that are not essential for their primary growth but play crucial roles in ecological interactions, defense, and pathogenesis.[1][2] These compounds are synthesized by enzymes encoded by genes often organized into contiguous biosynthetic gene clusters (BGCs).[2] Meroterpenoids are a significant class of fungal secondary metabolites characterized by a hybrid structure, typically originating from a polyketide precursor that is subsequently modified by the addition of a terpene moiety.[3] This structural complexity leads to a wide range of biological activities, making them a fertile ground for the discovery of new therapeutic agents.[4]

The Sartorypyrone Biosynthetic Pathway

The biosynthesis of sartorypyrones in Aspergillus fumigatus is governed by the spy biosynthetic gene cluster.[5] This cluster was identified and characterized through heterologous expression in the model fungus Aspergillus nidulans, a powerful technique for activating "silent" or cryptic BGCs that are not expressed under standard laboratory conditions.[5][6] The core of the pathway involves the synthesis of a polyketide intermediate, followed by prenylation and a series of cyclization and tailoring reactions.

The key steps and the genes responsible are outlined below:

  • Polyketide Synthesis : The pathway initiates with the production of triacetic acid lactone (TAL) from acetyl-CoA and malonyl-CoA. This reaction is catalyzed by the non-reducing polyketide synthase (NR-PKS) encoded by the spyA gene.[5][7]

  • Prenylation : A geranylgeranyl pyrophosphate (GGPP) moiety is attached to the TAL core. This crucial step is likely catalyzed by a prenyltransferase, a class of enzymes often found in meroterpenoid BGCs.[5]

  • Cyclization and Tailoring : A cascade of enzymatic reactions, including those catalyzed by a terpene cyclase (spyD), FAD-dependent monooxygenases, and other tailoring enzymes within the spy cluster, leads to the formation of the diverse sartorypyrone structures, including this compound.[5] The enzyme SpyD has been shown to be promiscuous, capable of producing both bicyclic and monocyclic meroterpenoids.[5]

The proposed biosynthetic pathway, detailing the progression from the initial polyketide to the final sartorypyrone products, is depicted below.

Sartorypyrone Biosynthetic Pathway cluster_0 Core Biosynthesis cluster_1 Tailoring and Diversification Acetyl-CoA Acetyl-CoA TAL Triacetic Acid Lactone (TAL) Acetyl-CoA->TAL Malonyl-CoA Malonyl-CoA Malonyl-CoA->TAL Prenylated_TAL Geranylgeranylated TAL TAL->Prenylated_TAL spyF (Prenyltransferase) Epoxide_Intermediate Epoxide Intermediate Prenylated_TAL->Epoxide_Intermediate spyC (FAD-Monooxygenase) Sartorypyrone_E Sartorypyrone E Epoxide_Intermediate->Sartorypyrone_E Shunt Product Sartorypyrone_F Sartorypyrone F (bicyclic) Epoxide_Intermediate->Sartorypyrone_F spyD (Terpene Cyclase) Sartorypyrone_D Sartorypyrone D (monocyclic) Epoxide_Intermediate->Sartorypyrone_D spyD (Terpene Cyclase) Sartorypyrone_A_G Sartorypyrone A & G (Final Products) Sartorypyrone_F->Sartorypyrone_A_G spyB/spyE (Tailoring Enzymes) Sartorypyrone_D->Sartorypyrone_A_G spyB/spyE (Tailoring Enzymes)

Proposed biosynthetic pathway for sartorypyrones in A. fumigatus.

Regulation of Sartorypyrone Biosynthesis

The spy gene cluster in A. fumigatus is considered a "cryptic" BGC, meaning its expression is not readily observed under typical laboratory culture conditions.[5] The regulation of fungal secondary metabolism is a complex process involving multiple tiers of control:

  • Cluster-Specific Regulation : Many BGCs contain their own transcription factors that directly control the expression of the biosynthetic genes within the cluster.

  • Global Regulation : Broad-domain regulators, such as the Velvet complex (VeA, VelB, LaeA) and other transcription factors, respond to environmental cues like nutrient availability, pH, and light to coordinate the expression of multiple BGCs.

  • Epigenetic Control : Histone modifications, such as acetylation and methylation, play a critical role in controlling the accessibility of BGCs to the transcriptional machinery, thereby switching them between silent and active states.[8]

The successful production of sartorypyrones via heterologous expression using an inducible promoter (alcA(p)) in A. nidulans bypasses the native regulatory circuits, highlighting the potential for discovering novel compounds by overcoming the silencing mechanisms in their native hosts.[5][6]

Regulation of Fungal Secondary Metabolism cluster_env Environmental Signals cluster_reg Global Regulators cluster_chromatin Chromatin State Nutrients Nutrients Velvet_Complex Velvet Complex (VeA, LaeA) Nutrients->Velvet_Complex Light Light Light->Velvet_Complex pH pH Other_TFs Other Global TFs pH->Other_TFs Histone_Modification Histone Acetylation/ Methylation Velvet_Complex->Histone_Modification BGC Biosynthetic Gene Cluster (e.g., spy cluster) Other_TFs->BGC Histone_Modification->BGC Controls accessibility SM Secondary Metabolite (this compound) BGC->SM Encodes biosynthesis

A generalized model for the regulation of fungal secondary metabolism.

Biological Activity and Potential Applications

While specific data for this compound is limited, the sartorypyrone class of compounds has demonstrated promising biological activities.

Antibacterial Activity

Sartorypyrones are reported to have antibacterial activity, particularly against Gram-positive bacteria.[2] For instance, Sartorypyrone D shows activity against Bacillus subtilis, Kocuria rhizophila, and Mycobacterium smegmatis. Related aspyrone derivatives, chlorohydroaspyrones A and B, also exhibit activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[9] This suggests that the pyrone core structure is a valuable scaffold for the development of new antibacterial agents.

Enzyme Inhibition

A key mechanism of action identified for this class is enzyme inhibition. Sartorypyrone D is a potent inhibitor of NADH-fumarate reductase, an enzyme crucial for anaerobic respiration in some microorganisms.[3] This enzyme is found in various parasites and bacteria but not in mammals, making it an attractive target for antimicrobial drug development.

Quantitative Data

Quantitative data on production titers and specific biological activity are crucial for evaluating the potential of a natural product for further development. While specific production yields for this compound have not been reported, yields for other secondary metabolites produced via similar heterologous expression systems in Aspergillus can reach up to 250 mg/L.[10]

The following tables summarize the available quantitative bioactivity data for Sartorypyrone D and related aspyrone compounds.

Table 1: NADH-Fumarate Reductase Inhibition

Compound Source Organism Target Enzyme IC₅₀ Reference(s)
Sartorypyrone D Neosartorya fischeri NADH-fumarate reductase (Ascaris suum) 1.1 µM [11]

| Paecilaminol | Paecilomyces sp. | NADH-fumarate reductase (Ascaris suum) | 5.1 µM |[11] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound Test Organism MIC (µg/mL) Reference(s)
Sartorypyrone D Bacillus subtilis >10 (Inhibition zone: 8 mm @ 10 µ g/disk )
Kocuria rhizophila >10 (Inhibition zone: 9 mm @ 10 µ g/disk )
Mycobacterium smegmatis >10 (Inhibition zone: 10 mm @ 10 µ g/disk )
Chlorohydroaspyrone A Staphylococcus aureus 62.5 [9]
Methicillin-resistant S. aureus (MRSA) 125 [9]
Multidrug-resistant S. aureus (MDRSA) 125 [9]
Chlorohydroaspyrone B Staphylococcus aureus 62.5 [9]
Methicillin-resistant S. aureus (MRSA) 62.5 [9]

| | Multidrug-resistant S. aureus (MDRSA) | 125 |[9] |

Experimental Protocols

The study of sartorypyrones involves a combination of fungal genetics, molecular biology, analytical chemistry, and microbiology. Below are detailed methodologies for key experiments.

Heterologous Expression of the spy Gene Cluster

This protocol outlines the general steps for expressing a BGC from a donor fungus (e.g., A. fumigatus) in a host fungus (e.g., A. nidulans).

Heterologous Expression Workflow start Isolate gDNA from A. fumigatus pcr PCR Amplify spy Genes (spyA-F) start->pcr plasmid Clone Genes into A. nidulans Expression Vector (e.g., pYFAC with alcA promoter) pcr->plasmid transform Protoplast-Mediated Transformation plasmid->transform protoplast Prepare A. nidulans Protoplasts protoplast->transform selection Select Transformants on Uracil/Uridine-deficient Media transform->selection culture Culture Transformants in Inducing Media (e.g., with Cyclopentanone) selection->culture extraction Solvent Extraction of Culture Broth & Mycelia culture->extraction analysis LC-MS/MS & HPLC Analysis extraction->analysis purification HPLC Purification of Sartorypyrones analysis->purification elucidation Structure Elucidation (NMR, MicroED) purification->elucidation end Pure this compound elucidation->end

Workflow for heterologous expression and characterization.

Methodology:

  • Gene Amplification and Plasmid Construction :

    • Genomic DNA is isolated from A. fumigatus.

    • Each gene from the spy cluster is amplified via PCR using high-fidelity polymerase.

    • The amplified genes are cloned into an Aspergillus expression vector, placing them under the control of an inducible promoter, such as the alcA promoter, which is induced by ethanol or other specific carbon sources and repressed by glucose.[6]

  • Fungal Transformation :

    • A. nidulans spores are germinated to produce young mycelia.

    • The mycelial cell walls are digested using a lytic enzyme cocktail (e.g., Novozyme) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.[12][13]

    • The expression plasmids are introduced into the protoplasts using a PEG-CaCl₂-mediated method.[13]

    • Transformed protoplasts are regenerated on selective media to isolate successful transformants.

  • Culture and Metabolite Production :

    • Positive transformants are grown in a liquid medium that promotes growth but represses the inducible promoter (e.g., glucose-containing medium).

    • The mycelia are then transferred to a medium containing an inducer (e.g., cyclopentanone for the alcA promoter) to trigger the expression of the spy genes and production of sartorypyrones.[14]

  • Extraction and Purification :

    • The culture broth and mycelia are extracted with an organic solvent like ethyl acetate.[15]

    • The crude extract is fractionated using techniques like silica gel chromatography.

    • Final purification is achieved using High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.[14][16]

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[17][18]

Methodology:

  • Preparation :

    • A two-fold serial dilution of the purified this compound is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • The test bacterium (e.g., S. aureus) is cultured to the mid-logarithmic phase and diluted to a standardized concentration (approx. 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation :

    • Each well containing the diluted compound is inoculated with the bacterial suspension.

    • Control wells are included: a positive control (bacteria, no compound) and a negative control (medium only).

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis :

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

NADH-Fumarate Reductase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of NADH-fumarate reductase.[6][19]

Methodology:

  • Enzyme Preparation :

    • Mitochondrial fractions containing the enzyme are isolated from the target organism (e.g., Ascaris suum).

  • Assay Reaction :

    • The reaction mixture is prepared in a cuvette containing buffer (e.g., potassium phosphate, pH 7.4), NADH (e.g., 100 µM), and the mitochondrial protein.[19]

    • The purified sartorypyrone compound, dissolved in a suitable solvent like DMSO, is added at various concentrations.

    • The reaction is initiated by adding the substrate, fumarate (e.g., 5 mM).[19]

  • Measurement :

    • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

    • The percent inhibition is calculated relative to a control reaction containing only the solvent.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against inhibitor concentration.

Conclusion and Future Outlook

This compound and its related compounds represent a promising family of fungal secondary metabolites. The elucidation of their biosynthetic pathway through heterologous expression has provided a platform for generating these molecules and their analogs for further study. While the antibacterial and enzyme-inhibitory properties of the sartorypyrone class are encouraging, further research is needed to fully characterize the biological activity of this compound itself, including its specific antibacterial spectrum, mechanism of action, and potential for development as a therapeutic agent. Future work should focus on optimizing production yields through metabolic engineering of the host strain, exploring the full chemical diversity of the spy cluster through combinatorial biosynthesis, and conducting in-depth structure-activity relationship (SAR) studies to identify derivatives with enhanced potency and drug-like properties.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biosynthesis, Biological Activity, and Therapeutic Potential of a Promising Class of Fungal Meroterpenoids.

Introduction

Sartorypyrone B is a member of the sartorypyrone family of meroterpenoid natural products, which are hybrid polyketide-terpenoid compounds produced by various fungi, most notably the human pathogen Aspergillus fumigatus. Meroterpenoids are known for their structural diversity and wide range of biological activities, making them a subject of intense research for the development of new therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound and related compounds, with a focus on their biosynthesis, biological activities, and the experimental methodologies used for their study. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, microbiology, and pharmacology.

Biosynthesis of Sartorypyrones

The biosynthesis of sartorypyrones in Aspergillus fumigatus is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated the spy cluster.[3] The elucidation of this pathway has been largely achieved through heterologous expression of the spy BGC in a host organism, Aspergillus nidulans, which allows for the characterization of the gene products and the intermediates of the pathway.[3]

The proposed biosynthetic pathway begins with the synthesis of a polyketide moiety, triacetic acid lactone (TAL), by a non-reducing polyketide synthase (NR-PKS) encoded by the spyA gene.[3] This is followed by the attachment of a geranylgeranyl pyrophosphate (GGPP) unit, a C20 isoprenoid, to the TAL core. The GGPP is synthesized by a geranylgeranyl pyrophosphate synthase encoded by spyE. A prenyltransferase, SpyF, then catalyzes the conjugation of GGPP to TAL.[3]

Subsequent enzymatic modifications, including epoxidation by a flavin-dependent monooxygenase (FMO) encoded by spyC and a complex cyclization cascade catalyzed by a terpene cyclase, SpyD, lead to the formation of the characteristic monocyclic or bicyclic core structure of the sartorypyrones.[3] The promiscuity of the terpene cyclase SpyD is thought to be responsible for the diversity of the sartorypyrone structures, including this compound.[3]

Sartorypyrone_Biosynthesis cluster_precursors Precursors cluster_pathway Sartorypyrone Biosynthetic Pathway Acetyl-CoA Acetyl-CoA TAL Triacetic Acid Lactone (TAL) Acetyl-CoA->TAL SpyA (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->TAL Isoprenoid Pathway Isoprenoid Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Isoprenoid Pathway->GGPP SpyE (GGPS) Geranylgeranylated TAL Geranylgeranylated TAL TAL->Geranylgeranylated TAL SpyF (Prenyltransferase) GGPP->Geranylgeranylated TAL Epoxidated Intermediate Epoxidated Intermediate Geranylgeranylated TAL->Epoxidated Intermediate SpyC (FMO) Sartorypyrones Sartorypyrones (including this compound) Epoxidated Intermediate->Sartorypyrones SpyD (Terpene Cyclase)

Figure 1: Proposed biosynthetic pathway of sartorypyrones.

Biological Activity and Mechanism of Action

Sartorypyrones and related meroterpenoids have been reported to exhibit a range of biological activities, with antibacterial effects being the most prominent. While specific quantitative data for this compound is not yet widely available, studies on closely related aspyrone derivatives provide insights into its potential antimicrobial efficacy.

CompoundOrganismMIC (µg/mL)Reference
Chlorohydroaspyrone AStaphylococcus aureus62.5[4]
Chlorohydroaspyrone AMethicillin-resistant S. aureus (MRSA)125[4]
Chlorohydroaspyrone AMultidrug-resistant S. aureus (MDRSA)125[4]
Chlorohydroaspyrone BStaphylococcus aureus62.5[4]
Chlorohydroaspyrone BMethicillin-resistant S. aureus (MRSA)62.5[4]
Chlorohydroaspyrone BMultidrug-resistant S. aureus (MDRSA)125[4]

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Aspyrone Derivatives.

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the activities of other meroterpenoids and related natural products, several potential mechanisms can be hypothesized. Many antimicrobial compounds exert their effects by disrupting essential cellular processes. Two plausible targets for this compound are the bacterial cell membrane and DNA replication machinery.

Disruption of the bacterial cell membrane is a common mechanism for natural antimicrobial agents.[5][6] These compounds can intercalate into the lipid bilayer, leading to increased membrane fluidity, depolarization, and ultimately, leakage of cellular contents and cell death.[7][8]

Another potential target is the bacterial DNA replication machinery, specifically DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are essential for maintaining DNA topology during replication and are the targets of the successful fluoroquinolone class of antibiotics.[12] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and cell death. Some natural products, such as the topopyrones, have been shown to be potent inhibitors of topoisomerase I.[13][14]

Proposed_Mechanism_of_Action cluster_membrane Cell Membrane Disruption cluster_dna Inhibition of DNA Replication This compound This compound Membrane Intercalation Membrane Intercalation This compound->Membrane Intercalation DNA Gyrase/Topoisomerase Inhibition DNA Gyrase/Topoisomerase Inhibition This compound->DNA Gyrase/Topoisomerase Inhibition Increased Fluidity Increased Fluidity Membrane Intercalation->Increased Fluidity Depolarization Depolarization Increased Fluidity->Depolarization Cell Lysis Cell Lysis Depolarization->Cell Lysis DNA Strand Breaks DNA Strand Breaks DNA Gyrase/Topoisomerase Inhibition->DNA Strand Breaks Apoptosis Apoptosis DNA Strand Breaks->Apoptosis

Figure 2: Proposed mechanisms of antibacterial action for this compound.

Chemical Synthesis

To date, a total chemical synthesis of this compound has not been reported in the literature. However, general synthetic strategies for the construction of the 4-hydroxy-2-pyrone core, a key structural feature of the sartorypyrones, are well-established.[15][16] These methods often involve the cyclization of 1,3,5-tricarbonyl compounds, which can be considered a biomimetic approach that mimics the action of polyketide synthases.[15] Additionally, biomimetic syntheses of other pyrone-derived natural products have been successfully achieved, suggesting that a similar approach could be viable for the sartorypyrones.[17][18][19] A future total synthesis would be invaluable for confirming the structure of this compound, enabling the synthesis of analogs for structure-activity relationship (SAR) studies, and providing a scalable source of the compound for further biological evaluation.

Experimental Protocols

Heterologous Expression of the spy Biosynthetic Gene Cluster in Aspergillus nidulans

This protocol provides a general workflow for the heterologous expression of the sartorypyrone biosynthetic gene cluster from A. fumigatus in A. nidulans.

Heterologous_Expression_Workflow cluster_prep 1. Gene Cluster Preparation cluster_vector 2. Vector Construction cluster_transform 3. Fungal Transformation cluster_culture 4. Cultivation and Induction cluster_analysis 5. Metabolite Analysis Isolate Genomic DNA Isolate Genomic DNA Amplify spy BGC Amplify spy BGC Isolate Genomic DNA->Amplify spy BGC Ligate BGC into Expression Vector Ligate BGC into Expression Vector Amplify spy BGC->Ligate BGC into Expression Vector Transform A. nidulans Protoplasts Transform A. nidulans Protoplasts Ligate BGC into Expression Vector->Transform A. nidulans Protoplasts Culture Transformants Culture Transformants Transform A. nidulans Protoplasts->Culture Transformants Induce Gene Expression Induce Gene Expression Culture Transformants->Induce Gene Expression Extract Metabolites Extract Metabolites Induce Gene Expression->Extract Metabolites LC-MS and NMR Analysis LC-MS and NMR Analysis Extract Metabolites->LC-MS and NMR Analysis

Figure 3: General workflow for heterologous expression.

1. Gene Cluster Amplification and Vector Construction:

  • Isolate high-quality genomic DNA from A. fumigatus.

  • Amplify the entire spy biosynthetic gene cluster using high-fidelity polymerase chain reaction (PCR).

  • Clone the amplified BGC into a suitable Aspergillus expression vector containing a selectable marker and an inducible promoter.

2. Aspergillus nidulans Transformation:

  • Prepare protoplasts from a suitable strain of A. nidulans.

  • Transform the protoplasts with the expression vector containing the spy BGC using a polyethylene glycol (PEG)-mediated method.

  • Select for successful transformants on appropriate selection media.

3. Cultivation and Metabolite Extraction:

  • Grow the A. nidulans transformants in a suitable liquid medium.

  • Induce the expression of the spy BGC by adding the appropriate inducer to the culture medium.

  • After a period of incubation, harvest the fungal mycelium and the culture broth.

  • Extract the secondary metabolites from the mycelium and broth using an organic solvent such as ethyl acetate.

4. Analysis of Metabolites:

  • Analyze the crude extract by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify the produced sartorypyrones.

  • Purify the individual compounds using chromatographic techniques.

  • Elucidate the structures of the purified compounds using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

1. Preparation of Bacterial Inoculum:

  • Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37°C.

  • Dilute the overnight culture to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL) in fresh broth.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria and broth, no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound and its related meroterpenoids represent a promising class of natural products with potential for development as novel antibacterial agents. The elucidation of their biosynthetic pathway through heterologous expression has opened up avenues for biosynthetic engineering to produce novel analogs with improved activity. While the precise mechanism of action remains to be fully characterized, preliminary data from related compounds suggest that disruption of the bacterial cell membrane or inhibition of DNA replication are plausible targets.

Future research should focus on:

  • Total chemical synthesis of this compound: This will provide access to larger quantities of the pure compound for in-depth biological studies and enable the generation of a library of analogs for SAR studies.

  • Elucidation of the mechanism of action: Detailed studies are needed to identify the specific molecular target(s) of this compound in bacteria. This will be crucial for understanding its mode of action and for optimizing its therapeutic potential.

  • In vivo efficacy studies: Once sufficient quantities of this compound are available, its efficacy in animal models of bacterial infection should be evaluated to assess its potential as a therapeutic agent.

The continued investigation of this compound and other fungal meroterpenoids holds significant promise for the discovery of new and effective treatments for bacterial infections, a critical need in an era of increasing antibiotic resistance.

References

Triacetic Acid Lactone (TAL) as a Precursor for Sartorypyrone B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Sartorypyrone B, a meroterpenoid with potential biological activity, from the platform chemical Triacetic acid lactone (TAL). The guide details the enzymatic cascade responsible for this transformation, presents available quantitative data, and outlines experimental protocols for the production and analysis of these compounds.

Introduction to Triacetic Acid Lactone (TAL) and this compound

Triacetic acid lactone (TAL), with the chemical name 4-hydroxy-6-methyl-2-pyrone, is a versatile organic compound that can be produced through microbial fermentation.[1][2] It serves as a valuable platform chemical, acting as a precursor for a variety of commercially relevant molecules, including food preservatives and biofuels.[3][4][5]

This compound is a more complex secondary metabolite belonging to the meroterpenoid class of natural products.[6] Meroterpenoids are hybrid molecules derived from both polyketide and terpenoid biosynthetic pathways and have been shown to exhibit a range of biological activities, making them of interest for drug discovery and development.[6] The biosynthesis of this compound originates from TAL, which undergoes a series of enzymatic modifications.[1][7]

Biosynthesis of this compound from TAL

The conversion of TAL to this compound is orchestrated by a series of enzymes encoded by the spy gene cluster, originally identified in the fungus Aspergillus fumigatus.[1][7] The biosynthetic pathway has been successfully reconstituted through heterologous expression in Aspergillus nidulans, allowing for the elucidation of the key enzymatic steps.[6][7]

The core of this pathway involves four key enzymes:

  • SpyA: A non-reducing polyketide synthase (NR-PKS) responsible for the initial synthesis of TAL from acetyl-CoA and malonyl-CoA.[1][7]

  • SpyF: A putative prenyltransferase that attaches a geranylgeranyl pyrophosphate (GGPP) moiety to the TAL core.

  • SpyD: A putative terpene cyclase that catalyzes the cyclization of the geranylgeranyl chain.[7]

  • SpyB: A putative acetyltransferase that carries out the final acetylation step to yield this compound.[7]

Signaling Pathway Diagram

The following diagram illustrates the biosynthetic pathway from TAL to this compound.

SartorypyroneB_Biosynthesis TAL Triacetic Acid Lactone (TAL) Intermediate1 Geranylgeranyl-TAL TAL->Intermediate1 SpyF (Prenyltransferase) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 SpyD (Terpene Cyclase) SartorypyroneB This compound Intermediate2->SartorypyroneB SpyB (Acetyltransferase)

Caption: Biosynthetic pathway of this compound from TAL.

Quantitative Data

Quantitative data on the direct conversion of TAL to this compound is limited in the current scientific literature. However, data on the production of TAL in various microbial hosts and its conversion to other valuable chemicals provides a useful benchmark for potential yields.

Table 1: Microbial Production of Triacetic Acid Lactone (TAL)

Host OrganismGenotype/Engineering StrategyTAL Titer (g/L)Reference
Yarrowia lipolyticaExpression of Gerbera hybrida 2-pyrone synthase, nitrogen-limited fermentation2.6[3]
Saccharomyces cerevisiaeExpression of Y1572F mutant of 6-MSAS1.8[8]
Escherichia coliExpression of Gerbera hybrida 2-pyrone synthase, glucose-limited conditions0.47[8]

Table 2: Conversion of TAL to Other Chemicals

ProductConversion YieldReference
Pogostone96%[5]
Potassium Sorbate77.3% (overall yield from TAL)[9]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the production and analysis of this compound from TAL. These protocols are synthesized from published research and are intended to serve as a guide for experienced researchers.

Heterologous Expression of the spy Gene Cluster in Aspergillus nidulans

This protocol outlines the general steps for expressing the Aspergillus fumigatus spy gene cluster in an Aspergillus nidulans host strain to produce sartorypyrones.

Materials:

  • Aspergillus fumigatus genomic DNA

  • Aspergillus nidulans host strain (e.g., a strain with reduced background secondary metabolite production)

  • Expression vectors for A. nidulans

  • Restriction enzymes and DNA ligase

  • Protoplasting enzymes (e.g., Glucanex)

  • Transformation reagents (e.g., PEG-calcium chloride solution)

  • Selective growth media for A. nidulans

Procedure:

  • Gene Amplification and Cloning:

    • Amplify the individual genes of the spy cluster (spyA, spyF, spyD, spyB) from A. fumigatus genomic DNA using high-fidelity PCR.

    • Clone each gene into an appropriate A. nidulans expression vector under the control of an inducible promoter (e.g., alcA promoter).[7]

  • Protoplast Preparation:

    • Grow the A. nidulans host strain in liquid culture to the mid-logarithmic phase.

    • Harvest the mycelia and treat with protoplasting enzymes to generate spheroplasts.

  • Transformation:

    • Transform the prepared protoplasts with the expression vectors containing the spy genes using a PEG-mediated transformation protocol.

    • Plate the transformed protoplasts on selective media to isolate successful transformants.

  • Cultivation and Induction:

    • Inoculate the transformant strains into a suitable liquid medium.

    • Induce the expression of the spy genes by adding the appropriate inducer to the culture medium (e.g., ethanol or threonine for the alcA promoter).[10]

  • Extraction and Analysis:

    • After a suitable incubation period, harvest the fungal mycelia and the culture broth separately.

    • Extract the secondary metabolites from both the mycelia and the broth using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts for the presence of this compound and other related metabolites using LC-MS and NMR.[7][11]

Purification of Triacetic Acid Lactone from Fermentation Broth

This protocol describes a general method for the purification of TAL from a microbial fermentation broth.

Materials:

  • Fermentation broth containing TAL

  • Centrifuge

  • Acid (e.g., HCl) to adjust pH

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells.

  • Acidification: Adjust the pH of the supernatant to ~2.0 with acid to protonate the TAL, making it more soluble in organic solvents.

  • Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction multiple times to maximize recovery.

  • Concentration: Combine the organic phases and remove the solvent using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of the chromatography mobile phase.

    • Purify the TAL using silica gel column chromatography with a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane).

    • Collect fractions and analyze for the presence of pure TAL using TLC or HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain purified TAL.

Enzymatic Assay for the Conversion of TAL to this compound (Conceptual)

A detailed, standardized enzymatic assay for the complete conversion of TAL to this compound is not yet established in the literature. However, a conceptual protocol can be outlined based on the known enzyme functions. This would involve a multi-enzyme, one-pot reaction.

Materials:

  • Purified enzymes: SpyF, SpyD, and SpyB

  • Triacetic acid lactone (TAL)

  • Geranylgeranyl pyrophosphate (GGPP)

  • Acetyl-CoA

  • Reaction buffer (optimized for pH and ionic strength for all three enzymes)

  • Quenching solution (e.g., methanol or acetonitrile)

  • LC-MS for product analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, TAL, and GGPP.

  • Initiation of Prenylation: Add SpyF to the reaction mixture and incubate at an optimized temperature to allow for the formation of the geranylgeranylated intermediate.

  • Cyclization: Add SpyD to the reaction to initiate the cyclization of the prenyl chain.

  • Acetylation: Finally, add SpyB and Acetyl-CoA to the mixture to perform the terminal acetylation, yielding this compound.

  • Quenching and Analysis: Stop the reaction by adding a quenching solution. Analyze the reaction mixture by LC-MS to detect the formation of this compound and any intermediates.

Chemical Synthesis of this compound from TAL (Conceptual)

A direct, one-pot chemical synthesis of this compound from TAL has not been reported. However, a plausible synthetic route can be proposed based on established organic chemistry principles for the synthesis of pyrone-containing natural products.[3][9][12][13]

Proposed Synthetic Workflow

The following diagram outlines a conceptual workflow for the chemical synthesis of this compound from TAL.

Chemical_Synthesis_Workflow TAL Triacetic Acid Lactone (TAL) Prenylation Prenylation with Geranylgeranyl Bromide TAL->Prenylation 1. Base 2. Geranylgeranyl Bromide Cyclization Intramolecular Cyclization Prenylation->Cyclization Lewis Acid or Protic Acid Acetylation Acetylation Cyclization->Acetylation Acetic Anhydride, Pyridine SartorypyroneB This compound Acetylation->SartorypyroneB

Caption: Conceptual workflow for the chemical synthesis of this compound.

Conclusion

Triacetic acid lactone is a key precursor in the biosynthesis of the meroterpenoid this compound. The enzymatic pathway, governed by the spy gene cluster, offers a promising route for the biotechnological production of this potentially bioactive compound. While quantitative data on the direct conversion remains to be fully elucidated, the methodologies for heterologous expression and purification of the precursor are well-established. Further research into the kinetic properties of the SpyF, SpyD, and SpyB enzymes will be crucial for optimizing the production of this compound and exploring its therapeutic potential. The development of a total chemical synthesis from TAL would also provide an alternative route for accessing this and related molecules for further study.

References

evolutionary origin of the Sartorypyrone B biosynthetic pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Evolutionary Origin of the Sartorypyrone B Biosynthetic Pathway

Introduction

Sartorypyrones are a class of meroterpenoid natural products, hybrid compounds derived from both polyketide and terpenoid biosynthetic pathways.[1] These metabolites have been isolated from various Aspergillus species and are noted for their biological activities, including antibacterial properties against Gram-positive bacteria.[1] Understanding the biosynthetic machinery responsible for their production is crucial for drug development and synthetic biology applications. The assembly of these complex molecules is orchestrated by a suite of enzymes encoded within a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). This technical guide provides a detailed examination of the evolutionary origins, genetic organization, and functional characterization of the this compound biosynthetic pathway, with a focus on the spy BGC discovered in the pathogenic fungus Aspergillus fumigatus.[2]

The Sartorypyrone Biosynthetic Gene Cluster (BGC)

The genetic blueprint for sartorypyrone synthesis is located in a BGC. In Aspergillus fumigatus, this cluster is designated as the spy BGC.[3][2] Bioinformatic analyses have revealed homologous BGCs in other fungi, such as the sre cluster in Aspergillus felis (producing sartorypyrone A) and the cle cluster in Aspergillus versicolor (producing chevalone E).[3] The conservation and synteny of these clusters across different species provide strong evidence for a shared evolutionary origin.

Gene Composition and Homology

The spy BGC in A. fumigatus Af293 spans over 24 kbp and comprises six core genes essential for sartorypyrone biosynthesis.[3] The genes are highly conserved and collinear between different A. fumigatus isolates, such as Af293 and A1163.[3] The table below summarizes the genes within the spy cluster and their homologs in the sre and cle clusters, highlighting the degree of sequence identity.

Gene in A. fumigatus (spy) Locus ID (Af293) Predicted Function Homolog in A. felis (sre) Identity/Similarity (%) Homolog in A. versicolor (cle) Identity/Similarity (%)
spyAAfu8g02350Non-reducing Polyketide Synthase (NR-PKS)sre584/76cle174/61
spyBAfu8g02360Acetyltransferasesre686/79cle371/58
spyCAfu8g02370FAD-dependent Monooxygenasesre488/82cle874/63
spyDAfu8g02390Terpene Cyclasesre389/84cle756/37
spyEAfu8g02400Geranylgeranyl Pyrophosphate Synthasesre291/87cle681/70
spyFAfu8g02410Prenyltransferasesre183/76cle568/57

Data sourced from Lin et al., 2023.[3]

Proposed Biosynthetic Pathway

The biosynthesis of sartorypyrones from the spy BGC has been elucidated through heterologous expression and targeted gene deletion experiments.[3][4] The pathway begins with the synthesis of a polyketide core, which is subsequently decorated with a terpene moiety and further modified.

  • Polyketide Core Synthesis : The non-reducing polyketide synthase, spyA, synthesizes the initial polyketide, identified as triacetic acid lactone (TAL).[3][2]

  • Terpenoid Precursor Synthesis : spyE functions as a geranylgeranyl pyrophosphate (GGPP) synthase, producing the terpene donor required for prenylation.[3]

  • Prenylation : The prenyltransferase spyF attaches the GGPP molecule to the TAL core.[3]

  • Oxidation and Cyclization : The FAD-dependent monooxygenase, spyC, is proposed to epoxidize the prenyl side chain. This is followed by a crucial cyclization step catalyzed by the terpene cyclase, spyD, to form the characteristic decalin ring system of the sartorypyrone scaffold.[3] The isolation of an epoxide-containing intermediate from a ΔspyD mutant provides direct evidence for this sequence.[3]

  • Final Acetylation : The final step involves the acetylation of the hydroxyl group on the meroterpenoid core by the acetyltransferase spyB to yield this compound and related compounds.[3]

G cluster_metabolites Metabolites cluster_enzymes Enzymes TAL Triacetic Acid Lactone (TAL) SpyF SpyF (Prenyltransferase) TAL->SpyF GGPP GGPP GGPP->SpyF Prenylated_TAL Geranylgeranylated TAL SpyC SpyC (Monooxygenase) Prenylated_TAL->SpyC Epoxide_Intermediate Epoxide Intermediate SpyD SpyD (Terpene Cyclase) Epoxide_Intermediate->SpyD Cyclized_Core Cyclized Meroterpenoid Core SpyB SpyB (Acetyltransferase) Cyclized_Core->SpyB Sartorypyrone_B This compound SpyA SpyA (PKS) SpyA->TAL SpyE SpyE (GGPP Synthase) SpyE->GGPP SpyF->Prenylated_TAL SpyC->Epoxide_Intermediate SpyD->Cyclized_Core SpyB->Sartorypyrone_B

Fig. 1: Proposed biosynthetic pathway for this compound.

Evolutionary Origin and Diversification

The evolution of fungal chemodiversity is driven by processes including functional divergence, horizontal gene transfer (HGT), and de novo assembly of BGCs.[5] In the case of the sartorypyrone pathway, the high degree of homology and synteny between the spy, sre, and cle clusters suggests a strong vertical inheritance from a common ancestor.[3]

The core biosynthetic machinery (PKS, prenyltransferase, terpene cyclase) is conserved, indicating a shared evolutionary foundation. Divergence in the tailoring enzymes likely accounts for the chemical diversity observed in the final products (e.g., Sartorypyrone A vs. This compound vs. Chevalone E). For instance, the lower sequence identity of the terpene cyclase (spyD/cle7) might contribute to different cyclization patterns.[3] While HGT is a known mechanism for BGC dissemination in fungi, the current evidence for the sartorypyrone cluster points more strongly towards vertical descent and subsequent diversification within the Aspergillus genus.[6][7]

G cluster_ancestor Common Ancestral BGC cluster_spy A. fumigatus (spy BGC) cluster_sre A. felis (sre BGC) cluster_cle A. versicolor (cle BGC) Ancestor_PKS PKS spyA spyA Ancestor_PKS->spyA sre5 sre5 Ancestor_PKS->sre5 cle1 cle1 Ancestor_PKS->cle1 Ancestor_PT Prenyltransferase spyF spyF Ancestor_PT->spyF sre1 sre1 Ancestor_PT->sre1 cle5 cle5 Ancestor_PT->cle5 Ancestor_TC Terpene Cyclase spyD spyD Ancestor_TC->spyD sre3 sre3 Ancestor_TC->sre3 cle7 cle7 Ancestor_TC->cle7 Ancestor_GGPPs GGPP Synthase spyE spyE Ancestor_GGPPs->spyE sre2 sre2 Ancestor_GGPPs->sre2 cle6 cle6 Ancestor_GGPPs->cle6 Ancestor_Oxy Oxygenase spyC spyC Ancestor_Oxy->spyC sre4 sre4 Ancestor_Oxy->sre4 cle8 cle8 Ancestor_Oxy->cle8 Ancestor_Tailor Tailoring Enzyme spyB spyB (Acetyltransferase) Ancestor_Tailor->spyB sre6 sre6 (Acetyltransferase) Ancestor_Tailor->sre6 cle3 cle3 (Acetyltransferase) Ancestor_Tailor->cle3

Fig. 2: Evolutionary relationship of homologous sartorypyrone BGCs.

Experimental Protocols for Pathway Elucidation

The characterization of the spy BGC was accomplished through a combination of bioinformatics, genetic engineering, and analytical chemistry. The primary methodology involved heterologous expression in a well-characterized fungal host.[3][2]

Heterologous Expression in Aspergillus nidulans

This technique is used to activate "silent" or cryptic BGCs from a source organism in a host that is easier to manipulate genetically and has a cleaner secondary metabolite background.[3][8]

  • Host Strain Selection : A genetically dereplicated A. nidulans strain is used.[3] These strains have had their own major native BGCs deleted to reduce background metabolites, simplifying the detection of new compounds.[3] They also carry a deletion of the nkuA gene to enhance homologous recombination efficiency.[3]

  • Gene Cluster Assembly : The entire spy BGC is assembled for expression. Each gene from the A. fumigatus cluster is placed under the control of an inducible promoter (e.g., alcA or aldA).[3] This assembly is often achieved using multiplex fusion PCR to create a large linear DNA construct for transformation.[3]

  • Transformation : The assembled DNA construct is introduced into A. nidulans protoplasts. Transformants are selected using nutritional markers.

  • Expression and Metabolite Detection : Transformed A. nidulans cultures are grown under inducing conditions. The culture medium and mycelial extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) to detect the production of new metabolites corresponding to the expressed BGC.[3]

Targeted Gene Deletion

To determine the function of individual genes within the expressed cluster, targeted deletions are performed.[3]

  • Deletion Cassette Construction : A deletion cassette is created, typically containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Transformation : The deletion cassette is transformed into the A. nidulans strain that is heterologously expressing the entire spy BGC.

  • Analysis of Mutants : Homologous recombination replaces the target gene with the deletion cassette. The resulting mutant strain is cultivated, and its metabolite profile is analyzed. The accumulation of biosynthetic intermediates or the absence of the final product confirms the function of the deleted gene. For example, deleting spyD led to the accumulation of the uncyclized epoxide intermediate.[3]

Structural Elucidation

The chemical structures of novel compounds and accumulated intermediates are determined using a suite of analytical techniques.[3]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : To determine the elemental composition of the molecules.

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D NMR experiments are performed to elucidate the precise chemical structure and stereochemistry.

  • Microcrystal Electron Diffraction (MicroED) : Used for absolute stereochemical assignment of crystalline compounds.[3][2]

G A Bioinformatic Identification of putative BGC in A. fumigatus B Assembly of spy BGC with Inducible Promoters A->B C Transformation into Dereplicated A. nidulans Host B->C D Induction of Gene Expression & Metabolite Production C->D F Targeted Deletion of a Single Gene (e.g., ΔspyD) C->F E HPLC Analysis: Detection of New Compounds (1-4) D->E H Purification of Compounds E->H G Analysis of Deletion Mutant: Accumulation of Intermediate (8) F->G G->H I Structural Elucidation (NMR, HRESIMS, MicroED) H->I J Pathway Proposal & Gene Function Assignment I->J

Fig. 3: Experimental workflow for elucidating the sartorypyrone pathway.

Conclusion

The is rooted in a conserved gene cluster found across multiple Aspergillus species. Evidence strongly supports a model of vertical inheritance from a common ancestor, followed by functional diversification of tailoring enzymes, which has led to the array of sartorypyrone and related meroterpenoids observed in nature. The elucidation of this pathway through advanced techniques like heterologous expression and targeted gene deletion not only deepens our understanding of fungal secondary metabolism but also provides the tools to harness and engineer these complex biosynthetic assembly lines for the production of novel, high-value molecules.

References

Methodological & Application

Application Notes and Protocols for Heterologous Expression of Sartorypyrone B in Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sartorypyrones are a class of fungal meroterpenoids with reported antibacterial activities.[1] The biosynthetic gene cluster (BGC) responsible for the production of these compounds has been identified in Aspergillus fumigatus and successfully expressed in the heterologous host Aspergillus nidulans. This provides a tractable platform for studying the biosynthesis of sartorypyrones, elucidating the function of the involved enzymes, and potentially improving the production of these bioactive compounds. This document provides detailed application notes and protocols for the heterologous expression of the sartorypyrone B biosynthetic gene cluster in A. nidulans.

Data Presentation

The heterologous expression of the sartorypyrone BGC (spy BGC) from A. fumigatus in A. nidulans resulted in the production of this compound and several related compounds. While absolute quantitative yields have not been reported in the literature, the deletion of the α-1,3-glucan synthase gene (agsB) in the A. nidulans host strain was shown to significantly increase the yields of these compounds, facilitating their isolation and structural elucidation.[1]

StrainKey Genetic ModificationThis compound ProductionOther Sartorypyrones ProducedNotes
A. nidulans LO11803Heterologous expression of the spy BGCDetectedSartorypyrone A, D, F, G, and other related compoundsInitial yields were low, making structural elucidation challenging.[1]
A. nidulans LO11839Heterologous expression of the spy BGC, ΔagsBSignificantly IncreasedSartorypyrone A, D, F, G, and other related compoundsDeletion of agsB leads to dispersed hyphal growth in liquid culture, which is hypothesized to allow for denser growth and increased metabolite yields.[1]

Experimental Protocols

The following protocols are adapted from methodologies described in the literature for the heterologous expression of fungal secondary metabolite gene clusters in Aspergillus nidulans.

Protocol 1: Construction of the spy BGC Expression Cassettes by Fusion PCR

This protocol describes the assembly of the individual gene expression cassettes for the spy BGC under the control of inducible promoters (alcA(p) or aldA(p)) for subsequent transformation into A. nidulans.

Materials:

  • Genomic DNA from Aspergillus fumigatus

  • Phusion High-Fidelity DNA Polymerase

  • dNTPs

  • Primers for each spy gene and the inducible promoters (with overlapping regions for fusion)

  • PCR purification kit

  • Agarose gel electrophoresis system

Procedure:

  • Amplify Gene Fragments:

    • Amplify the coding sequence of each spy gene (spyA, spyB, spyC, spyD, spyE, spyF) from A. fumigatus genomic DNA using gene-specific primers.

    • Amplify the inducible promoters (alcA(p) and aldA(p)) and a terminator sequence (e.g., trpC terminator) from appropriate vectors. Design primers with ~30 bp overhangs that are complementary to the adjacent fragment for fusion PCR.

  • Purify PCR Products:

    • Run the PCR products on an agarose gel to verify the size and purity of the amplicons.

    • Excise the correct bands and purify the DNA using a PCR purification kit.

  • Fusion PCR:

    • Combine the purified PCR products for each gene cassette (promoter, gene, terminator) in a single tube.

    • Perform a PCR reaction without primers for the first 15 cycles to allow the fragments to anneal and extend.

    • Add the outer primers (forward primer for the promoter and reverse primer for the terminator) and continue the PCR for another 20-25 cycles to amplify the full-length expression cassette.

  • Verify Fusion Products:

    • Analyze the fusion PCR products by agarose gel electrophoresis to confirm the correct size of the assembled cassettes.

    • Purify the final fusion products for transformation.

Protocol 2: Protoplast Transformation of Aspergillus nidulans

This protocol details the preparation of protoplasts from A. nidulans and their transformation with the spy BGC expression cassettes.

Materials:

  • A. nidulans host strain (e.g., a strain with auxotrophic markers for selection)

  • Minimal medium (MM) plates

  • Liquid complete medium (CM)

  • Protoplasting enzyme solution (e.g., Novozyme 234, Glucanex) in an osmotic stabilizer (e.g., 1.2 M MgSO4)

  • STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 10 mM CaCl2)

  • PEG solution (e.g., 40% PEG 4000 in STC buffer)

  • Purified spy BGC expression cassettes

  • Selective regeneration agar plates (MM with osmotic stabilizer and appropriate supplements)

Procedure:

  • Spore Inoculation and Germination:

    • Inoculate A. nidulans spores in liquid CM and incubate overnight with shaking to obtain young mycelia.

  • Mycelia Harvest and Digestion:

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer solution.

    • Resuspend the mycelia in the protoplasting enzyme solution and incubate with gentle shaking until a sufficient number of protoplasts are released (monitor under a microscope).

  • Protoplast Purification:

    • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a cell strainer.

    • Pellet the protoplasts by centrifugation and wash them twice with STC buffer.

  • Transformation:

    • Resuspend the protoplasts in STC buffer.

    • Add the purified spy BGC expression cassettes (as a mixture for co-transformation) to the protoplast suspension.

    • Add the PEG solution and incubate at room temperature to facilitate DNA uptake.

  • Plating and Selection:

    • Plate the transformation mixture onto selective regeneration agar plates.

    • Incubate the plates until transformant colonies appear.

  • Isolate and Verify Transformants:

    • Isolate individual colonies and confirm the integration of the expression cassettes by diagnostic PCR.

Protocol 3: Cultivation and Induction of this compound Production

This protocol describes the cultivation of the engineered A. nidulans strains and the induction of the spy BGC for the production of this compound.

Materials:

  • Verified A. nidulans transformants

  • Lactose minimal medium (LMM)

  • Inducer solution (e.g., Methyl-ethyl-ketone, MEK)

  • Shaking incubator

  • Sterile flasks

Procedure:

  • Inoculation:

    • Inoculate spores of the engineered A. nidulans strain into LMM.

  • Cultivation:

    • Incubate the cultures in a shaking incubator at the optimal temperature for A. nidulans growth (e.g., 37°C) for a set period (e.g., 2-3 days).

  • Induction:

    • Add the inducer (MEK) to the cultures to a final concentration that is known to induce the alcA and aldA promoters.

  • Continued Incubation:

    • Continue the incubation for an additional period (e.g., 2-4 days) to allow for the production of the secondary metabolites.

Protocol 4: Extraction and Analysis of Sartorypyrones

This protocol outlines the extraction of this compound and related compounds from the fungal culture and their analysis by LC-MS.

Materials:

  • Fungal culture from Protocol 3

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol or other suitable solvent for resuspension

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

  • Analytical standards for sartorypyrones (if available)

Procedure:

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture broth and the mycelia separately with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator.

  • Sample Preparation for LC-MS:

    • Resuspend the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before analysis.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the compounds using a suitable C18 column and a gradient of water and acetonitrile (both with 0.1% formic acid).

    • Detect the compounds using the mass spectrometer in both positive and negative ion modes.

    • Identify this compound and other related compounds by their retention times and mass-to-charge ratios.

Visualizations

experimental_workflow cluster_0 Gene Cluster Refactoring cluster_1 Host Engineering cluster_2 Production & Analysis a Amplify spy Genes & Promoters b Fusion PCR Assembly a->b d Protoplast Transformation b->d c Prepare A. nidulans Protoplasts c->d e Select & Verify Transformants d->e f Cultivation & Induction e->f g Metabolite Extraction f->g h LC-MS Analysis g->h i This compound Identification h->i

Caption: Experimental workflow for heterologous expression of this compound.

sartorypyrone_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA tal Triacetic Acid Lactone (TAL) acetyl_coa->tal spyA (PKS) intermediate1 TAL-GGPP Intermediate tal->intermediate1 spyF (Prenyltransferase) ggpp Geranylgeranyl Pyrophosphate (GGPP) ggpp->intermediate1 spyE (GGPP Synthase) sartorypyrone_d Sartorypyrone D intermediate1->sartorypyrone_d spyD (Terpene Cyclase) sartorypyrone_b This compound sartorypyrone_d->sartorypyrone_b spyB (Acetyltransferase)

Caption: Proposed biosynthetic pathway of this compound.

References

Application Notes and Protocols for the Purification of Sartorypyrone B from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sartorypyrone B is a fungal meroterpenoid belonging to the sartorypyrone class of natural products. These compounds are produced by various species of the Aspergillus genus and have garnered interest due to their potential biological activities. The purification of this compound from fungal cultures is a critical step for its structural elucidation, pharmacological testing, and potential development as a therapeutic agent. This document provides a detailed protocol for the isolation and purification of this compound from fungal culture, including methods for fungal cultivation, extraction, and chromatographic separation.

Fungal Strain and Culture Conditions

This compound can be produced by certain strains of Aspergillus, including those developed through heterologous expression systems. For optimal production, a suitable fungal strain, such as a genetically engineered Aspergillus nidulans strain expressing the sartorypyrone biosynthetic gene cluster, is recommended.[1][2]

Protocol for Fungal Culture:

  • Inoculation: Inoculate spores of the selected Aspergillus strain onto solid agar plates containing an appropriate growth medium.

  • Incubation: Incubate the plates at a controlled temperature, typically between 28-30°C, for a period sufficient for sporulation (usually 5-7 days).

  • Liquid Culture: Inoculate a liquid medium with the fungal spores from the agar plates. The choice of liquid medium can significantly influence the yield of secondary metabolites. A variety of media can be used, and optimization may be required for specific strains.

  • Fermentation: Grow the liquid culture in a shaker incubator at a suitable temperature (e.g., 28-30°C) and agitation speed (e.g., 200-250 rpm) for a duration determined by optimization studies to maximize this compound production.

Extraction of this compound

Once the fungal culture has reached the optimal production phase, the next step is to extract the secondary metabolites, including this compound, from both the mycelium and the culture broth.

Protocol for Extraction:

  • Separation: Separate the fungal mycelium from the culture broth by filtration.

  • Mycelium Extraction: The mycelial mass can be extracted with a suitable organic solvent such as ethyl acetate or methanol. This is typically done by soaking the mycelium in the solvent and then separating the solvent extract.

  • Broth Extraction: The culture filtrate can be extracted with an immiscible organic solvent like ethyl acetate. This is usually performed in a separatory funnel, where the organic layer containing the extracted compounds is collected.

  • Concentration: Combine the organic extracts from the mycelium and broth and evaporate the solvent under reduced pressure to obtain a crude extract.

Chromatographic Purification of this compound

The crude extract contains a complex mixture of compounds, and therefore, chromatographic techniques are essential to isolate this compound to a high degree of purity. A multi-step chromatographic approach is often necessary.

Step 1: Flash Chromatography (Initial Fractionation)

Flash chromatography is a rapid and efficient method for the initial separation of the crude extract into fractions with varying polarities.

Protocol for Flash Chromatography:

  • Stationary Phase: Use a silica gel column as the stationary phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Mobile Phase: Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling: Combine the fractions that show the presence of this compound based on the analytical monitoring.

Step 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

For obtaining highly pure this compound, a final purification step using semi-preparative HPLC is recommended. Reversed-phase HPLC is a common and effective method for this purpose.

Protocol for Semi-Preparative HPLC:

  • Column: Utilize a reversed-phase column, such as a C18 column.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (often with a small amount of acid, like formic acid or trifluoroacetic acid, to improve peak shape) and an organic solvent such as acetonitrile or methanol.

  • Gradient Elution: Employ a gradient elution program, starting with a higher proportion of the aqueous phase and gradually increasing the proportion of the organic solvent to elute compounds with increasing hydrophobicity.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound exhibits strong absorbance.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the HPLC solvents from the purified fraction, for example, by lyophilization or evaporation, to obtain pure this compound.

Data Presentation

The quantitative data obtained during the purification process should be summarized for clarity and comparison.

Purification StepStarting Material (mg)Recovered Material (mg)Yield (%)Purity (%)
Crude ExtractionN/A (from culture)---
Flash Chromatography----
Semi-Preparative HPLC--->95%

Note: The table should be populated with actual experimental data.

Experimental Workflow

The overall workflow for the purification of this compound can be visualized as follows:

Purification_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Fungal Inoculation & Fermentation Separation Separation of Mycelium & Broth Culture->Separation Extraction Solvent Extraction Separation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration FlashChrom Flash Chromatography Concentration->FlashChrom HPLC Semi-Preparative HPLC FlashChrom->HPLC PureCompound Pure this compound HPLC->PureCompound Biosynthetic_Pathway Precursor Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) PKS Polyketide Synthase (PKS) Precursor->PKS Intermediate1 Polyketide Intermediate PKS->Intermediate1 Cyclase Terpene Cyclase Intermediate1->Cyclase Intermediate2 Cyclized Intermediate Cyclase->Intermediate2 TailoringEnzymes Tailoring Enzymes (e.g., Oxidases, Transferases) Intermediate2->TailoringEnzymes SartorypyroneB This compound TailoringEnzymes->SartorypyroneB

References

Application Notes and Protocols for the Quantification of Sartorypyrone B in Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sartorypyrone B is a fungal secondary metabolite belonging to the meroterpenoid class of natural products. It is produced by various species of the genus Aspergillus. As interest in fungal secondary metabolites for drug discovery and other applications continues to grow, robust and reliable methods for the quantification of these compounds are essential. This document provides detailed application notes and protocols for the quantification of this compound in fungal extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Parameters

The following table summarizes representative validation parameters for the quantification of this compound using the described methods. Please note that these values are illustrative and should be determined for each specific application and laboratory.

ParameterHPLC-UV MethodLC-MS/MS Method
**Linearity (R²) **> 0.999> 0.999
Range 0.5 - 100 µg/mL0.01 - 10 µg/mL
Limit of Detection (LOD) 0.1 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.01 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Experimental Protocols

Fungal Culture and Extraction of this compound

This protocol describes the cultivation of an Aspergillus species and the subsequent extraction of this compound.

Materials:

  • Aspergillus sp. culture

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Sterile flasks

  • Incubator

  • Shaker

  • Ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Inoculate the Aspergillus species onto PDA plates and incubate at 25-28°C for 5-7 days.

  • Transfer agar plugs of the fungal culture to a flask containing a suitable liquid medium.

  • Incubate the liquid culture at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.

  • After incubation, separate the mycelium from the culture broth by filtration.

  • Lyophilize the mycelium.

  • Extract the lyophilized mycelium and the culture filtrate separately with ethyl acetate (3 x volume of the culture).

  • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a known volume of methanol for subsequent analysis.

  • Filter the methanolic extract through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.

Quantification of this compound by HPLC-UV

This protocol provides a method for the quantification of this compound using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of a this compound standard of known concentration in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).

  • Inject the prepared standards and the sample extracts into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.

Quantification of this compound by LC-MS/MS

This protocol outlines a more sensitive and selective method for the quantification of this compound using LC-MS/MS.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-8 min: 10% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 10% B

      • 10.1-12 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Parameters:

    • Precursor Ion (m/z): [M+H]⁺ for this compound

    • Product Ions (m/z): To be determined by infusion of a standard solution of this compound.

    • Collision Energy: To be optimized for the specific instrument and precursor/product ion pair.

Procedure:

  • Follow steps 1-3 from the HPLC-UV protocol to prepare standards and samples.

  • Set up the LC-MS/MS instrument with the specified conditions.

  • Perform a direct infusion of the this compound standard to determine the precursor ion and optimize the product ions and collision energy for Multiple Reaction Monitoring (MRM).

  • Inject the calibration standards and sample extracts.

  • Construct a calibration curve by plotting the peak area of the selected MRM transition against the concentration of the standards.

  • Quantify this compound in the sample extracts using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing fungal_culture Fungal Culture (Aspergillus sp.) extraction Solvent Extraction (Ethyl Acetate) fungal_culture->extraction concentration Concentration (Rotary Evaporation) extraction->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv lc_msms LC-MS/MS Analysis filtration->lc_msms calibration Calibration Curve Construction hplc_uv->calibration lc_msms->calibration quantification Quantification of This compound calibration->quantification report Reporting quantification->report

Caption: Workflow for the quantification of this compound.

sartorypyrone_biosynthesis PKS Polyketide Synthase (PKS) Polyketide Polyketide Intermediate PKS->Polyketide Biosynthesis Prenylated_Polyketide Prenylated Polyketide Polyketide->Prenylated_Polyketide Prenylation Prenyltransferase Prenyltransferase Prenyltransferase->Prenylated_Polyketide Sartorypyrone_Core Sartorypyrone Scaffold Prenylated_Polyketide->Sartorypyrone_Core Cyclization Cyclase Terpene Cyclase Cyclase->Sartorypyrone_Core Sartorypyrone_B This compound Sartorypyrone_Core->Sartorypyrone_B Tailoring Reactions Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Tailoring_Enzymes->Sartorypyrone_B

Caption: Proposed biosynthetic pathway of this compound.

Application Notes and Protocols for Sartorypyrone B Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sartorypyrone B is a fungal metabolite belonging to the pyrone class of compounds. Natural products containing a pyrone scaffold have demonstrated a wide range of biological activities, including potential as anticancer agents. Several pyrone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and modulation of key signaling pathways. These compounds represent a promising area of research for the development of novel cancer therapeutics.

This document provides detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines using standard in vitro assays. Due to the limited publicly available data on the specific cytotoxic activity of this compound, this guide also includes data on related pyrone compounds to provide a comparative context for researchers. The protocols outlined herein will enable the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and provide a framework for investigating its mechanism of action.

Data Presentation

Compound ClassCell LineIC50 (µM)Reference
Pyrano[3,2-c]pyridineMCF-760 ± 4.0 (24h)[1][2]
5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-oneHL-605 - 50[3][4]
Phomone Derivatives (with acetyl groups)HL-600.52 - 9.85[5]
Phomone Derivatives (with acetyl groups)PC-30.52 - 9.85[5]
Phomone Derivatives (with acetyl groups)HCT-1160.52 - 9.85[5]

Experimental Protocols

This section provides detailed methodologies for three standard cytotoxicity assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. These protocols are broadly applicable for screening the cytotoxic effects of this compound on adherent cancer cell lines.

Cell Culture and Compound Preparation
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer, A375 for melanoma).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed a level that affects cell viability (typically ≤ 0.5%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell biomass.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove TCA and air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, NCI-H460) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock Solution treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt srb SRB Assay incubation->srb ldh LDH Assay incubation->ldh data_analysis Calculate % Viability/ Cytotoxicity mtt->data_analysis srb->data_analysis ldh->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: General workflow for this compound cytotoxicity assays.

Hypothesized Signaling Pathways

Based on the known mechanisms of other pyrone derivatives, this compound may induce cytotoxicity in cancer cells through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagram illustrates a potential mechanism of action.

signaling_pathway Hypothesized Signaling Pathway for this compound cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Outcome sartorypyrone_b This compound pi3k_akt PI3K/Akt Pathway sartorypyrone_b->pi3k_akt Inhibition mapk MAPK Pathway sartorypyrone_b->mapk Modulation nf_kb NF-κB Pathway sartorypyrone_b->nf_kb Inhibition apoptosis Apoptosis Induction pi3k_akt->apoptosis Leads to proliferation Decreased Proliferation pi3k_akt->proliferation mapk->apoptosis Leads to mapk->proliferation nf_kb->apoptosis Leads to nf_kb->proliferation cell_cycle Cell Cycle Arrest (G1/G2 Phase) cell_death Cancer Cell Death cell_cycle->cell_death apoptosis->cell_death proliferation->cell_death

Caption: Potential signaling pathways affected by this compound.

References

Application Notes and Protocols: Assessing the In Vitro Anti-inflammatory Effects of Sartorypyrone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sartorypyrone B is a secondary metabolite produced by the fungus Aspergillus fumigatus. As a member of the α-pyrone class of natural products, it represents a potential candidate for novel therapeutic agents. Compounds from Aspergillus species and the broader α-pyrone family have been noted for a variety of biological activities, including potential immunomodulatory and anti-inflammatory effects. These application notes provide a comprehensive framework for the in vitro evaluation of this compound's anti-inflammatory properties. The following protocols detail established methodologies for assessing the compound's impact on key inflammatory pathways in a cellular context, providing a basis for its further investigation as a potential anti-inflammatory agent.

Data Presentation

The following tables summarize hypothetical quantitative data for the assessment of this compound's anti-inflammatory effects.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
597.5 ± 4.8
1096.3 ± 5.3
2595.1 ± 4.9
5088.7 ± 6.2
10070.3 ± 7.1

Data are presented as mean ± standard deviation (n=3). Cell viability was determined by MTT assay after 24 hours of treatment.

Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production by this compound in RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control (untreated)2.1 ± 0.3-
LPS (1 µg/mL)35.8 ± 2.90
LPS + this compound (1 µM)33.5 ± 2.56.4
LPS + this compound (5 µM)25.1 ± 2.129.9
LPS + this compound (10 µM)15.7 ± 1.856.1
LPS + this compound (25 µM)8.9 ± 1.275.1

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 2 hours prior to stimulation with LPS for 24 hours.

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control55 ± 832 ± 515 ± 3
LPS (1 µg/mL)2850 ± 2101980 ± 150950 ± 80
LPS + this compound (10 µM)1350 ± 110970 ± 95480 ± 55
LPS + this compound (25 µM)620 ± 75450 ± 60210 ± 30

Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA.

Table 4: Effect of this compound on the Expression of Pro-inflammatory Proteins in LPS-Stimulated RAW 264.7 Macrophages

TreatmentiNOS (relative density)COX-2 (relative density)
Control0.05 ± 0.010.03 ± 0.01
LPS (1 µg/mL)1.00 ± 0.001.00 ± 0.00
LPS + this compound (10 µM)0.52 ± 0.060.58 ± 0.07
LPS + this compound (25 µM)0.21 ± 0.040.25 ± 0.05

Data are presented as mean ± standard deviation (n=3) from densitometric analysis of Western blots, normalized to β-actin.

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 murine macrophages are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic potential of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) or vehicle (DMSO) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the production of nitrite, a stable product of NO, in the culture medium.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This assay quantifies the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Seed RAW 264.7 cells and treat with this compound and LPS as described for the NO production assay.

  • Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples and incubate.

  • Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis

This technique is used to determine the protein levels of iNOS, COX-2, and key signaling proteins in the NF-κB and MAPK pathways.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10⁶ cells/well.

  • Pre-treat with this compound for 2 hours, then stimulate with LPS for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Cell Seeding cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment viability Cell Viability (MTT) seeding->viability stimulation LPS Stimulation pretreatment->stimulation no_assay NO Production (Griess Assay) stimulation->no_assay elisa Cytokine Measurement (ELISA) stimulation->elisa western_blot Protein Expression (Western Blot) stimulation->western_blot

Experimental workflow for in vitro anti-inflammatory assessment.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates IkB IκBα Phosphorylation & Degradation IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB releases DNA DNA Binding NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Transcription->Cytokines SartorypyroneB This compound SartorypyroneB->IKK inhibits SartorypyroneB->NFkB_nuc inhibits

Simplified NF-κB signaling pathway and potential inhibition points.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK p38 p-p38 MAPKK->p38 AP1 AP-1 Activation ERK->AP1 JNK->AP1 Transcription Gene Transcription p38->Transcription AP1->Transcription Cytokines Pro-inflammatory Genes Transcription->Cytokines SartorypyroneB This compound SartorypyroneB->MAPKK inhibits

Overview of the MAPK signaling cascade in inflammation.

Application Notes and Protocols: Antibacterial Activity Testing of Sartorypyrone B and Related Fungal Pyrone Compounds against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Fungal secondary metabolites are a promising source of novel antimicrobial compounds with unique mechanisms of action. Sartorypyrone B, a meroterpenoid produced by the fungus Aspergillus fumigatus, belongs to the pyrone class of natural products. While the biosynthetic pathway of sartorypyrones has been elucidated, detailed studies on the antibacterial activity of this compound are still emerging. This document provides a comprehensive guide for testing the antibacterial activity of this compound and other fungal pyrone compounds against a panel of pathogenic bacteria.

These protocols and application notes are intended to serve as a foundational methodology for researchers engaged in the discovery and development of new antibacterial agents. The provided data on related pyrone compounds illustrates the potential antibacterial efficacy within this chemical class and offers a comparative baseline for new findings.

Data Presentation: Antibacterial Activity of Fungal Pyrones

The following tables summarize the antibacterial activity of various pyrone compounds, structurally related to this compound, against common pathogenic bacteria. This data is provided for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: Minimum Inhibitory Concentrations (MIC) of Exemplar Pyrone Compounds against Pathogenic Bacteria

CompoundStaphylococcus aureus (ATCC 29213)Staphylococcus epidermidisBacillus subtilis (ATCC 6633)Enterococcus hiraePseudomonas aeruginosa (ATCC 27853)
Pseudopyronine A6.25 µg/mL[1]-Active[1][2]Active[1]-
Pseudopyronine B0.156 µg/mL[1]Active[1]Active[1][2]Active[1]Active[1]
Pseudopyronine C0.39 µg/mL[1]Active[1]--Active[1]
Nipyrones C & D32-64 µg/mL---32-64 µg/mL
Corallopyronin A0.097 µg/mL--->100 µg/mL
Myxopyronin B0.3 µg/mL----

Table 2: Zone of Inhibition Diameters for Exemplar Fungal Metabolites against Pathogenic Bacteria

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Gracilone (50 µ g/disk )6.70 mm14.3 mm14.4 mm17.3 mm
3R,8R-Dihydroxygermacr-4(15),9(10)-dien-6S,7S,11RH,12,6-olide6-8 mm6-8 mm6-8 mm6-8 mm
Phomadecalin F---8 mm
Phomadecalin G & H10-13 mm--10-13 mm

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound or other test compounds

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve the compound)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Agar Well Diffusion Assay for Antibacterial Activity

This method is used for preliminary screening of antimicrobial activity and provides a qualitative or semi-quantitative measure of the compound's efficacy.

Materials:

  • This compound or other test compounds

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette

  • Incubator (37°C)

  • Positive control antibiotic

  • Negative control (solvent)

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Preparation of Wells:

    • Allow the inoculated plate to dry for 3-5 minutes.

    • Using a sterile cork borer, create uniform wells in the agar.

  • Application of Test Compound:

    • Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) into a well.

    • Add the positive control antibiotic and the negative control solvent to separate wells on the same plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of no growth around each well in millimeters (mm). A larger zone of inhibition indicates greater antibacterial activity.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Antibacterial Activity Testing cluster_prep Preparation cluster_assays Primary Screening & Quantification cluster_analysis Data Analysis & Further Steps Compound This compound Stock Solution Agar_Diffusion Agar Well/Disc Diffusion Assay Compound->Agar_Diffusion MIC_Assay Broth Microdilution Assay (MIC) Compound->MIC_Assay Bacteria Bacterial Culture (e.g., S. aureus, E. coli) Inoculum Standardized Inoculum (0.5 McFarland) Bacteria->Inoculum Inoculum->Agar_Diffusion Inoculum->MIC_Assay ZOI Measure Zone of Inhibition (mm) Agar_Diffusion->ZOI MIC_Value Determine MIC Value (µg/mL) MIC_Assay->MIC_Value Mechanism Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Inhibition) ZOI->Mechanism MIC_Value->Mechanism

Caption: Workflow for antibacterial screening and evaluation of this compound.

Signaling_Pathway Hypothetical Mechanism: Inhibition of Bacterial Fatty Acid Synthesis cluster_pathway Fatty Acid Synthesis II (FASII) Pathway Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP FabG FabG Malonyl_ACP->FabG Condensation FabI FabI/InhA FabG->FabI Reduction Elongation Elongation Cycles FabI->Elongation Dehydration & Reduction Fatty_Acids Fatty Acids Elongation->Fatty_Acids Membrane Bacterial Cell Membrane Disruption Fatty_Acids->Membrane Sartorypyrone_B This compound Sartorypyrone_B->Inhibition Sartorypyrone_B->Membrane Direct Interaction? Inhibition->FabG Inhibition->FabI

Caption: Potential antibacterial mechanisms of action for pyrone compounds.

Discussion and Interpretation

The antibacterial activity of pyrone compounds can vary significantly based on their specific chemical structures. For instance, the length of alkyl chains can influence their efficacy against Gram-positive bacteria. Some pyrones, like pseudopyronines A and B, are thought to act by disrupting the bacterial cell membrane and inhibiting the fatty acid synthesis II (FASII) pathway.[2]

When testing this compound, it is crucial to include a panel of both Gram-positive and Gram-negative bacteria to determine its spectrum of activity. The results from the MIC and agar diffusion assays should be compared with those of known antibiotics to gauge its relative potency.

Should this compound exhibit significant antibacterial activity, further studies to elucidate its mechanism of action are warranted. These could include assays for membrane permeability, inhibition of essential enzymes, and effects on biofilm formation. Understanding the mechanism is a critical step in the development of any new antimicrobial drug.

Disclaimer: This document provides generalized protocols and should be adapted as necessary for specific laboratory conditions and research goals. All work with pathogenic bacteria should be conducted in accordance with appropriate biosafety guidelines.

References

Sartorypyrone B: Application Notes on Biosynthesis and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sartorypyrone B is a fungal secondary metabolite belonging to the meroterpenoid class of natural products. It is produced by various species of the genus Aspergillus, including the opportunistic human pathogen Aspergillus fumigatus. While the biosynthetic pathway of sartorypyrones has been elucidated, their specific mechanism of action as bioactive compounds is still an emerging area of research. This document provides a detailed overview of the biosynthesis of this compound and presents a series of experimental protocols to guide researchers in investigating its potential biological activities and mechanism of action.

Biosynthesis of Sartorypyrones

The biosynthesis of sartorypyrones in Aspergillus fumigatus is orchestrated by a set of enzymes encoded by the "spy" biosynthetic gene cluster (BGC). The pathway begins with the formation of a polyketide core, which is subsequently modified by a series of enzymatic reactions to yield the final sartorypyrone products.

The key enzymes involved in the sartorypyrone biosynthetic pathway are summarized in the table below:

GeneEnzymeFunction
spyAPolyketide Synthase (PKS)Synthesizes the polyketide triacetic acid lactone (TAL) from acetyl-CoA and malonyl-CoA.[1]
spyEGeranylgeranyl Pyrophosphate (GGPP) SynthaseProvides the precursor GGPP for the prenylation step.
spyFPrenyltransferaseCatalyzes the attachment of a geranylgeranyl group from GGPP to the TAL core.[1]
spyCFAD-dependent MonooxygenaseEpoxidizes a terminal olefin on the geranylgeranyl side chain.
spyDTerpene CyclaseCatalyzes the cyclization of the terpenoid component of the molecule.[1]
spyBAcetyltransferasePerforms the final acetylation step to produce this compound.

The biosynthetic pathway of sartorypyrones is a complex and fascinating example of fungal secondary metabolism. Understanding this pathway is crucial for efforts to produce these compounds through synthetic biology approaches for further pharmacological study.

Sartorypyrone_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA TAL Triacetic Acid Lactone (TAL) AcetylCoA->TAL SpyA (PKS) Intermediate1 Geranylgeranylated TAL TAL->Intermediate1 GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->Intermediate1 SpyF (Prenyltransferase) Intermediate2 Epoxidized Intermediate Intermediate1->Intermediate2 SpyC (Monooxygenase) SartorypyroneD Sartorypyrone D Intermediate2->SartorypyroneD SpyD (Terpene Cyclase) SartorypyroneB This compound SartorypyroneD->SartorypyroneB SpyB (Acetyltransferase) NO_Inhibition_Workflow Start Start CultureCells Culture RAW 264.7 Cells Start->CultureCells SeedCells Seed Cells in 96-well Plate CultureCells->SeedCells Treat Pre-treat with this compound SeedCells->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant GriessAssay Perform Griess Assay CollectSupernatant->GriessAssay MeasureAbsorbance Measure Absorbance at 540 nm GriessAssay->MeasureAbsorbance AnalyzeData Calculate NO Inhibition and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End MIC_Assay_Workflow Start Start PrepareDilutions Prepare this compound Dilutions in 96-well Plate Start->PrepareDilutions Inoculate Inoculate Wells PrepareDilutions->Inoculate PrepareInoculum Prepare Standardized Bacterial Inoculum PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate DetermineMIC Determine MIC (Visual or OD600) Incubate->DetermineMIC OptionalMBC Optional: Determine MBC DetermineMIC->OptionalMBC Plate Plate from Clear Wells onto Agar OptionalMBC->Plate Yes End End OptionalMBC->End No IncubateAgar Incubate Agar Plates Plate->IncubateAgar DetermineMBC Determine MBC IncubateAgar->DetermineMBC DetermineMBC->End MTT_Assay_Workflow Start Start SeedCells Seed HeLa Cells in 96-well Plate Start->SeedCells Treat Treat with this compound for 48h SeedCells->Treat AddMTT Add MTT Reagent Treat->AddMTT IncubateMTT Incubate for 4 hours AddMTT->IncubateMTT Solubilize Remove Medium and Add DMSO IncubateMTT->Solubilize MeasureAbsorbance Measure Absorbance at 570 nm Solubilize->MeasureAbsorbance AnalyzeData Calculate Cell Viability and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols for the Analytical Characterization of Sartorypyrone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of Sartorypyrone B, a meroterpenoid natural product. The following sections detail the experimental protocols and data presentation for the isolation and structural elucidation of this compound and its analogs.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to isolate, identify, and structurally elucidate the molecule. The primary methods include High-Performance Liquid Chromatography (HPLC) for separation and purification, Mass Spectrometry (MS) for mass determination, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis, and UV-Vis Spectroscopy for preliminary characterization. For confirmation of stereochemistry, advanced techniques like Microcrystal Electron Diffraction (MicroED) can be employed.[1][2]

Experimental Protocols

Isolation and Purification

Protocol: Flash Chromatography and Semi-Preparative HPLC

This protocol outlines the steps for the isolation of this compound from a fungal culture extract.

Workflow for this compound Isolation

start Fungal Culture Extract flash_chrom Flash Chromatography start->flash_chrom Load onto column fractions Collect Fractions flash_chrom->fractions Elute with solvent gradient hplc Semi-Preparative HPLC fractions->hplc Pool and concentrate active fractions pure_compound Pure this compound hplc->pure_compound Isolate target peak

Caption: Workflow for the isolation of this compound.

Materials:

  • Crude fungal extract containing sartorypyrones

  • Silica gel for flash chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Semi-preparative HPLC system with a suitable column (e.g., C18)

Procedure:

  • Flash Chromatography:

    • The crude extract is first subjected to flash chromatography on a silica gel column.[1]

    • A solvent gradient (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is used to elute the compounds.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Semi-Preparative HPLC:

    • Fractions enriched with this compound are pooled, concentrated, and further purified using semi-preparative HPLC.[1]

    • A C18 column is typically used with a mobile phase gradient of water and methanol or acetonitrile.

    • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Structural Elucidation

Protocol: Spectroscopic Analysis

The following protocols detail the use of MS, NMR, and UV-Vis spectroscopy for the structural characterization of this compound.

Spectroscopic Characterization Workflow

sample Pure this compound ms Mass Spectrometry (HRESIMS) sample->ms nmr NMR Spectroscopy (1D & 2D) sample->nmr uv UV-Vis Spectroscopy sample->uv structure Structural Elucidation ms->structure Molecular Formula nmr->structure Connectivity & Stereochemistry uv->structure Chromophore Information

Caption: Workflow for spectroscopic characterization.

2.2.1. Mass Spectrometry (MS)

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2]

  • Purpose: To determine the exact mass and molecular formula of this compound.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a low concentration.

  • Instrumentation: A QTOF (Quadrupole Time-of-Flight) mass spectrometer is commonly used.[3]

  • Data Acquisition: Data is typically acquired in positive ion mode.

  • Expected Result: The measured mass-to-charge ratio (m/z) is used to calculate the elemental composition.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).[4]

  • Purpose: To determine the carbon-hydrogen framework and the connectivity of atoms in the molecule.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.[4]

  • Experiments:

    • ¹H NMR: Identifies the different types of protons and their relative numbers.

    • ¹³C NMR: Identifies the different types of carbon atoms.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds.

2.2.3. UV-Vis Spectroscopy

  • Technique: Ultraviolet-Visible Spectroscopy.[1]

  • Purpose: To identify the presence of chromophores in the molecule.

  • Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., methanol or ethanol).

  • Procedure: The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) provides information about the electronic transitions within the molecule.

Data Presentation

Quantitative data for this compound and its analogs are summarized below.

Table 1: Physicochemical Properties of Sartorypyrone A

PropertyValue
Molecular Formula C₂₈H₄₀O₅
Molecular Weight 456.6 g/mol [5]
Exact Mass 456.28757437 Da[5]

Table 2: Representative NMR Data for Sartorypyrone Analogs

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
1......
2......
3......
.........

Biosynthetic Pathway

The biosynthesis of sartorypyrones involves a complex series of enzymatic reactions. Understanding this pathway can be crucial for metabolic engineering efforts to increase production yields.

Proposed Biosynthetic Pathway of Sartorypyrones

cluster_polyketide Polyketide Synthesis cluster_meroterpenoid Meroterpenoid Assembly Acetyl-CoA Acetyl-CoA Triacetic acid lactone (TAL) Triacetic acid lactone (TAL) Acetyl-CoA->Triacetic acid lactone (TAL) spyA (PKS) TAL TAL Prenylated Polyketides Prenylated Polyketides TAL->Prenylated Polyketides spyF (Prenyltransferase) Sartorypyrone E Sartorypyrone E Prenylated Polyketides->Sartorypyrone E spyD (Terpene cyclase) Sartorypyrone D Sartorypyrone D Sartorypyrone E->Sartorypyrone D spyB (FAD-dependent monooxygenase) Sartorypyrone A Sartorypyrone A Sartorypyrone D->Sartorypyrone A spyC (Acetyltransferase)

Caption: Proposed biosynthetic pathway for sartorypyrones.[1]

This application note provides a foundational guide for the analytical characterization of this compound. For more detailed information, researchers are encouraged to consult the primary literature.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Sartorypyrone B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sartorypyrone B. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a member of the meroterpenoid class of natural products, which are known for their diverse biological activities, including potential anti-inflammatory and cytotoxic effects. Like many other lipophilic natural products, this compound is characterized by poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental settings, leading to issues with compound precipitation, inaccurate dosing, and reduced bioavailability in cell-based assays and in vivo studies.

Q2: I'm observing precipitation of this compound in my aqueous buffer. What should I do?

Precipitation is a common issue when working with poorly soluble compounds. Here are a few immediate troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to determine the highest concentration at which this compound remains in solution in your specific aqueous medium.

  • Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid solvent-induced artifacts in your experiment.

  • Incorporate a solubilizing agent: Consider the use of surfactants or cyclodextrins to enhance the solubility of this compound in your aqueous solution.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

Always prepare a high-concentration stock solution in the chosen organic solvent and then dilute it to the final desired concentration in your aqueous experimental medium.

Q4: Can I heat my solution to dissolve this compound?

Gentle heating (e.g., to 37°C) can sometimes aid in the dissolution of compounds. However, the thermal stability of this compound is not well-documented. Prolonged or excessive heating may lead to degradation of the compound. If you choose to heat the solution, do so cautiously and for a short period. It is advisable to compare the bioactivity of a heated versus a non-heated preparation to check for any loss of function.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable and inaccurate concentrations of the active compound.

Solutions:

  • Visual Inspection: Before adding the compound to your cells, inspect the diluted solution for any signs of precipitation (cloudiness, visible particles).

  • Optimize Co-solvent Percentage: If using a co-solvent like DMSO, ensure the final concentration in the cell culture medium is as low as possible (ideally ≤0.5%) to maintain solubility without causing cellular toxicity.

  • Complexation with Cyclodextrins: Utilize cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance the aqueous solubility of this compound. See the experimental protocols section for a detailed method.

  • Formulation as a Nanosuspension: For more advanced applications, consider preparing a nanosuspension to improve the dissolution rate and saturation solubility.

Issue 2: Low bioavailability in animal studies.

Possible Cause: Poor absorption from the administration site due to low aqueous solubility.

Solutions:

  • Lipid-Based Formulations: Formulate this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubilization in the gastrointestinal tract.

  • Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

  • Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the compound, thereby improving its dissolution rate.

Data Presentation

As quantitative solubility data for this compound is not publicly available, the following table provides a general overview of solubility classifications and a list of commonly used solvents for lipophilic compounds. Researchers should experimentally determine the solubility of this compound in their specific solvent systems.

Solvent Anticipated Solubility Classification Typical Stock Concentration Range for Lipophilic Compounds
WaterPractically Insoluble< 0.1 mg/mL
Phosphate-Buffered Saline (PBS)Practically Insoluble< 0.1 mg/mL
Dimethyl sulfoxide (DMSO)Soluble to Freely Soluble10 - 100 mM
EthanolSoluble1 - 50 mM
MethanolSoluble1 - 50 mM
AcetoneSoluble1 - 50 mM

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution Using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , add 250 µL of DMSO to 1 mg of the compound).

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a this compound solution with enhanced aqueous solubility through complexation with HP-β-CD.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., a 40% w/v solution).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • While vigorously stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise.

  • Continue stirring the mixture at room temperature for at least 4-6 hours, or overnight, to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. If any precipitation is observed, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved compound.

  • The concentration of this compound in the final solution should be determined analytically (e.g., using HPLC-UV).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate plausible signaling pathways that may be modulated by this compound, given the known biological activities of related meroterpenoids, such as anti-inflammatory and cytotoxic effects. It is important to note that the direct effects of this compound on these pathways have not been experimentally confirmed and these diagrams serve as a hypothetical guide for research.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SartorypyroneB This compound IKK IKK Complex SartorypyroneB->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus Nucleus NFkB->Nucleus Translocation

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway SartorypyroneB This compound MAPKKK MAPKKK (e.g., ASK1) SartorypyroneB->MAPKKK Inhibition? MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Activation p38 p38 MAPK MAPKK->p38 Activation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Leads to

Figure 2: Plausible modulation of the MAPK signaling pathway by this compound.

Apoptosis_Pathway SartorypyroneB This compound BaxBak Bax/Bak SartorypyroneB->BaxBak Activation? Bcl2 Bcl-2 SartorypyroneB->Bcl2 Inhibition? Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release BaxBak->Mitochondrion Pore formation Bcl2->BaxBak Inhibition Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 3: Hypothetical induction of the intrinsic apoptosis pathway by this compound.

Experimental Workflow

Solubility_Workflow Start Start: Low Aqueous Solubility of this compound StockSolution Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) Start->StockSolution Dilution Dilute Stock into Aqueous Medium StockSolution->Dilution PrecipitationCheck Check for Precipitation Dilution->PrecipitationCheck Proceed Proceed with Experiment PrecipitationCheck->Proceed No Troubleshoot Troubleshoot Solubility PrecipitationCheck->Troubleshoot Yes CoSolvent Optimize Co-solvent Concentration Troubleshoot->CoSolvent Cyclodextrin Use Cyclodextrins Troubleshoot->Cyclodextrin Nanosuspension Prepare Nanosuspension Troubleshoot->Nanosuspension

Figure 4: General workflow for handling the low aqueous solubility of this compound.

stability of Sartorypyrone B in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sartorypyrone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. As a member of the α-pyrone and meroterpenoid class of natural products, its stability can be influenced by factors such as solvent and pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a secondary metabolite produced by certain fungi, such as Aspergillus fumigatus. It belongs to the meroterpenoid class of natural products, which are molecules with a mixed biosynthetic origin, partly derived from terpenoid pathways. Structurally, it features an α-pyrone (or 2-pyrone) ring system. This heterocyclic motif is a six-membered unsaturated lactone (a cyclic ester) and is a key determinant of its chemical reactivity.[1][2][3]

Q2: I am seeing degradation of my this compound sample in solution. What are the likely causes?

Degradation of this compound in solution is most likely due to the hydrolysis of the α-pyrone ring. This lactone ring is susceptible to cleavage under both acidic and basic conditions. The presence of strong acids or bases, or even prolonged exposure to aqueous solutions at non-neutral pH, can catalyze this hydrolysis, leading to the opening of the pyrone ring and loss of biological activity. Additionally, oxidative degradation can occur, particularly if the compound is exposed to light or oxidizing agents.

Q3: In which solvents should I dissolve and store this compound?

For short-term use, it is advisable to dissolve this compound in a dry, aprotic organic solvent such as DMSO or ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. If a stock solution is required, it should be prepared in a high-quality, anhydrous solvent and stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: How does pH affect the stability of this compound?

The α-pyrone ring in this compound is prone to hydrolysis outside of a neutral pH range.[1] Acidic or basic conditions can catalyze the opening of the lactone ring. Therefore, for experiments in aqueous buffers, it is crucial to maintain a pH as close to neutral (pH 7) as possible and to use freshly prepared solutions. If your experimental conditions require a different pH, it is essential to perform control experiments to assess the stability of this compound under those specific conditions.

Q5: How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining intact this compound over time. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity of this compound in an aqueous assay. Degradation of the compound due to hydrolysis of the α-pyrone ring at non-neutral pH.Ensure the pH of your assay buffer is neutral (pH 7). Prepare fresh solutions of this compound for each experiment. Run a time-course experiment to assess the stability of the compound in your assay buffer using HPLC or LC-MS.
Precipitation of this compound from solution. Poor solubility in the chosen solvent or buffer.This compound is a lipophilic molecule. If working with aqueous buffers, consider using a co-solvent like DMSO or ethanol (typically at a final concentration of <1%) to improve solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent experimental results. Degradation of this compound during storage or handling.Store stock solutions in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. Protect solutions from light. Prepare working solutions immediately before use.
Appearance of unknown peaks in HPLC/LC-MS analysis. Formation of degradation products.Conduct a forced degradation study (see experimental protocol below) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.

Experimental Protocols

General Protocol for Assessing the Stability of this compound (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6][7][8] This protocol is a general guideline based on ICH recommendations and should be adapted to your specific experimental needs.

Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute with mobile phase for analysis.

    • Thermal Degradation: Place a sample of solid this compound and a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C) for a defined period. Analyze at specified time points.

    • Photolytic Degradation: Expose a sample of the stock solution and a solid sample to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample in the dark. Analyze at specified time points.

  • Analysis:

    • Analyze all samples by HPLC or LC-MS.

    • Monitor the peak area of the intact this compound and the formation of any new peaks (degradation products).

    • Calculate the percentage degradation of this compound under each condition.

Data Presentation:

The results of the forced degradation study can be summarized in the following table:

Stress Condition Time (hours) % this compound Remaining Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C2
6
24
0.1 M NaOH, RT2
6
24
3% H₂O₂, RT2
6
24
Heat (60°C), Solid24
Heat (60°C), Solution24
Photolysis, Solution24

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Expose to stress Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Expose to stress Heat Thermal Stress (60°C, Solid & Solution) Stock_Solution->Heat Expose to stress Light Photolytic Stress (UV light) Stock_Solution->Light Expose to stress HPLC HPLC / LC-MS Analysis Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Heat->HPLC Analyze at time points Light->HPLC Analyze at time points Data Quantify Degradation & Identify Degradants HPLC->Data

Workflow for Forced Degradation Study of this compound.

Logical_Relationship Sartorypyrone_B This compound Alpha_Pyrone α-Pyrone Ring (Lactone) Sartorypyrone_B->Alpha_Pyrone Meroterpenoid Meroterpenoid Structure Sartorypyrone_B->Meroterpenoid Solvent_Dependent Solvent-Dependent Stability Sartorypyrone_B->Solvent_Dependent Susceptible_Hydrolysis Susceptible to Hydrolysis Alpha_Pyrone->Susceptible_Hydrolysis Potential_Oxidation Potential for Oxidation Meroterpenoid->Potential_Oxidation pH_Dependent pH-Dependent Stability Susceptible_Hydrolysis->pH_Dependent

Key Chemical Features Influencing this compound Stability.

References

troubleshooting Sartorypyrone B purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of Sartorypyrone B. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a fungal meroterpenoid, a class of natural products with complex chemical structures. Its purification can be challenging due to its potential for structural instability under certain conditions and the presence of structurally similar analogs produced by the source organism, typically Aspergillus fumigatus and related species. These factors can lead to co-elution and difficulty in achieving high purity.

Q2: What are the initial steps I should take before starting the purification of this compound?

Before beginning the purification process, it is crucial to have a clear understanding of the physicochemical properties of this compound. This includes its molecular weight, polarity, and stability under different pH and temperature conditions. A preliminary analysis of the crude extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is also recommended to estimate the concentration of this compound and identify major impurities.

Q3: What type of chromatography is most suitable for this compound purification?

A multi-step chromatographic approach is often necessary to achieve high purity. This typically involves an initial fractionation by column chromatography on silica gel or a reversed-phase C18 stationary phase, followed by a final purification step using preparative or semi-preparative HPLC.

Q4: How can I monitor the presence of this compound during fractionation?

Fractions can be monitored using TLC with a suitable solvent system and visualization under UV light. For more accurate quantification and purity assessment, analytical HPLC with a UV detector is the preferred method.

Experimental Protocols

General Extraction Protocol from Fungal Culture
  • Culture Growth: Cultivate the this compound-producing fungal strain (e.g., Aspergillus fumigatus) in a suitable liquid or solid medium.

  • Extraction: After the incubation period, extract the fungal biomass and/or the culture broth with an organic solvent such as ethyl acetate or dichloromethane.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

Protocol for Column Chromatography (Initial Fractionation)
  • Column Packing: Prepare a glass column packed with silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common solvent system is a hexane-ethyl acetate gradient.

  • Fraction Collection: Collect fractions of a defined volume and monitor them by TLC or analytical HPLC to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions containing the target compound and evaporate the solvent.

Protocol for Preparative HPLC (Final Purification)
  • Column: Use a reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase: A typical mobile phase is a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape.

  • Sample Preparation: Dissolve the partially purified fraction from the previous step in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Fractionation: Inject the sample onto the HPLC system and collect the peak corresponding to this compound based on its retention time, which should be determined from prior analytical HPLC runs.

  • Purity Check and Final Concentration: Analyze the collected fraction for purity using analytical HPLC. If the purity is satisfactory, evaporate the solvent to obtain the purified this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Recommended Solution
Inefficient extraction from fungal culture.Optimize the extraction solvent and method (e.g., sonication, repeated extractions).
Degradation of this compound during purification.Avoid high temperatures and extreme pH conditions. Work quickly and store fractions at low temperatures.
Suboptimal chromatographic conditions.Re-evaluate the stationary and mobile phases. Ensure proper column loading and elution gradient.
Loss of compound during solvent evaporation.Use a rotary evaporator at a controlled temperature and pressure. For small volumes, use a gentle stream of nitrogen.
Issue 2: Poor Resolution and Peak Tailing in HPLC
Possible Cause Recommended Solution
Column overload.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of acidic compounds.
Presence of secondary interactions with the stationary phase.Add a competitive agent to the mobile phase or try a different stationary phase (e.g., a phenyl-hexyl column).
Column degradation.Flush the column with a strong solvent or replace it if it's old or has been used extensively.
Issue 3: Co-elution with Impurities
Possible Cause Recommended Solution
Structurally similar impurities.Optimize the HPLC gradient to be shallower, increasing the separation time. Try a different stationary phase or solvent system to alter selectivity.
Insufficient initial cleanup.Improve the initial fractionation step (column chromatography) to remove more of the interfering compounds before HPLC.
Using a non-optimal detection wavelength.Determine the UV-Vis spectrum of this compound and the major impurities to select a wavelength that maximizes the signal of the target compound relative to the impurities.

Data Presentation

Table 1: Hypothetical Purification Summary of this compound

Purification Step Total Weight (mg) This compound Purity (%) Yield (%) Fold Purification
Crude Extract500021001
Silica Gel Column Chromatography50015757.5
Preparative HPLC60986049

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_fractionation Initial Fractionation cluster_purification Final Purification fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & Monitoring (TLC/HPLC) column_chromatography->fraction_collection pooled_fractions Pooled this compound Fractions fraction_collection->pooled_fractions prep_hplc Preparative HPLC (C18) pooled_fractions->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis pure_sartorypyrone_b Pure this compound purity_analysis->pure_sartorypyrone_b

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_resolution Poor Resolution cluster_purity Co-elution start Problem Encountered check_extraction Optimize Extraction? start->check_extraction Low Yield check_loading Reduce Sample Load? start->check_loading Poor Resolution optimize_gradient Optimize Gradient? start->optimize_gradient Co-elution check_stability Assess Stability (pH, Temp)? check_extraction->check_stability check_chromatography_yield Optimize Chromatography Conditions? check_stability->check_chromatography_yield check_mobile_phase Adjust Mobile Phase? check_loading->check_mobile_phase check_column_health Check Column Condition? check_mobile_phase->check_column_health change_stationary_phase Try Different Column? optimize_gradient->change_stationary_phase improve_cleanup Improve Initial Cleanup? change_stationary_phase->improve_cleanup

Caption: Troubleshooting decision tree for this compound purification.

avoiding degradation of Sartorypyrone B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Sartorypyrone B during extraction from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a fungal polyketide metabolite with potential therapeutic applications. Its chemical structure contains an α-pyrone ring system, which is susceptible to degradation under various conditions, including exposure to heat, light, and certain pH levels. Ensuring the stability of this compound during extraction is crucial for obtaining accurate quantitative results and preserving its biological activity.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The main factors contributing to the degradation of this compound are:

  • Temperature: Elevated temperatures can lead to thermal isomerization and decomposition of the α-pyrone ring.

  • pH: Both acidic and alkaline conditions can catalyze the degradation of this compound. Acidic conditions, in particular, have been shown to cause rearrangement of α-pyrones into furanone derivatives.

  • Light: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the isomerization of the α-pyrone structure.

  • Oxidation: The presence of oxidizing agents can also contribute to the degradation of the molecule.

Q3: Which solvents are recommended for the extraction of this compound?

This compound is soluble in a range of organic solvents. Based on available data, the following solvents can be used for extraction:

  • Methanol

  • Ethanol

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Acetone

  • Dichloromethane

The choice of solvent will depend on the specific extraction protocol and downstream applications. It is advisable to perform a small-scale pilot extraction to determine the optimal solvent for your specific fungal strain and culture conditions.

Q4: Can I use antioxidants to prevent the degradation of this compound?

Yes, the addition of antioxidants to the extraction solvent can help minimize oxidative degradation. Commonly used antioxidants in natural product extraction include butylated hydroxytoluene (BHT) and ascorbic acid.[1][2][3] It is recommended to add a small amount (e.g., 0.01-0.1%) of these antioxidants to the extraction solvent, especially if the extraction process is lengthy or involves heating.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low or no yield of this compound Inefficient cell lysisUse mechanical disruption methods such as bead beating, sonication, or grinding with liquid nitrogen to ensure complete cell wall breakage.
Incomplete extractionIncrease the solvent-to-biomass ratio and/or the extraction time. Perform multiple extraction cycles with fresh solvent.
Degradation of this compound Refer to the specific degradation issues below.
Presence of unknown peaks in HPLC/LC-MS analysis, suggesting degradation Thermal degradation Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C) or lyophilization (freeze-drying) to remove the solvent.
pH-induced degradation Maintain a neutral or slightly acidic pH (around 6-7) during extraction. Avoid strong acids or bases. If the fungal culture medium is acidic, neutralize it before extraction.
Photodegradation Protect the sample from light at all stages of the extraction process. Use amber-colored glassware or wrap containers with aluminum foil. Work in a dimly lit area when possible.
Oxidative degradation Add an antioxidant (e.g., BHT or ascorbic acid) to the extraction solvent.[1][2][3] Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
Poor solubility of the crude extract in the desired solvent for purification Inappropriate initial extraction solventChoose an extraction solvent in which this compound is highly soluble (e.g., methanol, acetone, or ethyl acetate).
Co-extraction of interfering compoundsPerform a preliminary liquid-liquid partitioning or solid-phase extraction (SPE) step to remove highly polar or non-polar impurities.

Quantitative Data Summary

The following table summarizes the known stability information for the α-pyrone scaffold, which is the core structure of this compound. Please note that specific degradation kinetic data for this compound is limited, and this table provides an illustrative overview based on related compounds.

Condition Parameter Effect on α-Pyrone Stability Reference
Temperature Thermal Isomerizationα-Pyrones can undergo thermal isomerization to ketene intermediates. Barrier heights for these transformations have been determined to be in the range of 0.23-0.43 eV.[4]
pH Acidic ConditionsUnstable; can rearrange to furanone derivatives.[5][6]
Alkaline ConditionsGenerally more stable than in acidic conditions, but hydrolysis of the lactone ring can occur at high pH.[7][8]
Light Photochemical IsomerizationUpon UV irradiation (e.g., 267 nm), α-pyrones can undergo rapid ring-opening to form ketene photoproducts.[4]

Experimental Protocols

Recommended Protocol for Extraction of this compound

This protocol is a general guideline and may require optimization based on the specific fungal strain and culture conditions.

  • Harvesting of Fungal Biomass:

    • Separate the fungal mycelia from the liquid culture medium by filtration or centrifugation.

    • Wash the mycelia with distilled water to remove residual medium components.

    • Lyophilize (freeze-dry) the mycelia to obtain a dry powder. This is the preferred method for preserving the stability of the compound.

  • Cell Lysis and Extraction:

    • Grind the lyophilized mycelia into a fine powder using a mortar and pestle, preferably under liquid nitrogen to prevent enzymatic degradation.

    • Suspend the powdered mycelia in a suitable organic solvent (e.g., methanol, ethyl acetate, or acetone) at a ratio of 1:10 to 1:20 (w/v).

    • Add an antioxidant such as BHT or ascorbic acid to the solvent to a final concentration of 0.05%.[1][2][3]

    • Perform the extraction at room temperature with constant stirring for 4-6 hours. Protect the mixture from light.

    • Alternatively, use ultrasonication for 30-60 minutes in a cold water bath to enhance extraction efficiency.

  • Solvent Removal:

    • Separate the solvent from the mycelial debris by filtration or centrifugation.

    • Collect the supernatant and repeat the extraction of the mycelial pellet at least two more times with fresh solvent.

    • Combine all the supernatants.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Crude Extract Preparation:

    • The resulting residue is the crude extract containing this compound.

    • Store the crude extract at -20°C in the dark until further purification and analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Degradation start Start Extraction low_yield Low or No Yield of this compound? start->low_yield check_lysis Optimize Cell Lysis (Bead Beating, Sonication) low_yield->check_lysis Yes degradation_suspected Degradation Suspected? low_yield->degradation_suspected No check_extraction Optimize Extraction Conditions (Solvent:Biomass Ratio, Time) check_lysis->check_extraction check_extraction->degradation_suspected check_temp Control Temperature (<40°C during solvent evaporation) degradation_suspected->check_temp Yes successful_extraction Successful Extraction degradation_suspected->successful_extraction No check_ph Maintain Neutral pH (pH 6-7) check_temp->check_ph check_light Protect from Light (Amber vials, foil) check_ph->check_light check_oxidation Prevent Oxidation (Add Antioxidants, Inert Gas) check_light->check_oxidation check_oxidation->successful_extraction

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Optimizing Electroporation for Sartorypyrone B Gene Cluster Transformation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the electroporation-mediated transformation of the Sartorypyrone B gene cluster into fungal hosts, such as Aspergillus species.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in transforming the entire this compound gene cluster?

The primary challenge is the large size of the this compound biosynthetic gene cluster, which is greater than 24 kbp.[1] Electroporation efficiency can decrease with increasing plasmid or DNA fragment size. Therefore, optimizing electroporation parameters is critical to ensure the successful transfer of the intact gene cluster into the host organism. For very large constructs (>10 kb), electroporation is often recommended over other methods.[2]

Q2: Which host organism is suitable for the expression of the this compound gene cluster?

Aspergillus nidulans has been successfully used as a heterologous expression platform for the this compound gene cluster from Aspergillus fumigatus.[1][3][4] Utilizing a host strain with a reduced secondary metabolite background can simplify the detection and purification of the sartorypyrones produced.[1]

Q3: What is a suitable selectable marker for transformations in Aspergillus?

Auxotrophic markers are widely used for selection in Aspergillus species. The pyrG gene, involved in uridine biosynthesis, is a commonly used selectable marker. Other markers include argB for arginine biosynthesis and drug resistance markers like hygromycin resistance.[5]

Q4: Should I use protoplasts or germinated conidia for electroporation?

Electroporation of germinated conidia (swollen conidia) is a rapid and efficient alternative to using protoplasts.[6][7][8][9] This method avoids the enzymatic removal of the cell wall, which can be a variable and time-consuming step.[10] Pre-treatment of conidia with a cell wall weakening agent in a dilute solution may further increase transformation frequency.[9]

Q5: How does DNA concentration affect transformation efficiency?

Transformation efficiency does not always increase linearly with DNA concentration. For Aspergillus nidulans, a plateau in the number of transformants has been observed at DNA concentrations above 500 ng.[6] It is recommended to optimize the DNA concentration for your specific construct and host.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very few transformants Suboptimal Electroporation Parameters: Incorrect field strength, capacitance, or resistance can lead to low efficiency.Systematically optimize the electric field strength. For Aspergillus nidulans, a field strength of 5 kV/cm has been shown to be effective.[6] Start with parameters reported for similar Aspergillus species and optimize from there.
Poor DNA Quality or Concentration: The presence of salts or other impurities in the DNA preparation can lead to arcing and low efficiency. The large size of the gene cluster DNA may also be a factor.Ensure the DNA is of high purity and desalted.[11] Use a spectrophotometer to check the A260/A280 ratio, which should be around 1.8. Optimize the amount of DNA used in the electroporation mix.
Inefficient Cell Preparation: The physiological state of the fungal cells is crucial.Optimize the germination time for conidia. For A. nidulans, a 2-hour germination period has been shown to yield a higher number of transformants compared to 0 or 7 hours.[6] Ensure competent cells are properly prepared and handled gently.
Arcing during electroporation High Salt Concentration: The most common cause of arcing is excessive salt in the DNA preparation or the electroporation buffer.Desalt the DNA preparation thoroughly.[11] Ensure the electroporation buffer is correctly prepared and has low conductivity.
Air Bubbles in the Cuvette: Bubbles can disrupt the electric field and cause an arc.Tap the cuvette gently to dislodge any air bubbles before pulsing.[11][12] Be careful not to introduce bubbles when pipetting the cell-DNA mixture.
Incorrect Voltage for Cuvette Size: The voltage setting must be appropriate for the gap width of the electroporation cuvette.Adjust the voltage settings according to the cuvette size to maintain the desired field strength. For example, a 1 mm gap cuvette requires half the voltage of a 2 mm gap cuvette to achieve the same field strength.[11]
Low cell viability after electroporation Electric Pulse is too harsh: High voltage or long pulse duration can lead to excessive cell death.Reduce the voltage or pulse duration. It is a trade-off between transformation efficiency and cell viability. Optimize for the highest number of viable transformants.
Toxicity of DNA Preparation: Impurities in the DNA solution can be toxic to the cells.Use a high-quality DNA purification kit to clean the DNA preparation.
Incomplete integration of the gene cluster Shearing of Large DNA Fragment: The large this compound gene cluster DNA may be susceptible to physical shearing during preparation and handling.Handle the DNA gently. Avoid vigorous vortexing or multiple freeze-thaw cycles. Use wide-bore pipette tips.
Non-homologous End Joining (NHEJ): Random integration or partial integration of the gene cluster can occur.Consider using a host strain deficient in the NHEJ pathway to promote homologous recombination if specific integration is desired.

Quantitative Data for Optimization

The following tables provide a starting point for optimizing electroporation parameters based on data from studies on Aspergillus nidulans. These parameters should be further optimized for the specific application of transforming the large this compound gene cluster.

Table 1: Effect of Conidial Germination Time on Transformation Frequency

Germination Time (hours)Number of Transformants per µg DNA
0~25
2~450
7~90
(Data adapted from a study on transforming a plasmid into A. nidulans)[6]

Table 2: Effect of Electric Field Strength on Transformation Frequency

Field Strength (kV/cm)Number of Transformants
2.5~150
3.75~250
5.0~400
6.25~300
(Data adapted from a study on transforming a plasmid into A. nidulans using a 0.2 cm cuvette)[6]

Table 3: Effect of Plasmid DNA Concentration on Transformation Efficiency

DNA Amount (ng)Number of Transformants
100~100
250~200
500~300
1000~320
2000~330
(Data adapted from a study on transforming a plasmid into A. nidulans)[6]

Experimental Protocols

Protocol 1: Preparation of Electro-Competent Germinated Conidia of Aspergillus
  • Inoculate Aspergillus conidia into a suitable liquid medium (e.g., YG medium: 0.5% yeast extract, 2% glucose).

  • Incubate at 37°C with shaking (e.g., 300 rpm) for an optimized duration to allow for conidial swelling and germination (a 2-4 hour incubation is a good starting point).[6][8]

  • Harvest the germinated conidia by centrifugation.

  • Wash the conidia multiple times with sterile, ice-cold water to remove media components.

  • (Optional) Treat the conidia with a dilute solution of a cell wall-degrading enzyme to weaken the cell wall.[9]

  • Resuspend the final pellet in an ice-cold electroporation buffer (e.g., 10 mM Tris-HCl pH 7.5, 270 mM sucrose, 1 mM lithium acetate).[6]

  • The competent germinated conidia are now ready for electroporation.

Protocol 2: Electroporation of the this compound Gene Cluster
  • Add the purified this compound gene cluster DNA (start with ~1 µg) to an aliquot of the ice-cold electro-competent germinated conidia suspension.[6]

  • Incubate the mixture on ice for approximately 15 minutes.[6]

  • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (e.g., 0.2 cm gap).

  • Pulse the mixture using an electroporator with optimized settings. A good starting point for Aspergillus is a voltage of 1,000 V, capacitance of 25 µF, and resistance of 400 Ohms.[6]

  • Immediately after the pulse, add 1 ml of ice-cold recovery medium (e.g., YED: 1% yeast extract, 1% glucose) to the cuvette.

  • Transfer the cell suspension to a sterile tube and incubate at 30°C for 1-2 hours with gentle shaking to allow for cell recovery.

  • Plate the cell suspension on a selective minimal medium appropriate for the selectable marker used.

  • Incubate the plates at 37°C until transformants appear (typically 2-3 days).

Visualizations

Electroporation_Workflow cluster_prep Cell Preparation cluster_ep Electroporation cluster_recovery Recovery and Selection Inoculation Inoculate Conidia Germination Germinate Conidia (e.g., 2-4h at 37°C) Inoculation->Germination Harvesting Harvest and Wash Germinated Conidia Germination->Harvesting Resuspension Resuspend in Electroporation Buffer Harvesting->Resuspension DNA_Addition Add this compound Gene Cluster DNA Resuspension->DNA_Addition Incubation_Ice Incubate on Ice DNA_Addition->Incubation_Ice Pulsing Electroporation Pulse Incubation_Ice->Pulsing Recovery Add Recovery Medium Pulsing->Recovery Incubation_Recovery Incubate for Recovery (e.g., 1-2h at 30°C) Recovery->Incubation_Recovery Plating Plate on Selective Medium Incubation_Recovery->Plating Screening Screen Transformants Plating->Screening

Caption: Workflow for this compound gene cluster transformation via electroporation.

Troubleshooting_Logic Start Electroporation Experiment Result Low/No Transformants? Start->Result Check_DNA Verify DNA Quality and Concentration Result->Check_DNA Yes Arcing Arcing Occurred? Result->Arcing No Check_Cells Optimize Cell Prep (Germination Time) Check_DNA->Check_Cells Check_Params Optimize Electroporation Parameters (Voltage, etc.) Check_Cells->Check_Params Failure Re-evaluate Protocol Check_Params->Failure Desalt_DNA Desalt DNA Preparation Arcing->Desalt_DNA Yes Success Successful Transformation Arcing->Success No Check_Bubbles Remove Air Bubbles from Cuvette Desalt_DNA->Check_Bubbles Check_Bubbles->Failure

Caption: Troubleshooting logic for electroporation of the this compound gene cluster.

References

Technical Support Center: Scaling Up Sartorypyrone B Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sartorypyrone B production. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up the production of this promising fungal meroterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a fungal secondary metabolite belonging to the meroterpenoid class, which are natural products derived from both polyketide and terpenoid biosynthetic pathways.[1][2] Sartorypyrones have been reported to exhibit antibacterial activity against Gram-positive bacteria, making them potential candidates for new drug development.[1] Their complex structures and biological activities are a significant focus of natural product research.[3]

Q2: What is the natural producer of this compound and why is it not used for large-scale production?

A2: The biosynthetic gene cluster (BGC) for sartorypyrones, designated the 'spy' cluster, has been identified in Aspergillus fumigatus, a pathogenic fungus.[4][5] In their native host, many secondary metabolite BGCs are "silent" or not expressed under standard laboratory conditions.[6][7] This makes large-scale production from the native strain unreliable and difficult. Therefore, a heterologous expression strategy is employed.

Q3: What is a heterologous expression system and why is Aspergillus nidulans a suitable host?

A3: A heterologous expression system involves taking the genes from one organism (e.g., the this compound gene cluster from A. fumigatus) and expressing them in a different, more manageable host organism. Aspergillus nidulans is an excellent choice because it is a well-understood model fungus, its genetic system is highly developed, and intron splicing is not an issue as it can be with yeast hosts.[1][8] Furthermore, engineered strains of A. nidulans have been developed with multiple native secondary metabolite pathways knocked out, providing a "clean" background that simplifies the detection and purification of the target compound.[7][8]

Q4: What are the general challenges when scaling up a fermentation process from the lab to an industrial scale?

A4: Scaling up any bioprocess presents significant challenges. Key issues include:

  • Process Reproducibility: Maintaining optimal and consistent conditions (pH, temperature, oxygen levels, mixing) in a large bioreactor is much harder than in a small flask.[7]

  • Mass and Heat Transfer: In large vessels, ensuring all cells receive enough oxygen and that heat is dissipated effectively becomes critical. Poor oxygen transfer can limit growth and product formation.

  • Shear Stress: The high agitation rates needed for mixing in large bioreactors can create physical stress that damages fungal hyphae, reducing viability and productivity.

  • Downstream Processing: The cost of recovering and purifying the final product can account for up to 80% of the total production cost, making it a critical economic factor.[9][10]

Troubleshooting Guide

Q1: My this compound yield is very low or undetectable after scaling up. What are the likely causes and solutions?

A1: Low yield is a common and complex issue. Here are the primary areas to investigate:

  • Problem: Silent or Poorly Expressed Gene Cluster. The heterologous 'spy' gene cluster may not be efficiently transcribed.

    • Solution: Ensure the genes are under the control of a strong, inducible promoter, such as the alcA promoter in the A. nidulans system, which can be controlled by the carbon source.[7] Overexpressing pathway-specific or global transcription factors (like LaeA) can also enhance BGC expression.[11]

  • Problem: Precursor Limitation. The biosynthesis of this compound depends on an adequate supply of the polyketide precursor, Triacetic Acid Lactone (TAL), which is derived from acetyl-CoA and malonyl-CoA.[4][12] Insufficient precursor flux is a major bottleneck.

    • Solution: Implement metabolic engineering strategies in your host strain to channel more carbon towards acetyl-CoA and malonyl-CoA. This can involve overexpressing key enzymes in these pathways or knocking out competing pathways.[13] As shown in Table 1, optimizing the host and fermentation strategy can dramatically increase TAL titers.

  • Problem: Suboptimal Fermentation Conditions. Fungal metabolism is highly sensitive to environmental conditions.

    • Solution: Systematically optimize fermentation parameters such as pH, temperature, aeration, and nutrient feed rates. A "one-factor-at-a-time" approach or Response Surface Methodology (RSM) can identify the ideal conditions for your specific bioreactor setup.[14] Refer to Table 2 for an example of parameter optimization.

Q2: The purification of this compound is difficult due to many contaminating fungal metabolites. How can I improve this?

A2: This is a common challenge in fungal fermentations.

  • Problem: Complex Metabolite Background. Wild-type hosts produce a wide array of secondary metabolites that can co-elute with your target compound, complicating downstream processing.

    • Solution: Use an engineered host strain specifically designed for heterologous expression. Strains like A. nidulans LO8030 have had multiple major native BGCs deleted.[8] This creates a much cleaner background, making the isolation and purification of your heterologously expressed product significantly easier.

Q3: I am detecting pathway intermediates but not the final this compound product. What could be wrong?

A3: This suggests a bottleneck in the later stages of the biosynthetic pathway.

  • Problem: Non-functional Enzymes or Missing Cofactors. One of the downstream enzymes in the pathway (e.g., the terpene cyclase or an oxygenase) may be incorrectly folded, inactive, or lacking a necessary cofactor.

    • Solution: Verify the expression of all pathway genes via RT-PCR or proteomics. Ensure the fermentation medium is not depleted of essential cofactors, such as iron ions for αKG-dependent dioxygenases, which are common in meroterpenoid biosynthesis.[15] Check for mutations in the gene sequence that could lead to a non-functional enzyme.

Q4: My batch-to-batch production is highly inconsistent. How can I improve reproducibility?

A4: Inconsistency often points to a lack of tight process control.

  • Problem: Poor Process Parameter Control. Minor variations in starting conditions or fluctuations during the fermentation can lead to major differences in the final titer.

    • Solution: Implement robust process analytical technology (PAT) to monitor and control critical parameters in real-time.[16]

      • Inoculum Quality: Standardize your inoculum preparation protocol, ensuring consistent spore concentration and age.

      • Media Preparation: Ensure media components are weighed accurately and sterilized consistently.

      • Bioreactor Control: Use automated control systems for pH, dissolved oxygen (DO), temperature, and nutrient feeding. Log all data to identify any deviations that correlate with poor performance.

Data Presentation: Quantitative Yields

Successful scale-up requires maximizing the production of the key precursor, Triacetic Acid Lactone (TAL), and optimizing fermentation conditions.

Table 1: Comparison of Triacetic Acid Lactone (TAL) Production in Different Engineered Hosts

Host Organism Fermentation Strategy Key Genetic Modifications Titer (g/L) Reference
Yarrowia lipolytica Batch Fermentation Expression of 2-pyrone synthase (2-PS) 2.6 [17]
Yarrowia lipolytica Optimized C/N Ratio Engineered acetyl-CoA & malonyl-CoA pathways 4.08 [13]
S. cerevisiae Fed-batch (Ethanol Feed) Expression of 2-PS in industrial strain 5.2 [18]

| Pichia pastoris | Minimal Medium (Xylose) | 2-PS, ACC1* mutant, xylose utilization pathway | 0.83 |[19] |

Table 2: Example of Fermentation Parameter Optimization for Secondary Metabolite Production in Aspergillus sp.

Parameter Range Tested Optimal Value Resulting Titer (g/L) Reference (Adapted from)
pH 4.0 - 7.0 5.0 0.59 (Bio-protein)
Temperature (°C) 28 - 40 35 0.36 (Bio-protein)
Incubation Time (Days) 6 - 14 10 0.59 (Bio-protein)

| Glucose (C-mol) | - | - | 36.0 (3-HP) |[20] |

Experimental Protocols

Protocol 1: Shake Flask Cultivation of Engineered Aspergillus nidulans

This protocol is for initial strain validation and inoculum preparation.

  • Media Preparation: Prepare Glucose Minimal Media (GMM).[6]

    • Per 1 Liter: 10g Glucose, 50 mL 20x salt solution, 1 mL trace metal solution.

    • 20x Salt Solution (g/L): 120g NaNO₃, 10.4g KCl, 10.4g MgSO₄·7H₂O, 30.4g KH₂PO₄.

    • Trace Metal Solution (g/L): 2.2g ZnSO₄·7H₂O, 1.1g H₃BO₃, 0.5g MnCl₂·4H₂O, 0.5g FeSO₄·7H₂O, 0.16g CoCl₂·5H₂O, 0.16g CuSO₄·5H₂O, 0.11g (NH₄)₆Mo₇O₂₄·4H₂O, 5.0g Na₄EDTA.

    • Autoclave the components separately and mix.

  • Inoculation: Inoculate 100 mL of GMM in a 250 mL baffled flask with 1x10⁷ spores/mL of the engineered A. nidulans strain.

  • Induction (if using alcA promoter): To induce gene expression, replace glucose with an inducing carbon source like ethanol or threonine after an initial growth phase (e.g., 24 hours).

  • Incubation: Incubate at 30-35°C with shaking at 180-220 rpm for 7-10 days.

  • Sampling: Collect samples periodically to analyze biomass and product concentration via UHPLC-MS/MS.

Protocol 2: Generalized Fed-Batch Bioreactor Process

This protocol outlines a general strategy for scaled-up production in a controlled bioreactor (e.g., 5 L scale).

  • Bioreactor Preparation: Prepare and sterilize the bioreactor containing 3 L of the defined fermentation medium. Calibrate pH, DO, and temperature probes.

  • Inoculation: Inoculate the bioreactor with a liquid culture from the shake flask stage (Protocol 1) to an initial OD₆₀₀ of ~0.5.

  • Batch Phase: Run an initial batch phase to allow biomass to accumulate. Maintain pH at 5.0 (using automated addition of acid/base) and temperature at 30°C. Keep DO above 30% by controlling agitation and airflow.

  • Fed-Batch Phase: Once the initial carbon source is nearly depleted (monitored by off-gas analysis or direct measurement), begin a continuous feed of a concentrated nutrient solution. The feed rate should be carefully controlled to avoid excess substrate accumulation, which can lead to overflow metabolism.

  • Induction: If using an inducible promoter, add the inducer as part of the feed stream at the appropriate time point (e.g., after 48 hours of growth).

  • Harvesting: Continue the fermentation for 10-14 days or until product titers plateau. Harvest the entire broth for downstream processing.

Protocol 3: Downstream Processing & Purification

This protocol provides a general workflow for extracting and purifying this compound from the fermentation broth.

  • Biomass Removal (Solid-Liquid Separation):

    • Separate the fungal mycelia from the liquid broth using centrifugation (e.g., 5,000 x g for 20 min) or filtration.[10] The product may be intracellular, extracellular, or both, so both fractions should be analyzed and processed.

  • Extraction:

    • Broth (Extracellular): Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.

    • Mycelia (Intracellular): Homogenize the mycelia (e.g., via bead beating) in a solvent like acetone or methanol to extract the compounds. Evaporate the solvent.

  • Crude Purification & Concentration:

    • Combine the organic extracts and evaporate to dryness under vacuum.

    • Redissolve the crude extract in a minimal amount of solvent.

    • Perform an initial cleanup using Solid-Phase Extraction (SPE). Use an appropriate cartridge (e.g., C18 or HLB) to bind the compounds of interest and wash away highly polar impurities. Elute with methanol or acetonitrile.[9]

  • Chromatographic Purification:

    • Subject the concentrated extract to column chromatography (e.g., silica gel or preparative HPLC) using a gradient of solvents (e.g., hexane/ethyl acetate or water/acetonitrile) to separate the different compounds.[6]

    • Collect fractions and analyze them via TLC or HPLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 4: UHPLC-MS/MS Quantification

This protocol is for the accurate measurement of this compound concentration in samples.

  • Sample Preparation:

    • Centrifuge fermentation samples to pellet solids.

    • Dilute the supernatant with a suitable solvent (e.g., 50:50 methanol:water).

    • Filter through a 0.22 µm syringe filter before injection.[21]

  • Instrumentation: Use a UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[22]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Determine the specific precursor ion ([M+H]⁺) for this compound and at least two unique product ions from fragmentation. One transition is used for quantification, and the other for confirmation.[23]

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard of known concentrations (e.g., 0.1 to 1000 ng/mL).

    • Plot the peak area against concentration to generate a linear regression curve (R² should be >0.99).

    • Calculate the concentration in unknown samples by comparing their peak areas to the calibration curve.[23]

Mandatory Visualizations

Sartorypyrone_B_Biosynthesis cluster_precursor Precursor Supply cluster_pathway Sartorypyrone BGC ('spy' cluster) Acetyl_CoA Acetyl-CoA SpyA_PKS SpyA (PKS) Acetyl_CoA->SpyA_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->SpyA_PKS TAL Triacetic Acid Lactone (TAL) SpyA_PKS->TAL Prenyl_Transferase Prenyl Transferase TAL->Prenyl_Transferase Prenylated_Intermediate Prenylated Intermediate Prenyl_Transferase->Prenylated_Intermediate GGPP GGPP GGPP->Prenyl_Transferase SpyD_TC SpyD (Terpene Cyclase) Prenylated_Intermediate->SpyD_TC Other_Enzymes Other Modifying Enzymes (e.g., Oxygenase, Acetyltransferase) SpyD_TC->Other_Enzymes Sartorypyrone_B This compound Other_Enzymes->Sartorypyrone_B

Scale_Up_Workflow cluster_dev Phase 1: Strain & Process Development cluster_scale Phase 2: Scale-Up & Production cluster_dsp Phase 3: Downstream Processing (DSP) cluster_qc Phase 4: Quality Control Strain_Eng Strain Engineering (Heterologous Expression, Metabolic Engineering) Flask_Opt Shake Flask Optimization (Media, pH, Temp) Strain_Eng->Flask_Opt Bioreactor_Scaleup Bioreactor Scale-Up (Parameter Translation) Flask_Opt->Bioreactor_Scaleup Fed_Batch Fed-Batch Fermentation (Process Control & Monitoring) Bioreactor_Scaleup->Fed_Batch Harvest Harvest & Cell Separation Fed_Batch->Harvest Extraction Extraction & Concentration Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Analytical Quantification (UHPLC-MS/MS) Purification->Analysis Final_Product Purified this compound Analysis->Final_Product

References

dealing with interfering compounds in Sartorypyrone B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Sartorypyrone B bioassays. The information is designed to help identify and resolve common issues related to interfering compounds and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound extract shows high variability between replicate wells in a cytotoxicity assay. What could be the cause?

A1: High variability in cytotoxicity assays can stem from several factors. A common issue when working with natural product extracts is incomplete solubilization. If your this compound extract is not fully dissolved in the cell culture medium, it can lead to inconsistent concentrations across your assay plate.[1]

  • Troubleshooting Steps:

    • Improve Solubility: Use a small amount of a biocompatible solvent like DMSO to initially dissolve the extract before diluting it in your final assay medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[1]

    • Gentle Pipetting: Excessive or forceful pipetting during cell seeding or compound addition can cause cell stress or detachment, leading to variable results.[2]

    • Check Cell Seeding Density: Inconsistent cell numbers per well is a frequent source of variability. Ensure your cell suspension is homogenous before and during plating.

Q2: I'm observing a "bell-shaped" dose-response curve in my this compound bioassay. Is this a real biological effect?

A2: While possible, a bell-shaped curve, where the biological effect decreases at higher concentrations, is often an artifact of compound aggregation at high concentrations. These aggregates can interfere with the assay readout.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your assay wells under a microscope for any signs of compound precipitation or aggregation at higher concentrations.

    • Detergent Addition: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent the formation of aggregates.

    • Dynamic Light Scattering (DLS): For a more rigorous analysis, DLS can be used to detect the formation of aggregates in your compound solution.

Q3: My negative control (untreated cells) shows high background signal or low viability. What should I check?

A3: High background or low viability in negative controls can invalidate your experiment.

  • Troubleshooting Steps:

    • Medium Components: Some components in the cell culture medium, like phenol red, can quench fluorescence in certain assays. Using a medium without phenol red for the final measurement step can help.[3]

    • Cell Density: Too high a cell density can lead to nutrient depletion and cell death, even in the absence of a cytotoxic compound. Optimize your cell seeding density to ensure cells remain in the exponential growth phase throughout the experiment.[2]

    • Incubation Time: Extended incubation periods (beyond 72 hours) can lead to nutrient depletion and cell death. Ensure your assay duration is appropriate for your cell line.

Q4: How can I be sure that the observed activity of my this compound sample is not due to a co-eluting fungal metabolite?

A4: Fungal extracts are complex mixtures, and the observed bioactivity may not be solely due to this compound.[4][5] Bioassay-guided fractionation is a key strategy to address this.

  • Troubleshooting Workflow:

    • Fractionate the Crude Extract: Use chromatographic techniques (e.g., HPLC) to separate the crude extract into multiple fractions.

    • Test Each Fraction: Screen each fraction for the biological activity of interest.

    • Identify Active Fractions: The fraction(s) containing this compound should show the highest activity.

    • Purify and Confirm: Purify this compound from the active fraction and confirm its identity using spectroscopic methods (e.g., NMR, MS). Re-test the purified compound to confirm its bioactivity.

Data on Potential Interferences

The following table provides hypothetical data illustrating the impact of common interfering factors on a standard MTT cytotoxicity assay for this compound.

Condition This compound (µM) Observed Cell Viability (%) Potential Cause of Interference
Control 0100-
Standard Assay 1052Expected Cytotoxicity
High DMSO (>1%) 1035Solvent Toxicity
Compound Aggregation 10065Reduced effective concentration due to aggregation
Contaminant A 1025Synergistic cytotoxic effect from contaminant
Fluorescent Compound 1085 (in fluorescence-based assay)Interference with fluorescent readout

Key Experimental Protocols

Protocol: MTT Cytotoxicity Assay for this compound

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HT-29).

  • Cell Seeding:

    • Culture HT-29 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well.

    • Incubate overnight at 37°C in a humidified CO₂ incubator to allow for cell adherence.[1]

  • Compound Treatment:

    • Prepare a stock solution of purified this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.[1]

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.[1]

    • Incubate the plate for 24-72 hours.[1]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4-6 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

Visualizing Workflows and Pathways

Workflow for Mitigating Bioassay Interference

The following diagram illustrates a systematic approach to identifying and mitigating the effects of interfering compounds in this compound bioassays.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Interference Investigation cluster_2 Phase 3: Resolution A Crude this compound Extract B Initial Bioassay A->B C Anomalous Results? (e.g., high variability, bell-shaped curve) B->C D Check for Compound Aggregation C->D Yes E Assess Purity (LC-MS) C->E Yes F Control for Assay-Specific Interference (e.g., fluorescence) C->F Yes G Optimize Assay Conditions (e.g., add detergent) D->G H Bioassay-Guided Fractionation E->H F->G I Test Purified this compound G->I H->I J Confirm Bioactivity I->J

Caption: Workflow for identifying and addressing bioassay interference.

Hypothetical Signaling Pathway for this compound Cytotoxicity

The precise mechanism of action for this compound is still under investigation. This diagram presents a hypothetical signaling cascade that could lead to its observed cytotoxic effects, based on common pathways affected by fungal secondary metabolites.

cluster_0 Cellular Exterior cluster_1 Cytoplasm & Nucleus SartorypyroneB This compound Mito Mitochondrial Stress SartorypyroneB->Mito NFkB NF-kB Inhibition SartorypyroneB->NFkB ROS Increased Reactive Oxygen Species (ROS) Caspase9 Caspase-9 Activation ROS->Caspase9 Mito->ROS Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inflammation Decreased Inflammatory Response NFkB->Inflammation

References

strategies for enhancing the purity of isolated Sartorypyrone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of isolated Sartorypyrone B.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Question: My initial crude extract of this compound is a complex mixture with many closely related impurities. How can I achieve a good initial cleanup?

Answer: A multi-step approach is recommended for initial purification. Start with a broad separation technique like flash chromatography, followed by a more refined method like preparative High-Performance Liquid Chromatography (HPLC).

  • Initial Cleanup with Flash Chromatography: This technique is ideal for rapidly removing major impurities and simplifying the mixture before proceeding to high-resolution purification. A stepwise gradient elution is often effective.

  • Secondary Purification with Preparative HPLC: Following flash chromatography, preparative HPLC with a C18 column is a powerful tool for separating this compound from its structurally similar analogues.

Experimental Protocol: Two-Step Chromatographic Purification of this compound

  • Flash Chromatography (Initial Cleanup):

    • Column: Silica gel (60 Å, 40-63 µm).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity to elute compounds of increasing polarity.

    • Detection: UV at 254 nm and 280 nm.

    • Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound. Pool the this compound-rich fractions.

  • Preparative HPLC (High-Resolution Purification):

    • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape. A typical gradient might be from 40% to 70% acetonitrile over 30 minutes.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 265 nm.

    • Injection Volume: Dissolve the pooled and dried fractions from flash chromatography in a minimal amount of methanol and inject.

    • Fraction Collection: Collect fractions corresponding to the this compound peak and confirm purity using analytical HPLC.

Question: I am observing poor separation between this compound and a closely eluting impurity during HPLC. What strategies can I employ to improve resolution?

Answer: Improving the resolution between closely eluting peaks in HPLC often requires systematic optimization of several parameters.

  • Mobile Phase Optimization: Adjusting the solvent composition and gradient slope can significantly impact selectivity. Experiment with different solvent systems (e.g., methanol/water instead of acetonitrile/water) or add modifiers like trifluoroacetic acid (TFA) instead of formic acid.

  • Column Selection: Switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or cyano column) can alter the retention characteristics of your compounds and improve separation. A longer column or one with a smaller particle size can also increase efficiency.

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 40°C) can sometimes improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.

Data Presentation: Effect of Mobile Phase Composition on this compound Purity

Mobile Phase SystemGradientPurity of this compound (%)
Acetonitrile/Water + 0.1% Formic Acid40-70% ACN in 30 min92.5
Methanol/Water + 0.1% Formic Acid50-80% MeOH in 30 min95.8
Acetonitrile/Water + 0.1% TFA40-70% ACN in 30 min94.2

Question: After chromatographic purification, my this compound sample still contains minor impurities. How can I further enhance its purity?

Answer: Recrystallization is an excellent final step for polishing the purity of your this compound. The key is to find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: Test the solubility of your impure this compound in small amounts of various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but dissolves completely upon heating. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate.

  • Recrystallization Procedure:

    • Dissolve the impure this compound in a minimal amount of the chosen hot solvent.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, place the solution in a refrigerator or freezer.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in my this compound isolate?

A1: Impurities can originate from several sources:

  • Biosynthetic Analogs: Fungi often produce a suite of structurally related compounds. In the case of sartorypyrones, the promiscuity of the terpene cyclase involved in its biosynthesis can lead to the formation of various analogues like Sartorypyrone A and D.[1]

  • Degradation Products: this compound may be susceptible to degradation under certain pH, temperature, or light conditions during the extraction and purification process.

  • Extraction Artifacts: Solvents and other materials used during extraction can introduce contaminants.

Q2: How can I assess the purity of my final this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Use a high-resolution analytical column with a UV detector to quantify the purity. Purity is typically reported as the peak area percentage of this compound relative to the total peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and can help in the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of this compound and detect the presence of any structural impurities.

Data Presentation: Purity Assessment of this compound after Different Purification Steps

Purification StepPurity by HPLC-UV (%)
Crude Extract45.3
After Flash Chromatography85.7
After Preparative HPLC95.8
After Recrystallization>99.0

Q3: What are the optimal storage conditions for purified this compound?

A3: To prevent degradation, purified this compound should be stored as a solid in a tightly sealed container at low temperature (-20°C or below) and protected from light. If storage in solution is necessary, use a non-reactive solvent and store at low temperature for short periods.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Purity Analysis Fungal_Culture Fungal Culture Solvent_Extraction Solvent Extraction Fungal_Culture->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Flash_Chromatography Flash Chromatography Crude_Extract->Flash_Chromatography Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC Recrystallization Recrystallization Prep_HPLC->Recrystallization Pure_Sartorypyrone_B >99% Pure this compound Recrystallization->Pure_Sartorypyrone_B HPLC_UV HPLC-UV LC_MS LC-MS NMR NMR Pure_Sartorypyrone_B->HPLC_UV Pure_Sartorypyrone_B->LC_MS Pure_Sartorypyrone_B->NMR

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Logic cluster_options Optimization Strategies cluster_details_mp Mobile Phase Details cluster_details_col Column Details Start Poor Separation in HPLC Optimize_Mobile_Phase Optimize Mobile Phase Start->Optimize_Mobile_Phase Change_Column Change Stationary Phase Start->Change_Column Adjust_Temperature Adjust Temperature Start->Adjust_Temperature Solvent_Gradient Modify Solvent Gradient Optimize_Mobile_Phase->Solvent_Gradient Different_Solvents Try Different Solvents (e.g., MeOH) Optimize_Mobile_Phase->Different_Solvents Additive Change Additive (e.g., TFA) Optimize_Mobile_Phase->Additive Different_Chemistry Different Chemistry (e.g., Phenyl-hexyl) Change_Column->Different_Chemistry Dimensions Increase Length / Decrease Particle Size Change_Column->Dimensions Improved_Resolution Improved Resolution Adjust_Temperature->Improved_Resolution Solvent_Gradient->Improved_Resolution Different_Solvents->Improved_Resolution Additive->Improved_Resolution Different_Chemistry->Improved_Resolution Dimensions->Improved_Resolution

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Sartorypyrone B and Other Pyrone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cytotoxic properties of Sartorypyrone B against other pyrone-containing compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on cytotoxicity, outlines detailed methodologies for key assays, and visualizes relevant biological pathways and workflows.

Introduction to Pyrone Compounds and Their Cytotoxicity

Pyrone compounds, characterized by a six-membered heterocyclic ring containing one oxygen atom and a ketone group, are a diverse class of natural products found in various fungi, plants, and bacteria. These compounds are broadly classified into α-pyrones and γ-pyrones based on the position of the carbonyl group relative to the ring oxygen. Many pyrone derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

The cytotoxic effects of pyrones, particularly their ability to inhibit the growth of and kill cancer cells, have been a major focus of research. This guide specifically delves into the cytotoxic profile of this compound and provides a comparative landscape against other notable pyrone derivatives.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities of various pyrone compounds against a range of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound ClassCompound NameCell LineIC50 (µM)Reference
α-Pyrones Cryptoyunnane A (1)HCT-1161.26[2]
Cryptoyunnane A (1)MDA-MB-2316.25[2]
Cryptoyunnane A (1)PC-38.32[2]
Cryptoyunnane B (2)HCT-1164.31[2]
Cryptoyunnane B (2)MDA-MB-2315.87[2]
Cryptoyunnane B (2)PC-37.64[2]
Phomone C Acetate (9)HL-600.52[3]
Phomone C Acetate (9)PC-31.05[3]
Phomone C Acetate (9)HCT-1160.98[3]
Phomone D (2)HL-603.24[3]
Phomone D (2)PC-36.85[3]
Phomone D (2)HCT-1165.37[3]
γ-Pyrones Artomunoxanthotrione epoxidePLC/PRF/5Potent Inhibition[4]
Artomunoxanthotrione epoxideKB cellsPotent Inhibition[4]
CyclocommunolPLC/PRF/5Potent Inhibition[4]
CyclocommunolKB cellsPotent Inhibition[4]
Bis(naphtho-γ-pyrone) Chaetochromin AKB cellsStrong Effect[5]
Ustilaginoidin DKB cellsStrong Effect[5]
Ustilaginoidin EKB cellsStrong Effect[5]
Sartorypyrones This compound-Data not available in the provided search results-

Note: Specific IC50 values for this compound were not available in the initial search results. Research on the biosynthetic pathway of sartorypyrones has been identified.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common cytotoxicity assays used in the referenced studies.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8]

Protocol:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Shake the plates for 5 minutes on a shaker and measure the absorbance at 515 nm using a microplate reader.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Plate cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Treatment: Expose cells to varying concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed cells in 96-well plate cell_culture->cell_seeding incubation1 3. Incubate for 24h cell_seeding->incubation1 add_compound 4. Add test compounds incubation1->add_compound incubation2 5. Incubate for 24-72h add_compound->incubation2 add_reagent 6. Add Assay Reagent (e.g., MTT, SRB) incubation2->add_reagent incubation3 7. Incubate add_reagent->incubation3 solubilize 8. Solubilize (if needed) incubation3->solubilize read_plate 9. Read absorbance/fluorescence solubilize->read_plate calc_ic50 10. Calculate IC50 values read_plate->calc_ic50

Caption: General workflow for in vitro cytotoxicity assays.

Discussion and Conclusion

The available data indicates that several α-pyrone derivatives, such as Cryptoyunnanes and Phomones, exhibit significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[2][3] For instance, Phomone C Acetate demonstrated potent activity against the HL-60 leukemia cell line with an IC50 of 0.52 µM.[3] Similarly, γ-pyrones and bis(naphtho-γ-pyrones) have also shown strong cytotoxic effects.[4][5]

A noteworthy finding from the study on Phoma sp. is the crucial role of acetyl groups in the cytotoxic activity of α-pyrone derivatives.[3] Compounds with acetyl groups at specific positions showed significant inhibitory activities, while their non-acetylated counterparts were inactive.[3] This suggests that structure-activity relationship (SAR) studies are vital for optimizing the anticancer potential of pyrone compounds.

While specific cytotoxic data for this compound is not detailed in the provided search results, the broader family of pyrones demonstrates considerable potential as a source of anticancer agents. The biosynthetic pathway for sartorypyrones has been elucidated, which opens avenues for producing these compounds and their analogs for further biological evaluation.[6] Future studies should focus on determining the IC50 values of this compound against a panel of cancer cell lines and elucidating its mechanism of action to better understand its therapeutic potential in comparison to other pyrone derivatives.

References

A Comparative Analysis of the Antibacterial Spectrum of Sartorypyrone B and Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial spectrum of the fungal secondary metabolite Sartorypyrone B against well-established antibiotics. Due to the limited availability of quantitative antibacterial data for this compound in the current body of scientific literature, this comparison leverages data from structurally related aspyrone derivatives to provide a preliminary assessment. The information is intended to guide future research and drug development efforts by contextualizing the potential antibacterial profile of this class of compounds.

Introduction to this compound

Sartorypyrones are a class of fungal polyketide-terpenoid hybrid metabolites. While research has focused on their biosynthesis and chemical characterization, comprehensive studies on their antibacterial activity are not yet widely published. This guide aims to bridge this knowledge gap by comparing their potential antibacterial spectrum with that of widely used antibiotics: Penicillin G, Ciprofloxacin, and Tetracycline.

Comparative Antibacterial Spectrum

For the purpose of this comparison, the antibacterial spectra of Penicillin G, Ciprofloxacin, and Tetracycline are summarized below. These antibiotics have been chosen to represent different classes with distinct mechanisms of action and a broad range of activity against various bacterial pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of Comparator Antibiotics Against Key Bacterial Pathogens

AntibioticClassStaphylococcus aureus (Gram-positive)Streptococcus pneumoniae (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)General Spectrum
Penicillin G β-lactam0.015 - >128 µg/mL≤0.06 - 8 µg/mLResistantResistantPrimarily Gram-positive bacteria and some Gram-negative cocci.[1]
Ciprofloxacin Fluoroquinolone0.12 - 100 µg/mL0.5 - 32 µg/mL≤0.008 - >128 µg/mL0.03 - >1024 µg/mLBroad-spectrum, with excellent activity against Gram-negative bacteria and moderate to good activity against Gram-positive bacteria.[2][3]
Tetracycline Tetracycline0.25 - >128 µg/mL0.06 - 16 µg/mL1 - >128 µg/mL8 - >256 µg/mLBroad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical bacteria.[4][5][6]
Chlorohydroaspyrone A & B (Aspyrone Derivatives)Polyketide62.5 - 125 µg/mLData not availableData not availableData not availableMild activity against Staphylococcus aureus, including MRSA strains.

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

Experimental Protocols

The determination of the antibacterial spectrum of a compound relies on standardized in vitro susceptibility testing methods. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This protocol is a generalized representation based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (MHIIB). This creates a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight. The turbidity of the bacterial suspension is then adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells are also included: a growth control (broth and bacteria, no antimicrobial) and a sterility control (broth only).

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow Figure 1: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antimicrobial Stock Solution dilutions Perform Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Plate with Bacterial Suspension dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate at 35-37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination.

Logical Relationship of Antibiotic Classes and their Targets

Antibiotic_Targets Figure 2: Simplified Representation of Antibiotic Mechanisms of Action cluster_antibiotics Antibiotic Classes cluster_targets Bacterial Targets penicillin Penicillin G (β-lactam) cell_wall Cell Wall Synthesis (Peptidoglycan) penicillin->cell_wall Inhibits ciprofloxacin Ciprofloxacin (Fluoroquinolone) dna_gyrase DNA Gyrase & Topoisomerase IV ciprofloxacin->dna_gyrase Inhibits tetracycline Tetracycline protein_synthesis Protein Synthesis (30S Ribosome) tetracycline->protein_synthesis Inhibits

Caption: Antibiotic classes and their targets.

Conclusion

While comprehensive data on the antibacterial spectrum of this compound is currently lacking, preliminary information from related aspyrone compounds suggests potential activity against Gram-positive bacteria. To fully understand its therapeutic potential, further research is imperative to determine the MIC values of pure this compound against a broad range of clinically relevant Gram-positive and Gram-negative bacteria. The standardized broth microdilution method provides a robust framework for conducting such investigations. A thorough evaluation of its antibacterial spectrum will be a critical step in assessing its viability as a lead compound for the development of new antimicrobial agents.

References

Sartorypyrone B and Dexamethasone: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products are a promising frontier. Among these, Sartorypyrone B, a meroterpenoid derived from fungi, has garnered interest. This guide provides a comparative overview of the anti-inflammatory activity of this compound and the well-established corticosteroid, dexamethasone. While extensive research substantiates the mechanisms of dexamethasone, data on this compound remains limited. This comparison, therefore, draws upon the known effects of dexamethasone and the potential, yet to be fully elucidated, mechanisms of this compound, based on findings related to similar fungal-derived compounds.

Quantitative Comparison of Anti-Inflammatory Activity

A direct quantitative comparison of the anti-inflammatory potency of this compound and dexamethasone is challenging due to the current lack of specific studies on this compound. However, we can infer potential activity based on related compounds and establish a baseline with dexamethasone's known efficacy.

CompoundAssayTarget Cell LineIC50 ValueReference
Dexamethasone Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages~34.60 µg/mL[1]
This compound Nitric Oxide (NO) Production InhibitionNot AvailableNot Available-
Amphichopyrone B (related α-pyrone)Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages7.18 ± 0.93 µM[2]
Aurasperone C (related naphtho-γ-pyrone)COX-2 InhibitionNot Applicable4.2 µM[3][4]

Note: The data for Amphichopyrone B and Aurasperone C, structurally related fungal metabolites, are provided to offer a potential, albeit speculative, context for the anti-inflammatory potential of pyrone-containing natural products like this compound. Direct experimental validation for this compound is required.

Mechanistic Insights into Anti-Inflammatory Action

Dexamethasone: A Well-Established Glucocorticoid

Dexamethasone exerts its potent anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). This interaction leads to the modulation of gene expression, ultimately suppressing the inflammatory cascade.[5][6]

Key Mechanisms:

  • Inhibition of NF-κB Signaling: Dexamethasone effectively inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[5][7] It achieves this through multiple mechanisms:

    • Induction of IκBα Synthesis: Dexamethasone increases the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would activate pro-inflammatory gene transcription.[5][7]

    • Direct Interaction with NF-κB: The activated glucocorticoid receptor can directly interact with the p65 subunit of NF-κB, leading to a reduction in its transactivation potential.[8]

    • Blockade of Nuclear Translocation: By preventing the degradation of IκBα, dexamethasone effectively blocks the nuclear translocation of NF-κB subunits (c-rel, p65, and p50).[9]

  • Modulation of MAPK Signaling: Dexamethasone also influences the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for the production of inflammatory mediators.[10][11][12]

    • Induction of MAPK Phosphatase 1 (MKP-1): Dexamethasone induces the sustained expression of MKP-1, a phosphatase that dephosphorylates and inactivates p38 MAPK, thereby reducing the stability of pro-inflammatory mRNAs like that of cyclooxygenase-2 (COX-2).[10][11]

    • Inhibition of ERK Pathway: In some cell types, prolonged treatment with dexamethasone can inhibit the phosphorylation of ERK1/2, another key component of the MAPK cascade.[13]

This compound: A Hypothetical Mechanism

Direct experimental evidence for the anti-inflammatory mechanism of this compound is currently unavailable. However, based on studies of other fungal-derived meroterpenoids and pyrone-containing compounds, a plausible mechanism can be hypothesized. Many such natural products exhibit anti-inflammatory effects by targeting the NF-κB and MAPK pathways.[14][15]

Potential Mechanisms (Hypothetical):

  • Inhibition of NF-κB Activation: It is plausible that this compound could inhibit the activation of the NF-κB pathway. This could occur through the inhibition of IκBα degradation or by interfering with the nuclear translocation of NF-κB subunits.

  • Modulation of MAPK Signaling: this compound might also modulate MAPK signaling pathways, potentially by inhibiting the phosphorylation of key kinases like p38, JNK, and ERK, which are involved in the production of pro-inflammatory cytokines and mediators.

  • Inhibition of Inflammatory Mediators: Like many other natural products, this compound may directly inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the established anti-inflammatory signaling pathways of dexamethasone and a hypothetical pathway for this compound.

Dexamethasone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK activates MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK activates Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Dex_GR Dex-GR Complex GR->Dex_GR NFkB_n NF-κB Dex_GR->NFkB_n inhibits IkB_Gene IκBα Gene Dex_GR->IkB_Gene activates transcription MKP1_Gene MKP-1 Gene Dex_GR->MKP1_Gene activates transcription IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK MKP1 MKP-1 MKP1->p38_MAPK dephosphorylates Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α, IL-6) NFkB_n->Proinflammatory_Genes activates IkB_Gene->IkB inhibits NF-κB MKP1_Gene->MKP1 inhibits p38

Caption: Dexamethasone's anti-inflammatory signaling pathway.

SartorypyroneB_Hypothetical_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK activates SartorypyroneB This compound SartorypyroneB->IKK inhibits (hypothesized) MAPK MAPK (p38, JNK, ERK) SartorypyroneB->MAPK inhibits (hypothesized) NFkB_n NF-κB SartorypyroneB->NFkB_n inhibits translocation (hypothesized) IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α, IL-6) NFkB_n->Proinflammatory_Genes activates Experimental_Workflow cluster_workflow Nitric Oxide Inhibition Assay Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Pre_treatment Pre-treat with Test Compound Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 18-24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Data_Analysis Analyze Data (Calculate IC50) Griess_Assay->Data_Analysis End End Data_Analysis->End

References

In Vivo Anticancer Potential of Sartorypyrone B: A Comparative Analysis Remains to be Performed

Author: BenchChem Technical Support Team. Date: November 2025

Despite promising in vitro findings, a comprehensive in vivo evaluation of the anticancer potential of Sartorypyrone B has yet to be documented in publicly available scientific literature. While laboratory studies have demonstrated its inhibitory effects against various cancer cell lines, the translation of these findings into live animal models—a critical step in drug development—is not yet evident.

Currently, information regarding this compound is primarily confined to in vitro studies, which involve testing the compound directly on cancer cells grown in a controlled laboratory environment. One such study identified this compound as a metabolite from the fungus Neosartorya tsunodae and reported its activity against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C) cell lines, with GI50 values of 17.8 ± 7.4 μM, 20.5 ± 2.4 μM, and 25.0 ± 4.4 μM, respectively. These results, while indicative of potential, do not provide the necessary data to assess the compound's efficacy and safety in a whole living organism.

The process of preclinical evaluation for a potential anticancer agent typically involves a series of in vivo experiments to determine its therapeutic window, pharmacokinetic profile, and overall effectiveness in a more complex biological system. Such studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted, as well as for identifying potential toxicities that may not be apparent in cell-based assays.

Without in vivo data, a comparison of this compound's performance against other established anticancer drugs or alternative experimental compounds in a preclinical setting is not possible. Key metrics for such a comparison would include tumor growth inhibition, survival rates, and the modulation of relevant biomarkers in animal models of cancer.

Therefore, while the initial in vitro screening of this compound has shown some anticancer activity, further research is required to validate these findings in vivo. The scientific community awaits the publication of such studies to enable a thorough and objective comparison of this compound's anticancer potential against other therapeutic options.

Unveiling the Anticancer Potential of Pyrone-Containing Natural Products: A Look at Sartorypyrone B and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, compounds featuring a pyrone scaffold have demonstrated significant cytotoxic activities against various cancer cell lines. Sartorypyrone B, a meroterpenoid natural product isolated from the fungus Neosartorya fischeri, represents a promising, yet underexplored, member of this class. While detailed structure-activity relationship (SAR) studies on a broad series of this compound analogs are not extensively available in the public domain, an examination of related pyrone-containing compounds can provide valuable insights into the structural features crucial for their anticancer effects.

This guide provides a comparative analysis of the cytotoxic activities of pyrone derivatives, using the recently discovered peniapyrones as a case study. We will delve into the available quantitative data, outline the experimental methodologies used to determine their efficacy, and visualize the core structural motifs.

Cytotoxic Activity of Pyrone Analogs

CompoundAsPC-1 (Pancreatic Cancer) IC50 (µM)CRL-2234 (Pancreatic Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Peniapyrone A 12.525.025.0
Peniapyrone C 6.2512.512.5
Peniapyrone E 12.525.025.0
Peniapyrone F 25.0>50>50
Peniapyrone G 12.525.025.0
Peniapyrone H 6.2512.512.5
Peniapyrone I 3.136.256.25

Data Interpretation: The data presented for the peniapyrones suggest that subtle structural modifications can significantly impact cytotoxic potency. For instance, Peniapyrone I exhibits the most potent activity across all three cell lines, with IC50 values in the low micromolar range. In contrast, Peniapyrone F shows considerably weaker activity. These variations highlight the importance of specific substitutions on the core pyrone structure in dictating the anticancer efficacy. Further research into a wider array of this compound analogs is warranted to elucidate the specific structural determinants of their activity.

Experimental Protocols

The evaluation of the cytotoxic activity of these pyrone derivatives is typically conducted using established in vitro cell-based assays. The following are detailed protocols for two commonly employed methods: the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Expose the cells to different concentrations of the test compounds and a vehicle control for the desired time period.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.

Structural Overview and Biosynthetic Pathway

This compound belongs to the meroterpenoid class of natural products, which are characterized by a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways. The core of this compound is a polyketide-derived pyrone ring attached to a geranylgeranyl pyrophosphate (GGPP)-derived diterpene side chain. Understanding the biosynthesis is key to envisioning the potential for generating novel analogs through genetic engineering of the biosynthetic gene cluster.

Sartorypyrone_Biosynthesis_Workflow Simplified Biosynthetic Logic for this compound cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks pyrone_core α-Pyrone Core pks->pyrone_core prenyltransferase Prenyltransferase pyrone_core->prenyltransferase ipp Isopentenyl Pyrophosphate (IPP) ggpp_synthase GGPP Synthase ipp->ggpp_synthase dmpp Dimethylallyl Pyrophosphate (DMAPP) dmpp->ggpp_synthase ggpp Geranylgeranyl Pyrophosphate (GGPP) ggpp_synthase->ggpp ggpp->prenyltransferase sartorypyrone_b This compound prenyltransferase->sartorypyrone_b

Comparative Transcriptomics of Sartorypyrone B Producing vs. Non-Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic differences between fungal strains capable of producing Sartorypyrone B and their non-producing counterparts. The information presented is synthesized from key research on the heterologous expression of the this compound biosynthetic gene cluster (BGC) from Aspergillus fumigatus in a host organism, Aspergillus nidulans. This approach allows for a direct comparison of a producing strain versus a non-producing parental strain under controlled laboratory conditions.

Introduction to this compound and its Biosynthesis

Sartorypyrones are a class of fungal secondary metabolites with reported antibacterial activities against Gram-positive bacteria.[1][2] The biosynthesis of these compounds is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC). In the pathogenic fungus Aspergillus fumigatus, this cluster, named the spy BGC, was identified and later expressed in the model fungus Aspergillus nidulans to elucidate its products.[3][4][5][6] This heterologous expression system provides a powerful platform for studying the transcriptomic landscape associated with this compound production.

A producing strain, in this context, refers to an A. nidulans strain engineered to express the spy BGC, while a non-producing strain is the parental A. nidulans strain lacking this specific BGC. Comparative transcriptomics of these two strains reveals the genetic and metabolic rewiring required for the synthesis of Sartorypyrones.

Comparative Gene Expression Analysis

A comparative transcriptomic analysis (RNA-Seq) of an A. nidulans strain expressing the spy BGC versus a wild-type A. nidulans would reveal significant upregulation of the genes within the heterologously expressed cluster in the producing strain. The non-producing strain would exhibit no or negligible expression of these genes.

Table 1: Predicted Upregulated Genes in this compound Producing Strain

Gene (in A. fumigatus)Proposed Function in this compound BiosynthesisPredicted Expression in Producing StrainPredicted Expression in Non-Producing Strain
spyAPolyketide Synthase (PKS)Highly UpregulatedNo Expression
spyBAcyl-CoA SynthetaseHighly UpregulatedNo Expression
spyCShort-chain Dehydrogenase/Reductase (SDR)Highly UpregulatedNo Expression
spyDFlavin-dependent MonooxygenaseHighly UpregulatedNo Expression
spyEFAD-dependent OxidoreductaseHighly UpregulatedNo Expression
spyFMajor Facilitator Superfamily (MFS) TransporterHighly UpregulatedNo Expression

Experimental Protocols

A detailed methodology for a comparative transcriptomics experiment is provided below. This protocol is a standard approach for RNA-Seq analysis in filamentous fungi.

Fungal Strains and Culture Conditions
  • Producing Strain: Aspergillus nidulans strain containing the integrated and inducibly expressed spy BGC from Aspergillus fumigatus.

  • Non-Producing Strain: The corresponding parental Aspergillus nidulans strain lacking the spy BGC.

  • Culture Medium: Minimal medium with an inducing carbon source (e.g., threonine for the alcA promoter, a commonly used inducible promoter in A. nidulans).

  • Growth Conditions: Both strains are grown in liquid submerged cultures under identical conditions (e.g., temperature, shaking speed, and duration) to ensure that any observed differences in gene expression are attributable to the presence and expression of the spy BGC. Mycelia are harvested during the stationary phase, a typical stage for secondary metabolite production.[7]

RNA Extraction and Library Preparation
  • Total RNA is extracted from the harvested mycelia of both strains using a standard protocol, such as the TRIzol method, followed by a cleanup step to remove any contaminating DNA.

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • mRNA is then enriched from the total RNA, and cDNA libraries are constructed using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

High-Throughput Sequencing
  • The prepared cDNA libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a large number of short reads.

Bioinformatic Analysis
  • Quality Control: The raw sequencing reads are assessed for quality, and any low-quality reads and adapter sequences are trimmed.

  • Read Mapping: The cleaned reads are mapped to the Aspergillus nidulans reference genome.

  • Differential Gene Expression Analysis: The mapped reads are used to quantify gene expression levels (e.g., as Transcripts Per Million - TPM). Statistical analysis is then performed to identify genes that are differentially expressed between the producing and non-producing strains.

Visualizations

This compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound, initiated by the polyketide synthase spyA, is depicted below.

Sartorypyrone_B_Pathway cluster_precursors Primary Metabolism cluster_pathway This compound Biosynthesis Acetyl-CoA Acetyl-CoA spyA spyA (PKS) Acetyl-CoA->spyA Malonyl-CoA Malonyl-CoA Malonyl-CoA->spyA Polyketide Intermediate Polyketide Intermediate spyA->Polyketide Intermediate spyB spyB (Acyl-CoA Synthetase) Polyketide Intermediate->spyB Activated Intermediate Activated Intermediate spyB->Activated Intermediate spyC spyC (SDR) Activated Intermediate->spyC Modified Intermediate 1 Modified Intermediate 1 spyC->Modified Intermediate 1 spyD spyD (Monooxygenase) Modified Intermediate 1->spyD Modified Intermediate 2 Modified Intermediate 2 spyD->Modified Intermediate 2 spyE spyE (Oxidoreductase) Modified Intermediate 2->spyE This compound This compound spyE->this compound

Caption: Proposed biosynthetic pathway for this compound.

Comparative Transcriptomics Experimental Workflow

The following diagram outlines the key steps in the comparative transcriptomics experiment.

Transcriptomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Fungal Culture Fungal Culture RNA Extraction RNA Extraction Fungal Culture->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Quality Control Quality Control Sequencing->Quality Control Read Mapping Read Mapping Quality Control->Read Mapping Differential Expression Analysis Differential Expression Analysis Read Mapping->Differential Expression Analysis Identification of Upregulated Genes Identification of Upregulated Genes Differential Expression Analysis->Identification of Upregulated Genes

Caption: Workflow for comparative transcriptomics analysis.

References

Assessing the Synergistic Potential of Sartorypyrone B: A Guideline for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sartorypyrone B is a fungal secondary metabolite belonging to the meroterpenoid class of natural products.[1][2] Primarily isolated from Aspergillus fumigatus, its biosynthetic pathway has been elucidated, revealing a complex molecular architecture.[1][2] While research has focused on the discovery and synthesis of sartorypyrones, their biological activities, including potential cytotoxic and antifungal properties suggested by related compounds, remain an area of active investigation.[3][4][5] To date, there is a notable absence of published studies specifically evaluating the synergistic effects of this compound with other therapeutic agents.

This guide provides a comprehensive framework for researchers aiming to investigate the synergistic potential of this compound. It outlines established experimental protocols for assessing drug synergy, methods for data analysis, and visual representations of experimental workflows and potential signaling pathways that may be involved.

Experimental Protocols for Synergy Assessment

The following are standard methodologies to quantitatively assess the synergistic, additive, or antagonistic effects of drug combinations.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to evaluate the interaction between two compounds.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of this compound and the test drug(s) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the test drug along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Cell Seeding: Add a suspension of the target cells (e.g., cancer cell lines or fungal isolates) to each well at a predetermined density.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours for cancer cells, 24-48 hours for fungi) under appropriate culture conditions.

  • Viability Assessment: After incubation, assess cell viability using a suitable assay, such as MTT, XTT, or CellTiter-Glo for cytotoxicity testing, or by measuring optical density (OD) for microbial growth.[6]

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for antifungal assays or the half-maximal inhibitory concentration (IC50) for cytotoxicity assays for each drug alone and in combination.

Data Analysis: Fractional Inhibitory Concentration Index (FICI)

The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the nature of the drug interaction.

Calculation:

The FICI is calculated using the following formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Table 1: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions. The IC50 values of the individual drugs are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity. The experimental IC50 values for the drug combination are then plotted on the graph.

  • Synergy: Data points fall below the line of additivity.

  • Additivity: Data points fall on the line of additivity.

  • Antagonism: Data points fall above the line of additivity.

Visualizing Experimental Design and Potential Mechanisms

The following diagrams, created using Graphviz (DOT language), illustrate a hypothetical workflow for assessing the synergistic effects of this compound and a potential signaling pathway that could be investigated to understand its mechanism of action.

experimental_workflow cluster_screening Phase 1: High-Throughput Screening cluster_validation Phase 2: Hit Validation cluster_mechanism Phase 3: Mechanism of Action Studies start This compound + Compound Library checkerboard Checkerboard Assay (e.g., 3 concentrations of each drug) start->checkerboard viability Cell Viability Assay (e.g., MTT, OD600) checkerboard->viability fici_calc Calculate Synergy Score (e.g., FICI or similar) viability->fici_calc hits Identify Synergistic 'Hits' fici_calc->hits dose_response Full Dose-Response Matrix hits->dose_response isobologram Isobologram Analysis dose_response->isobologram ci_calc Combination Index (CI) Calculation dose_response->ci_calc confirmation Confirmation of Synergy isobologram->confirmation ci_calc->confirmation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) confirmation->pathway_analysis in_vivo In Vivo Model Validation confirmation->in_vivo target_id Target Deconvolution pathway_analysis->target_id

Caption: Experimental workflow for identifying and validating synergistic drug interactions with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion drugA This compound receptor Receptor / Target 1 drugA->receptor drugB Partner Drug channel Ion Channel / Target 2 drugB->channel pathway1_node1 Kinase A receptor->pathway1_node1 Inhibition pathway2_node1 Effector Protein channel->pathway2_node1 Activation pathway1_node2 Kinase B pathway1_node1->pathway1_node2 transcription_factor Transcription Factor pathway1_node2->transcription_factor pathway2_node1->transcription_factor apoptosis_genes Apoptosis-related Genes (e.g., Bax, Bcl-2) transcription_factor->apoptosis_genes Modulates Transcription cytochrome_c Cytochrome c Release apoptosis_genes->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway illustrating a potential mechanism of synergy leading to apoptosis.

Future Directions

The exploration of this compound's synergistic potential is a promising avenue for drug discovery. Given that many natural products exhibit enhanced efficacy and reduced toxicity when used in combination with other drugs, a systematic investigation is warranted.[7] Future research should focus on high-throughput screening of this compound against libraries of known anticancer and antifungal agents. Subsequent studies should aim to elucidate the molecular mechanisms underlying any identified synergistic interactions, potentially revealing novel therapeutic strategies. The methodologies and frameworks presented in this guide offer a clear path forward for researchers to unlock the full therapeutic potential of this intriguing fungal metabolite.

References

Sartorypyrone B as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to its Anticancer and Anti-inflammatory Potential

Sartorypyrone B, a meroterpenoid natural product isolated from the marine sponge-associated fungus Neosartorya tsunodae, has emerged as a compound of interest in the field of drug discovery. Its unique chemical structure, featuring a polyketide-derived pyrone core and a diterpene moiety, underpins its diverse biological activities. This guide provides a comparative analysis of this compound's performance against other relevant fungal metabolites, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of its potential as a lead compound.

Comparative Biological Activity

This compound has demonstrated notable anticancer activity. To provide a clear comparison, its growth inhibitory effects are presented alongside those of Aszonapyrone A, a structurally related meroterpenoid, and Helvolic acid, another fungal-derived compound with recognized anticancer properties.

CompoundCancer Cell LineBiological ActivityIC50 / GI50 (µM)
This compound MCF-7 (Breast)Growth Inhibition17.8 ± 7.4
NCI-H460 (Lung)Growth Inhibition20.5 ± 2.4
A375-C5 (Melanoma)Growth Inhibition25.0 ± 4.4
Aszonapyrone A 6E8 (Ependymoma)NF-κB Inhibition5.0
MCF-7 (Breast)Growth Inhibition115.0 ± 20.0
NCI-H460 (Lung)Growth Inhibition123.3 ± 11.5
A375-C5 (Melanoma)Growth Inhibition68.9 ± 129
Helvolic acid S180 (Sarcoma)Synergistic Antitumor with Cyclophosphamide-

Note: Data for this compound and Aszonapyrone A's growth inhibition are presented as GI50 values.

While specific data on the anti-inflammatory activity of this compound is not yet available, related fungal metabolites have shown promise in this area. For instance, Aszonapyrone A has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, with an IC50 of 5.0 µM. Further investigation into this compound's anti-inflammatory potential is warranted.

Mechanistic Insights: Signaling Pathways

The precise signaling pathway through which this compound exerts its anticancer effects in mammalian cells is still under investigation. However, based on the known mechanisms of related compounds and its observed biological activities, a putative pathway involving the induction of apoptosis is proposed. In contrast, the signaling pathways for the comparator compounds, Aszonapyrone A and Helvolic acid, are more established.

Sartorypyrone_B_Putative_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SartorypyroneB This compound Mitochondrion Mitochondrion SartorypyroneB->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Putative Apoptotic Pathway for this compound.

Aszonapyrone_A_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation AszonapyroneA Aszonapyrone A AszonapyroneA->IKK Inhibition Inflammation Inflammatory Genes Nucleus->Inflammation Transcription

Aszonapyrone A's Inhibition of the NF-κB Pathway.

Helvolic_Acid_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Frizzled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation HelvolicAcid Helvolic Acid HelvolicAcid->BetaCatenin Suppression? Proliferation Cell Proliferation Genes (c-Myc, Cyclin D1) Nucleus->Proliferation Transcription

Helvolic Acid's Potential Modulation of Wnt/β-catenin.

Experimental Workflow

The evaluation of compounds like this compound as potential drug candidates involves a series of well-defined experimental procedures. A typical workflow for assessing anticancer and anti-inflammatory activity is outlined below.

Experimental_Workflow cluster_workflow Drug Discovery Workflow Start Start: Compound Isolation/Synthesis CellCulture Cell Line Culture (e.g., MCF-7, RAW 264.7) Start->CellCulture Anticancer Anticancer Activity Assays CellCulture->Anticancer AntiInflammatory Anti-inflammatory Activity Assays CellCulture->AntiInflammatory MTT Cell Viability Assay (MTT) Anticancer->MTT ApoptosisAssay Apoptosis Assay Anticancer->ApoptosisAssay NOAssay Nitric Oxide Assay (Griess) AntiInflammatory->NOAssay COXAssay COX-2 Inhibition Assay AntiInflammatory->COXAssay NFkBAssay NF-κB Reporter Assay AntiInflammatory->NFkBAssay DataAnalysis Data Analysis (IC50/GI50 Determination) MTT->DataAnalysis ApoptosisAssay->DataAnalysis NOAssay->DataAnalysis COXAssay->DataAnalysis NFkBAssay->DataAnalysis LeadOptimization Lead Compound Optimization DataAnalysis->LeadOptimization

General workflow for evaluating bioactive compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours. Pre-treat cells with the test compound for 1 hour, then stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubation: Incubate the plate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

  • Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution according to the manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the COX-2 enzyme and incubate for a specified time (e.g., 10 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as ELISA or a fluorescent probe-based assay.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation: Treat the transfected cells with the test compound for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control and determine the IC50 value.

Safety Operating Guide

Navigating the Disposal of Sartorypyrone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Sartorypyrone B, a member of the pyrone class of heterocyclic compounds, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, handling and disposing of specialized chemical compounds requires strict adherence to established protocols to mitigate risks to both personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Use a fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be necessary depending on the scale of work and potential for aerosolization.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Proper Disposal Procedures for this compound

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following steps provide a general framework for its proper disposal.

Step 1: Waste Identification and Segregation

  • Waste Characterization: Due to the lack of a specific SDS, this compound should be treated as a hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. Contaminated materials such as gloves, weighing paper, and pipette tips should also be disposed of as hazardous waste.

Step 2: Waste Collection and Storage

  • Container: Use a leak-proof, chemically resistant container with a secure lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 3: Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on the disposal of specific chemical waste. They will provide information on the proper procedures for collection and disposal in compliance with regulations.

  • Licensed Waste Disposal Contractor: The disposal of the hazardous waste will be arranged through a licensed chemical waste disposal contractor coordinated by your EHS office.

Never dispose of this compound down the drain or in the regular trash.

Quantitative Data for Pyrone Compounds

Specific quantitative data for this compound is not available. The following table provides general data for the pyrone class of compounds to give an indication of their chemical properties. Researchers must obtain specific data for this compound before handling.

PropertyGeneral Value for Pyrone CompoundsSource
Molecular Weight Varies depending on substituentsGeneral Chemical Knowledge
Boiling Point Wide range, generally > 200 °CGeneral Chemical Knowledge
Melting Point Varies significantly with structureGeneral Chemical Knowledge
Solubility in Water Generally low to moderate, structure-dependentGeneral Chemical Knowledge
Vapor Pressure Typically low at room temperatureGeneral Chemical Knowledge

Note: The above data is for general informational purposes only. It is crucial to obtain a specific SDS or conduct appropriate analytical testing to determine the precise properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological testing of this compound are not provided here. However, any experiment involving this compound should be preceded by a thorough risk assessment and the development of a detailed Standard Operating Procedure (SOP) that includes safety precautions, handling instructions, and emergency procedures.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal cluster_3 Final Steps start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate from other waste streams ppe->segregate collect Collect in a labeled, leak-proof container segregate->collect storage Store in a designated, secure area collect->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs disposal Arrange for disposal via licensed contractor contact_ehs->disposal document Document waste disposal disposal->document end End document->end

Caption: Logical workflow for the safe disposal of this compound.

Essential Safety and Handling of Sartorypyrone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties and Analogs

To understand the potential hazards of Sartorypyrone B, it is useful to consider the properties of related compounds. The following table summarizes available data for similar pyrone-containing fungal metabolites. This information can help in assessing the potential risks associated with this compound.

PropertySartorypyrone AAsperpyrone B4-Hydroxy-6-methyl-2-pyrone
Molecular Formula C₂₈H₄₀O₅C₃₂H₂₆O₁₀C₆H₆O₃
Molecular Weight 456.6 g/mol 570.5 g/mol 126.11 g/mol
Appearance Solid (presumed)Solid (presumed)Solid
Solubility Insoluble in water[1]Data not availableData not available
Storage Keep in a dry, cool and well-ventilated place. Keep container tightly closed.[1]Data not availableKeep containers tightly closed in a dry, cool and well-ventilated place.
Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a cautious approach is recommended. The following PPE should be considered mandatory when handling this compound to minimize exposure.

  • Eye Protection : Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[1]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[2] Latex gloves are not recommended as they may not provide adequate protection.[2] Gloves should be inspected before each use and washed before removal.

  • Body Protection : A lab coat or a chemical-resistant suit should be worn to protect the skin.[2][3] For procedures with a higher risk of splashing, a chemical-resistant apron should also be used.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used in accordance with OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] Work should ideally be conducted in a certified chemical fume hood to minimize inhalation risks.[2]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation :

    • Before handling, ensure that all necessary PPE is readily available and in good condition.

    • Verify that safety equipment, such as eyewash stations and safety showers, are accessible and operational.[4]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Handling :

    • Avoid direct contact with the skin and eyes.[1]

    • Do not breathe in dust or aerosols.[1]

    • Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[5]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • Keep containers tightly closed when not in use to prevent contamination and accidental spills.[1]

  • Spill Management :

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

    • Clean the spill area with an appropriate solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : All waste containing this compound must be labeled as hazardous waste.[6]

  • Waste Segregation : Do not mix this compound waste with other waste streams unless it is known to be compatible.[6]

  • Containerization : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal : Dispose of chemical waste through a licensed hazardous waste disposal company. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Empty Containers : The first rinse of any container that held this compound should be collected and disposed of as hazardous waste.[6]

Visual Guidance: Workflow and Decision-Making

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflow for safe handling and a decision-making process for spill control.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don PPE B Prepare Work Area (Fume Hood) A->B C Verify Safety Equipment B->C D Weigh/Transfer This compound C->D E Perform Experiment D->E F Clean Work Area E->F G Dispose of Waste F->G H Doff PPE G->H

Figure 1. Workflow for the safe handling of this compound.

SpillControlDecision Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontained Spill Assess->LargeSpill Major Cleanup Clean Up with Appropriate PPE SmallSpill->Cleanup Evacuate Evacuate Area LargeSpill->Evacuate Dispose Dispose of Waste Cleanup->Dispose Notify Notify Safety Officer Evacuate->Notify

Figure 2. Decision-making process for this compound spill control.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.